molecular formula C8H10N2O2 B1600609 N,5-Dimethyl-2-nitroaniline CAS No. 65081-42-7

N,5-Dimethyl-2-nitroaniline

Cat. No.: B1600609
CAS No.: 65081-42-7
M. Wt: 166.18 g/mol
InChI Key: OZYNRMKNGCFDCP-UHFFFAOYSA-N
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Description

N,5-Dimethyl-2-nitroaniline is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,5-Dimethyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,5-Dimethyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,5-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-8(10(11)12)7(5-6)9-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYNRMKNGCFDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435585
Record name N,5-Dimethyl-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65081-42-7
Record name N,5-Dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0). Often referred to by its IUPAC name, this compound is a valuable intermediate in various synthetic applications. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth analysis, field-proven insights, and detailed experimental protocols.

Compound Identification and Structure

4,5-Dimethyl-2-nitroaniline is an aromatic amine characterized by a benzene ring substituted with two methyl groups, a nitro group, and an amino group. The substituents' specific arrangement—particularly the ortho-nitro group relative to the amine—governs its unique chemical behavior and reactivity.

Nomenclature Clarification: While the topic specified "N,5-Dimethyl-2-nitroaniline," this is likely a typographical error. The designation "N" indicates a substituent on the amine nitrogen. The widely cataloged and researched compound with a related structure is 4,5-Dimethyl-2-nitroaniline , with both methyl groups on the aromatic ring. This guide will focus on the latter, more common chemical entity.

Chemical Structure:

Caption: Chemical structure of 4,5-Dimethyl-2-nitroaniline.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and characterization of 4,5-Dimethyl-2-nitroaniline.

Physical Properties

The compound is typically a solid at room temperature, with its color indicating its purity.

PropertyValueSource
CAS Number 6972-71-0[1]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
Appearance Light brown to reddish-brown solid/powder[1]
Melting Point 139-141 °C[1]
Boiling Point 314.38 °C (rough estimate)[1]
Density 1.2275 g/cm³ (estimate)[1]
pKa 0.71 ± 0.25 (Predicted)[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Spectroscopic Profile

A comprehensive spectroscopic analysis confirms the molecular structure and is indispensable for reaction monitoring.

  • Infrared (IR) and Raman Spectroscopy: A detailed computational and experimental analysis of the FT-IR and Laser Raman spectra has been performed.[3] The FT-IR spectrum, typically recorded from 4000-400 cm⁻¹, and the Laser Raman spectrum provide key vibrational data.[3]

    • N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

    • C-H Stretching: Aromatic and methyl C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • N-O Stretching: The nitro group (NO₂) exhibits strong characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The ortho position to the electron-donating amino group influences the exact frequencies.

    • C=C Stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

      • A broad singlet for the two amine protons (-NH₂), with a chemical shift that can vary depending on solvent and concentration.

      • Two singlets for the aromatic protons. The proton at C6 (ortho to the amine and meta to the nitro group) would be more shielded than the proton at C3 (meta to the amine and ortho to the nitro group).

      • Two singlets for the non-equivalent methyl groups at C4 and C5, likely in the 2.2-2.5 ppm range.

    • ¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the nitro group (C2) and amino group (C1) would be significantly shifted downfield and upfield, respectively, due to their electronic effects.

  • Mass Spectrometry (MS) (Predicted):

    • In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 166.

    • Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) or components thereof (e.g., -NO, 30 Da; -O, 16 Da), and fragmentation of the methyl groups.

  • Crystallography: The crystal structure of 4,5-Dimethyl-2-nitroaniline has been determined by X-ray diffraction, confirming its molecular geometry and intermolecular interactions, such as hydrogen bonding.[4]

Synthesis and Purification

Nitroaniline derivatives are crucial intermediates for a wide range of materials, including dyes, agrochemicals, and pharmaceuticals.[5] The most direct and industrially relevant synthesis for 4,5-Dimethyl-2-nitroaniline is the electrophilic nitration of 3,4-dimethylaniline.

Causality of the Synthetic Strategy: The amino group (-NH₂) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution. The two methyl groups are also activating and ortho-, para-directing. In 3,4-dimethylaniline, the positions ortho and para to the amino group are C2, C6, and C4. Position C4 is already substituted. The steric hindrance from the C3-methyl group and the amino group makes substitution at C2 more favorable than at C6. Therefore, nitration is highly regioselective for the C2 position.

Caption: Workflow for the synthesis and purification of 4,5-Dimethyl-2-nitroaniline.

Illustrative Experimental Protocol: Synthesis

This protocol describes the nitration of 3,4-dimethylaniline. Justification: Direct nitration of anilines can be hazardous and lead to oxidation. A common and safer strategy involves protecting the amine as an acetanilide, which moderates its activating effect and prevents oxidation.

Step 1: Protection of the Amine Group

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (0.1 mol) in glacial acetic acid (50 mL).

  • Slowly add acetic anhydride (0.11 mol) to the solution while stirring. An exothermic reaction will occur.

  • After the initial reaction subsides, heat the mixture to 50°C for 30 minutes to ensure complete acylation.

  • Pour the warm reaction mixture into 250 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated N-(3,4-dimethylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration

  • In a 250 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0°C.

  • Add the dried N-(3,4-dimethylphenyl)acetamide (from Step 1) in small portions, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.1 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cold.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, maintaining the reaction temperature between 0-5°C. This slow addition and temperature control are critical to prevent over-nitration and side reactions.

  • After the addition is complete, stir the mixture for an additional hour at 0-5°C.

Step 3: Deprotection and Isolation

  • Carefully pour the reaction mixture onto 500 g of crushed ice.

  • The N-(4,5-dimethyl-2-nitrophenyl)acetamide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Transfer the wet solid to a flask containing 100 mL of 70% sulfuric acid (or 2M HCl) and heat under reflux for 1-2 hours to hydrolyze the amide.

  • Cool the solution and carefully neutralize with a concentrated sodium hydroxide or ammonium hydroxide solution until basic.[6]

  • The yellow-orange 4,5-Dimethyl-2-nitroaniline will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Step 4: Purification

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a light brown or reddish-brown crystalline solid.[1] The purity should be verified by melting point determination and spectroscopic methods.

Chemical Reactivity and Stability

The reactivity of 4,5-Dimethyl-2-nitroaniline is dominated by the interplay between the electron-donating amino and methyl groups and the powerful electron-withdrawing nitro group.

Stability: The compound is stable under normal storage conditions but should be kept away from strong oxidizing agents.[7][8] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[9]

Key Reactive Sites:

  • Amino Group (-NH₂): Can be diazotized, acylated, or alkylated. Its basicity is significantly reduced by the ortho-nitro group, making it a much weaker base than aniline.[10]

  • Nitro Group (-NO₂): Can be selectively reduced to an amino group, forming 4,5-dimethyl-1,2-phenylenediamine. This diamine is a highly valuable precursor for synthesizing heterocyclic compounds like benzimidazoles.

  • Aromatic Ring: The ring is activated towards further electrophilic substitution, but the existing substituents heavily direct incoming groups.

cluster_reduction Reduction cluster_diazotization Diazotization & Coupling A 4,5-Dimethyl-2-nitroaniline B 4,5-Dimethyl-1,2-phenylenediamine A->B SnCl₂/HCl or H₂/Pd-C C Diazonium Salt A->C NaNO₂ / HCl, 0-5°C D Azo Dyes C->D Coupling Agent (e.g., β-Naphthol)

Caption: Key reactivity pathways of 4,5-Dimethyl-2-nitroaniline.

Protocol: Reduction of the Nitro Group

This protocol details the conversion to 4,5-dimethyl-1,2-phenylenediamine, a versatile building block.

Causality: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for reducing aromatic nitro groups to amines without affecting other functional groups under these conditions. Catalytic hydrogenation (H₂/Pd-C) is a cleaner alternative but may require specialized pressure equipment.

  • Set up a round-bottom flask with a reflux condenser in a fume hood.

  • Place 4,5-Dimethyl-2-nitroaniline (0.05 mol) in the flask.

  • Add concentrated hydrochloric acid (50 mL) and granulated tin or stannous chloride dihydrate (SnCl₂·2H₂O, 0.125 mol).

  • Heat the mixture gently under reflux. The reaction is exothermic and may become vigorous. Control the heating to maintain a steady reflux. The colored nitroaniline will gradually dissolve, and the solution may become colorless.

  • Continue heating for 1-2 hours after the initial reaction subsides to ensure completion.

  • Cool the reaction mixture to room temperature. A precipitate of the diamine-tin complex may form.

  • Carefully add a concentrated sodium hydroxide solution (e.g., 40% w/v) dropwise while cooling the flask in an ice bath until the solution is strongly alkaline (pH > 10). This step decomposes the tin complex and precipitates tin hydroxides.

  • The free diamine can be isolated by either steam distillation or solvent extraction (e.g., with ethyl acetate or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4,5-dimethyl-1,2-phenylenediamine.

  • The product can be purified by recrystallization or vacuum sublimation.

Applications and Research Context

While a niche chemical, 4,5-Dimethyl-2-nitroaniline and its derivatives have specific and important applications.

  • Precursor to Heterocycles: The primary application is its use as a precursor to 4,5-dimethyl-1,2-phenylenediamine . This diamine is a key building block for synthesizing:

    • Benzimidazoles: By reacting with carboxylic acids or aldehydes. Benzimidazole scaffolds are prevalent in pharmaceuticals, including antiviral, antifungal, and anthelmintic drugs.

    • Quinoxalines: By reacting with 1,2-dicarbonyl compounds. Quinoxalines are used in dyes, pharmaceuticals, and as electron-accepting materials in organic electronics.

  • Synthesis of Metal Complexes: The parent compound, 4,5-Dimethyl-2-nitroaniline, is used directly in the synthesis of various metal complexes.[1] The nitrogen and oxygen atoms of the amino and nitro groups can act as ligands, allowing for the creation of coordination polymers and complexes with interesting magnetic or catalytic properties.

  • Dye and Pigment Synthesis: Like many nitroanilines, it can be diazotized and coupled to form specific azo dyes.[10][11] The methyl groups can tune the final color and solubility properties of the dye.

Safety and Handling

Proper handling of 4,5-Dimethyl-2-nitroaniline is essential due to its potential hazards.[6]

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[12]

  • Irritation: Causes skin and serious eye irritation.[7]

  • Inhalation: Avoid breathing dust, as it may cause respiratory irritation.[7][12]

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][13]

  • Ventilation: Handle only in a well-ventilated area or a certified chemical fume hood to minimize dust inhalation.[7][13]

  • Dispensing: When weighing or transferring the solid, minimize dust generation. Use appropriate tools and a draft shield if necessary.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials like strong oxidizing agents.[7][12]

  • Spills: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Ventilate the area and clean the spill site thoroughly.[13]

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.

References

  • Fisher Scientific. (2021, December 26). Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%.
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet.
  • Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
  • CP Lab Safety. N,5-Dimethyl-2-nitroaniline, 95+ Purity%, C8H10N2O2, 1 gram.
  • Carl ROTH. Safety Data Sheet: 2-Nitroaniline.
  • CymitQuimica. CAS 100-23-2: N,N-Dimethyl-4-nitroaniline.
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  • ChemicalBook. 4,5-DIMETHYL-2-NITROANILINE CAS#: 6972-71-0.
  • Tokyo Chemical Industry. 2-Methyl-5-nitroaniline | 99-55-8.
  • Wikipedia. 2-Nitroaniline.
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  • Fisher Scientific. Safety Data Sheet.
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  • PubChem. 2-Nitroaniline | C6H6N2O2 | CID 6946.
  • PubChem. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491.
  • ResearchGate. Derivatives of 2-nitroaniline, 2-nitrophenylhydrazine and diphenyl ether.
  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • RASĀYAN Journal of Chemistry. (2024). Computational, Experimental Spectral Analysis and Structural Parameters of 4,5-Dimethyl-2-Nitro Aniline. RASĀYAN J. Chem., Vol. 17, No.3.
  • Benchchem. A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
  • PubChem. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444.
  • YouTube. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis.
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N,5-Dimethyl-2-nitroaniline CAS number 6972-71-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0)

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0), a substituted nitroaniline with potential applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It covers the physicochemical properties, synthesis, spectral analysis, and safety considerations of this compound. While direct applications in drug development are not extensively documented, this guide explores its potential utility as a synthetic intermediate based on the known reactivity of related nitroaniline compounds.

A Note on Nomenclature: The CAS number 6972-71-0 unequivocally corresponds to 4,5-Dimethyl-2-nitroaniline. The alternative name, N,5-Dimethyl-2-nitroaniline, represents a different chemical structure and should be considered a misnomer for the compound discussed herein.

Introduction: The Chemical Landscape of Substituted Nitroanilines

Nitroanilines are a class of aromatic compounds characterized by the presence of both an amino (-NH₂) and a nitro (-NO₂) group attached to a benzene ring. These functional groups impart a unique combination of reactivity and electronic properties, making them valuable intermediates in the synthesis of a wide range of commercially important molecules, including dyes, agrochemicals, and pharmaceuticals.[1] The specific positioning of substituents on the aniline ring, such as the methyl groups in 4,5-Dimethyl-2-nitroaniline, allows for fine-tuning of the molecule's steric and electronic characteristics, thereby influencing its reactivity and potential applications.[2]

4,5-Dimethyl-2-nitroaniline, a solid powder at room temperature, is a member of this versatile chemical family. Its structure, featuring two electron-donating methyl groups and an electron-withdrawing nitro group, creates a distinct electronic environment that can be exploited in various chemical transformations. This guide will delve into the known properties and potential uses of this specific isomer.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 4,5-Dimethyl-2-nitroaniline.

PropertyValueSource
CAS Number 6972-71-0
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [3]
Appearance White to Yellow to Orange powder/crystal[4]
Melting Point 139-141 °C
Assay ≥97%
InChI Key PINGKGKKUSYUAW-UHFFFAOYSA-N
SMILES Cc1cc(N)c(cc1C)=O

Spectroscopic analysis is crucial for the unambiguous identification and characterization of chemical compounds. For 4,5-Dimethyl-2-nitroaniline, techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide a molecular fingerprint.[2] Computational studies using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) have been employed to predict and correlate the vibrational spectra (IR and Raman) with the molecular structure, providing a deeper understanding of its bonding and electronic properties.[2]

Synthesis and Reaction Chemistry

The synthesis of substituted nitroanilines typically involves the nitration of an appropriately substituted aniline or the reduction of a dinitro compound.[5] While a specific, detailed industrial synthesis for 4,5-Dimethyl-2-nitroaniline is not widely published, a plausible laboratory-scale synthesis can be inferred from general methods for preparing similar compounds.

A common approach involves the nitration of 3,4-dimethylaniline. This reaction requires careful control of conditions to achieve selective mononitration at the 2-position, ortho to the amino group. The directing effects of the amino and methyl groups will influence the regioselectivity of the nitration.

Conceptual Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis and purification of a substituted nitroaniline like 4,5-Dimethyl-2-nitroaniline.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Material (e.g., 3,4-dimethylaniline) B Nitration (e.g., HNO₃/H₂SO₄) A->B Reactant C Reaction Quenching (e.g., Ice water) B->C Crude Mixture D Extraction (e.g., with Ethyl Acetate) C->D Transfer E Washing & Drying D->E F Recrystallization E->F G Final Product (4,5-Dimethyl-2-nitroaniline) F->G

Caption: Conceptual workflow for the synthesis of 4,5-Dimethyl-2-nitroaniline.

Experimental Protocol: A Representative Nitration of a Dimethylaniline

The following protocol is a generalized procedure for the nitration of a dimethylaniline and should be adapted and optimized for the specific synthesis of 4,5-Dimethyl-2-nitroaniline.

Materials:

  • 3,4-dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Preparation of the Amine Salt: In a flask equipped with a stirrer and thermometer, dissolve 3,4-dimethylaniline in concentrated sulfuric acid while maintaining the temperature below 15°C in an ice bath.

  • Nitration: Slowly add a cooled mixture of nitric acid and sulfuric acid dropwise to the stirring solution, ensuring the reaction temperature does not exceed 15°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at a controlled temperature for a specified time to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the resulting slurry with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, dry with magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to yield the purified 4,5-Dimethyl-2-nitroaniline.

Potential Applications in Research and Development

While specific applications of 4,5-Dimethyl-2-nitroaniline are not extensively documented in mainstream literature, its chemical structure suggests several potential areas of utility, particularly as a building block in organic synthesis.

  • Intermediate for Biologically Active Molecules: Nitroanilines are common precursors for the synthesis of more complex molecules with potential pharmaceutical or agrochemical activity.[1] The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The diamino derivative could then be used to construct heterocyclic systems, which are prevalent in many drug scaffolds.

  • Dye and Pigment Synthesis: The parent class of compounds, nitroanilines, are widely used in the synthesis of azo dyes.[6][7] The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.[7] The methyl substituents on the ring would influence the final color and properties of such dyes.

  • Materials Science: The electronic properties of 4,5-Dimethyl-2-nitroaniline, arising from the combination of electron-donating and electron-withdrawing groups, make it a candidate for investigation in the field of nonlinear optics or as a component in the synthesis of novel polymers.[2]

Logical Workflow for Investigating Biological Activity

The following diagram outlines a potential workflow for screening 4,5-Dimethyl-2-nitroaniline or its derivatives for biological activity.

G A Compound Synthesis (4,5-Dimethyl-2-nitroaniline) B Structural Modification (e.g., Reduction of Nitro Group) A->B Derivatization C In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) B->C Library of Compounds D Hit Identification C->D Data Analysis E Lead Optimization D->E SAR Studies F Preclinical Development E->F Candidate Selection

Caption: A potential workflow for the biological evaluation of 4,5-Dimethyl-2-nitroaniline derivatives.

Safety and Handling

4,5-Dimethyl-2-nitroaniline is classified as a hazardous substance and must be handled with appropriate precautions.[8]

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritation

  • Eye Irritation

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory System

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield.[8]

  • Skin Protection: Protective gloves and clothing to prevent skin exposure.[8]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially when handling the powder form.[8]

Always handle this chemical in a well-ventilated area, such as a fume hood, and ensure that eyewash stations and safety showers are readily accessible.[8] For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.[8]

Conclusion

4,5-Dimethyl-2-nitroaniline is a substituted nitroaniline with well-defined physicochemical properties. While its direct applications are not as widely reported as some other nitroaniline isomers, its structure makes it a compound of interest for synthetic chemists. Its potential as an intermediate in the creation of dyes, pharmaceuticals, and novel materials warrants further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers and scientists to explore the utility of this versatile chemical building block. As with all chemical research, a strong emphasis on safety and proper handling is paramount.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-Nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • PubChem. (n.d.). CID 139058124 | C16H20N4O4. Retrieved from [Link]

  • SciSpace. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methyl-5-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • LinkedIn. (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-5-nitroaniline. Retrieved from [Link]

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An In-depth Technical Guide to N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of N,5-Dimethyl-2-nitroaniline, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its properties, synthesis, applications, and handling.

Section 1: Core Compound Profile

N,5-Dimethyl-2-nitroaniline, also known as 6-nitro-3,4-xylidine, is an aromatic amine with the chemical formula C₈H₁₀N₂O₂.[1][2] Its structure, featuring a benzene ring substituted with two methyl groups, a nitro group, and an amino group, makes it a versatile building block in organic synthesis.

Physicochemical Properties

The fundamental characteristics of N,5-Dimethyl-2-nitroaniline are crucial for its application in experimental design. A summary of these properties is presented below.

PropertyValueSource
Molecular Weight 166.18 g/mol [1][2]
IUPAC Name 4,5-dimethyl-2-nitroaniline[3]
CAS Number 6972-71-0[2]
Appearance Powder[2]
Melting Point 139-141 °C[2][4]
Molecular Formula C₈H₁₀N₂O₂[3]
InChI Key PINGKGKKUSYUAW-UHFFFAOYSA-N[2][3]

G cluster_Core N,5-Dimethyl-2-nitroaniline cluster_Applications Key Application Areas Compound C₈H₁₀N₂O₂ MW Molecular Weight 166.18  g/mol Compound->MW has MP Melting Point 139-141 °C Compound->MP has CAS CAS Number 6972-71-0 Compound->CAS identified by Dyes Azo Dyes & Pigments Compound->Dyes is a precursor for Pharma Pharmaceutical Intermediates Compound->Pharma is a building block for Agro Agrochemical Synthesis Compound->Agro is used in

Section 2: Synthesis and Reactivity

The synthesis of nitroaniline derivatives is a cornerstone of industrial and laboratory organic chemistry. While specific, high-yield synthesis routes for N,5-Dimethyl-2-nitroaniline are often proprietary, the general approach involves the nitration of a corresponding dimethylaniline precursor.

General Synthesis Pathway: Nitration of Dimethylaniline

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.

G Reactant N,N-Dimethylaniline Intermediate Electrophilic Nitronium Ion (NO₂⁺) Reactant->Intermediate reacts with Reagents HNO₃ / H₂SO₄ Reagents->Intermediate generates Product N,N-Dimethyl-m-nitroaniline Intermediate->Product yields

A representative procedure for the nitration of dimethylaniline involves the slow addition of dimethylaniline to a cooled mixture of concentrated sulfuric and nitric acids.[5] The reaction temperature is carefully controlled to prevent side reactions and ensure the desired regioselectivity.

Section 3: Applications in Research and Development

Nitroanilines are pivotal intermediates in various industrial sectors, from pigments to pharmaceuticals. Their utility stems from the reactivity of both the nitro and amino groups, which can be selectively transformed.

Azo Dyes and Pigments

A primary application of nitroanilines is in the synthesis of azo dyes.[6] The amino group can be converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound to form the characteristic azo linkage (-N=N-).[6]

Pharmaceutical and Agrochemical Synthesis

The nitro group in N,5-Dimethyl-2-nitroaniline is a versatile functional group in medicinal chemistry.[7] It can be reduced to an amino group, which can then be further functionalized. This makes nitroanilines valuable scaffolds for building more complex molecules with potential biological activity.[8][9] For instance, they serve as intermediates in the synthesis of herbicides and anthelmintic agents.[8]

Section 4: Experimental Protocols

Accurate and reproducible experimental work requires well-defined protocols. The following sections provide guidance on the safe handling and analysis of N,5-Dimethyl-2-nitroaniline.

Safe Handling and Storage

N,5-Dimethyl-2-nitroaniline is a chemical that requires careful handling to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[10]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[10] If inhaled, move to fresh air.[10] If swallowed, seek immediate medical attention.[10]

Analytical Methods

The purity and identity of N,5-Dimethyl-2-nitroaniline can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of nitroaniline compounds.[12][13][14]

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water is often used.[12]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound is employed.[15]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Section 5: Conclusion

N,5-Dimethyl-2-nitroaniline is a valuable chemical intermediate with a well-defined set of properties. Its utility in the synthesis of dyes, pharmaceuticals, and agrochemicals underscores its importance in organic chemistry. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective and responsible use in research and development.

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The Analytical Gauntlet: A Technical Guide to the Structural Elucidation of N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the precise structural characterization of a molecule is the bedrock of all further investigation. This guide provides an in-depth, technical walkthrough of the methodologies and logical processes required to elucidate the structure of N,5-Dimethyl-2-nitroaniline. We will navigate the "analytical gauntlet," a multi-technique approach, to piece together the molecular puzzle, demonstrating how each piece of spectroscopic data contributes to the final, unambiguous structural assignment. This guide eschews a rigid template, instead focusing on a logical, causality-driven narrative that mirrors the real-world process of structure elucidation.

Foundational Analysis: Elemental Composition and Molecular Formula

Before delving into complex spectroscopic techniques, the foundational step is to determine the elemental composition and, subsequently, the molecular formula of the analyte. For N,5-Dimethyl-2-nitroaniline, the expected molecular formula is C₈H₁₀N₂O₂.

Experimental Protocol: Elemental Analysis (CHNS)

  • A precisely weighed sample of the purified analyte is combusted in a furnace with an excess of oxygen.

  • The resulting gases (CO₂, H₂O, N₂, and SO₂) are passed through a series of detectors that quantify each component.

  • The weight percentages of carbon, hydrogen, nitrogen, and sulfur are calculated. Oxygen is typically determined by difference.

Data Presentation: Expected Elemental Analysis for C₈H₁₀N₂O₂

ElementTheoretical Percentage
Carbon (C)57.82%
Hydrogen (H)6.07%
Nitrogen (N)16.86%
Oxygen (O)19.25%

This foundational data provides the molecular formula, which is the first crucial constraint in determining the compound's structure.

The Functional Group Fingerprint: Infrared (IR) Spectroscopy

Infrared spectroscopy provides a rapid and effective means of identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded as the IR beam passes through the crystal and is attenuated by the sample at specific frequencies.

Interpretation of the IR Spectrum

For N,5-Dimethyl-2-nitroaniline, we anticipate several key absorption bands that will act as "fingerprints" for its functional groups. The interpretation relies on comparing the observed peaks with established correlation tables and data from similar molecules.

Data Presentation: Predicted IR Absorption Frequencies for N,5-Dimethyl-2-nitroaniline

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
~3350-3450N-H (secondary amine)N-H stretchSharp, medium intensity
~2850-3000C-H (methyl)C-H stretchMedium to strong
~1500-1550 and ~1330-1370Nitro group (-NO₂)Asymmetric and symmetric N-O stretchingTwo strong, sharp bands
~1600-1650C=C (aromatic)C=C stretchingMedium to weak
~1250-1350C-N (aromatic amine)C-N stretchingMedium

The presence of a sharp N-H stretch, along with the characteristic strong absorptions of a nitro group and aromatic C-H and C=C bands, provides the initial framework for the molecule's structure.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N,5-Dimethyl-2-nitroaniline, both ¹H and ¹³C NMR are indispensable.

Proton NMR (¹H NMR): Mapping the Hydrogen Environments

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is placed in an NMR tube, which is then inserted into the spectrometer.

  • A strong magnetic field is applied, and the sample is irradiated with radiofrequency pulses.

  • The resulting signals are detected, Fourier-transformed, and plotted as a spectrum of chemical shift (δ) in parts per million (ppm).

Predictive ¹H NMR Analysis of N,5-Dimethyl-2-nitroaniline

Due to the scarcity of direct spectral data for N,5-Dimethyl-2-nitroaniline, we will predict the spectrum based on the analysis of its constituent parts: N-methyl-2-nitroaniline and 5-methyl-2-nitroaniline[1][2].

Data Presentation: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for N,5-Dimethyl-2-nitroaniline

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H~8.0-9.0Singlet (broad)1HThe N-H proton of a secondary amine adjacent to a nitro-substituted aromatic ring is expected to be significantly deshielded and may exhibit broadening due to quadrupole effects and exchange.
Aromatic H (H-3)~8.0-8.2Doublet1HOrtho to the electron-withdrawing nitro group, this proton will be the most deshielded of the aromatic protons.
Aromatic H (H-4)~6.7-6.9Doublet of doublets1HCoupled to both H-3 and H-6.
Aromatic H (H-6)~7.3-7.5Doublet1HOrtho to the amino group and meta to the nitro group.
N-Methyl (N-CH₃)~3.0-3.2Singlet3HThe methyl group attached to the nitrogen will be a singlet and its chemical shift will be influenced by the aromatic ring and the adjacent nitro group.
C-Methyl (C₅-CH₃)~2.3-2.5Singlet3HThe methyl group on the aromatic ring will appear as a singlet in a typical aromatic methyl region.

DOT Script for ¹H NMR Assignments

G cluster_0 Predicted ¹H NMR Assignments N-H N-H H-3 H-3 H-4 H-4 H-6 H-6 N-CH3 N-CH3 C5-CH3 C5-CH3

Caption: Predicted ¹H NMR assignments for N,5-Dimethyl-2-nitroaniline.

Carbon-13 NMR (¹³C NMR): Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but with different instrument parameters optimized for detecting the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predictive ¹³C NMR Analysis of N,5-Dimethyl-2-nitroaniline

Again, we will predict the ¹³C chemical shifts based on data from analogous compounds[1][3].

Data Presentation: Predicted ¹³C NMR Chemical Shifts for N,5-Dimethyl-2-nitroaniline

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-NHCH₃)~145-150The carbon attached to the nitrogen is significantly deshielded.
C-2 (C-NO₂)~130-135The carbon bearing the nitro group is also deshielded.
C-3~135-140Aromatic CH ortho to the nitro group.
C-4~115-120Aromatic CH.
C-5 (C-CH₃)~125-130The carbon attached to the methyl group.
C-6~110-115Aromatic CH ortho to the amino group.
N-Methyl (N-CH₃)~30-35Typical range for an N-methyl group on an aniline.
C-Methyl (C₅-CH₃)~20-25Typical range for a methyl group on an aromatic ring.

DOT Script for Structure Elucidation Workflow

G Elemental Analysis Elemental Analysis Molecular Formula (C8H10N2O2) Molecular Formula (C8H10N2O2) Elemental Analysis->Molecular Formula (C8H10N2O2) IR Spectroscopy IR Spectroscopy Molecular Formula (C8H10N2O2)->IR Spectroscopy Functional Groups (N-H, NO2, Aromatic) Functional Groups (N-H, NO2, Aromatic) IR Spectroscopy->Functional Groups (N-H, NO2, Aromatic) NMR Spectroscopy NMR Spectroscopy Functional Groups (N-H, NO2, Aromatic)->NMR Spectroscopy ¹H NMR (Proton Environments) ¹H NMR (Proton Environments) NMR Spectroscopy->¹H NMR (Proton Environments) ¹³C NMR (Carbon Skeleton) ¹³C NMR (Carbon Skeleton) NMR Spectroscopy->¹³C NMR (Carbon Skeleton) Connectivity Connectivity ¹H NMR (Proton Environments)->Connectivity ¹³C NMR (Carbon Skeleton)->Connectivity Mass Spectrometry Mass Spectrometry Connectivity->Mass Spectrometry Molecular Weight Confirmation & Fragmentation Molecular Weight Confirmation & Fragmentation Mass Spectrometry->Molecular Weight Confirmation & Fragmentation Final Structure Elucidation Final Structure Elucidation Molecular Weight Confirmation & Fragmentation->Final Structure Elucidation G N,5-Dimethyl-2-nitroaniline (m/z 166) N,5-Dimethyl-2-nitroaniline (m/z 166) Fragment (m/z 151) Fragment (m/z 151) N,5-Dimethyl-2-nitroaniline (m/z 166)->Fragment (m/z 151) -CH3 Fragment (m/z 120) Fragment (m/z 120) N,5-Dimethyl-2-nitroaniline (m/z 166)->Fragment (m/z 120) -NO2 Fragment (m/z 106) Fragment (m/z 106) Fragment (m/z 120)->Fragment (m/z 106) -CH2 Phenyl Cation (m/z 77) Phenyl Cation (m/z 77) Fragment (m/z 106)->Phenyl Cation (m/z 77) -HCN

Caption: Predicted major fragmentation pathway for N,5-Dimethyl-2-nitroaniline in EI-MS.

Synthesizing the Evidence: The Final Structure

By integrating the data from elemental analysis, IR, NMR, and mass spectrometry, we can confidently elucidate the structure of N,5-Dimethyl-2-nitroaniline.

  • Elemental analysis provides the molecular formula: C₈H₁₀N₂O₂.

  • IR spectroscopy confirms the presence of a secondary amine (N-H), a nitro group (NO₂), and an aromatic ring.

  • ¹H and ¹³C NMR spectroscopy reveal the specific arrangement of these groups: a disubstituted benzene ring with a nitro group and a methyl-amino group ortho to each other, and a second methyl group on the ring. The coupling patterns in the ¹H NMR spectrum definitively establish the substitution pattern.

  • Mass spectrometry confirms the molecular weight and the fragmentation pattern is consistent with the proposed structure.

This systematic, multi-faceted approach ensures a self-validating system where each piece of data corroborates the others, leading to an authoritative and trustworthy structural assignment.

References

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An In-depth Technical Guide to the Physical Properties of 4,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The request specified "N,5-Dimethyl-2-nitroaniline." Following a comprehensive literature review, it has been determined that the more prevalent and commercially available isomer is 4,5-Dimethyl-2-nitroaniline . This guide will, therefore, focus on the physical properties of this specific compound.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dimethyl-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development. This document delves into the compound's identity, physical characteristics, spectral data, and safe handling procedures, alongside detailed experimental protocols for property determination.

Chemical Identity and Structure

4,5-Dimethyl-2-nitroaniline is an aromatic amine with the chemical formula C₈H₁₀N₂O₂.[1] Its structure consists of a benzene ring substituted with two methyl groups, a nitro group, and an amino group.

Table 1: Chemical Identifiers for 4,5-Dimethyl-2-nitroaniline

IdentifierValue
IUPAC Name 4,5-dimethyl-2-nitroaniline[2]
CAS Number 6972-71-0[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Synonyms 6-nitro-3,4-xylidine, benzenamine, 4,5-dimethyl-2-nitro, 3,4-xylidine, 6-nitro, 2-nitro-4,5-dimethylaniline, 4,5-dimethyl-2-nitrophenylamine, 2-nitro-4,5-xylidine, 3,4-dimethyl-6-nitroaniline[1]

Physical and Chemical Properties

The physical state of 4,5-Dimethyl-2-nitroaniline is a light brown to reddish-brown solid, typically in powder form.[3] Key physical properties are summarized in the table below.

Table 2: Physical Properties of 4,5-Dimethyl-2-nitroaniline

PropertyValue
Melting Point 138-143 °C[1]
Boiling Point 314.38 °C (estimate)[3]
Density 1.2275 g/cm³ (estimate)[3]
pKa 0.71 ± 0.25 (predicted)[3]
Appearance Light brown to reddish-brown solid powder[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4,5-Dimethyl-2-nitroaniline.

Infrared (IR) and Raman Spectroscopy

The infrared and laser Raman spectra of 4,5-Dimethyl-2-nitroaniline have been experimentally measured and analyzed.[4][5] The FT-IR spectrum, captured over the 4000-400 cm⁻¹ region, and the laser Raman spectrum provide a vibrational fingerprint of the molecule, confirming the presence of its key functional groups.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Visible Spectroscopy

The UV-Visible absorption spectrum of nitroanilines is typically characterized by an intense band in the near-UV region, attributed to a π→π* electronic transition with significant intramolecular charge transfer character.[7][8][9][10][11]

Mass Spectrometry

Mass spectrometry data for related compounds like N,N-Dimethyl-4-nitroaniline shows a prominent molecular ion peak, which is expected for 4,5-Dimethyl-2-nitroaniline as well.[12]

Experimental Protocols

Synthesis of 4,5-Dimethyl-2-nitroaniline

A common synthetic route to nitroaniline compounds involves the nitration of an appropriate aniline precursor. While a specific protocol for 4,5-Dimethyl-2-nitroaniline is not detailed in readily available literature, a general approach would involve the nitration of 3,4-dimethylaniline.

Diagram 1: Proposed Synthesis Workflow for 4,5-Dimethyl-2-nitroaniline

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 3,4-Dimethylaniline reaction Nitration (e.g., HNO₃/H₂SO₄) start->reaction Reacts with product 4,5-Dimethyl-2-nitroaniline reaction->product Yields

Caption: Proposed synthesis of 4,5-Dimethyl-2-nitroaniline from 3,4-dimethylaniline.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-dimethylaniline in a suitable solvent, such as concentrated sulfuric acid, under cooling.

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution while maintaining a low temperature to control the reaction.

  • Quenching: Pour the reaction mixture onto ice to precipitate the product.

  • Neutralization and Extraction: Neutralize the solution and extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization.

Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Melting Point Determination

The melting point is a key indicator of purity.

Step-by-Step Methodology:

  • Sample Preparation: Place a small, dry sample of 4,5-Dimethyl-2-nitroaniline into a capillary tube.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample gradually.

  • Observation: Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. A narrow melting range indicates high purity.

Solubility Determination

Understanding the solubility of a compound is essential for its application in various experimental and industrial processes.[13]

Step-by-Step Methodology:

  • Solvent Screening: In separate test tubes, add a small amount of 4,5-Dimethyl-2-nitroaniline to various solvents (e.g., water, ethanol, acetone, dichloromethane, and hexane).

  • Observation: Agitate the mixtures and observe the extent of dissolution at room temperature.

  • Quantitative Analysis (Optional): For a more precise measurement, prepare saturated solutions at a specific temperature, and then determine the concentration of the dissolved solid using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The shake-flask method is a common technique for this purpose.[14]

Diagram 2: Solubility Determination Workflow

G cluster_sample Sample Preparation cluster_solvents Solvent Screening cluster_observation Observation cluster_quant Quantitative Analysis sample 4,5-Dimethyl-2-nitroaniline water Water sample->water Add to ethanol Ethanol sample->ethanol Add to acetone Acetone sample->acetone Add to dcm Dichloromethane sample->dcm Add to hexane Hexane sample->hexane Add to observation Visual Assessment of Dissolution water->observation ethanol->observation acetone->observation dcm->observation hexane->observation quant HPLC/UV-Vis Analysis of Saturated Solution observation->quant For precise data

Caption: Workflow for determining the solubility of 4,5-Dimethyl-2-nitroaniline.

Safety and Handling

4,5-Dimethyl-2-nitroaniline should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Crystallographic Data

The crystal structure of 4,5-Dimethyl-2-nitroaniline has been determined by X-ray crystallography.[2] It crystallizes in the P-1 space group.[2]

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  • UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. - SciSpace. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 24, 2026, from [Link]

  • b-poly(quinoxaline-2,3-diyl) rod - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of Substituted Dimethyl-nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl-nitroaniline isomers, with a particular focus on compiling available data for compounds often associated with the nomenclature "N,5-Dimethyl-2-nitroaniline." An initial survey of chemical literature and databases indicates that "N,5-Dimethyl-2-nitroaniline" is not a standard IUPAC name and may refer to isomers such as 2-Methyl-5-nitroaniline or 4,5-Dimethyl-2-nitroaniline. This guide addresses the available qualitative and quantitative solubility data for these relevant isomers, outlines a detailed, self-validating experimental protocol for accurate solubility determination, and presents a visual workflow for this procedure. This document is intended to be a critical resource for professionals in research and development who utilize these compounds in synthesis, purification, and formulation.

Introduction: Clarifying the Compound of Interest

In the realm of chemical synthesis and drug development, precise nomenclature is paramount. The query for "N,5-Dimethyl-2-nitroaniline" does not correspond to a standardly recognized chemical structure. The "N" designation typically indicates a substituent on the amine nitrogen, while the numerical prefixes denote substitution on the benzene ring. A compound with a methyl group on the nitrogen and another on the ring would be named accordingly (e.g., N,2-Dimethyl-5-nitroaniline). Given the common search queries and available data, it is highly probable that the intended compounds of interest are isomers of dimethyl-nitroaniline. This guide will focus on two prominent isomers: 2-Methyl-5-nitroaniline (CAS 99-55-8) and 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0).[1][2][3]

Understanding the solubility of these compounds is crucial for a variety of applications, from optimizing reaction conditions and selecting appropriate solvents for recrystallization to developing formulations for pharmaceutical applications.[1] This guide will synthesize the currently available data and provide a robust framework for its experimental determination where data is lacking.

Theoretical Considerations in Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For dimethyl-nitroaniline isomers, several key factors come into play:

  • Polarity: The presence of the nitro (-NO2) and amino (-NH2) groups imparts significant polarity to the molecule, allowing for dipole-dipole interactions and hydrogen bonding. The nitro group is a strong electron-withdrawing group, while the amino group is an electron-donating group.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This capacity for hydrogen bonding significantly influences solubility in protic solvents like water and alcohols.

  • Molecular Symmetry and Crystal Packing: The arrangement of molecules in the solid state (crystal lattice) affects the energy required to break intermolecular bonds and dissolve the compound. Isomers with higher symmetry and more efficient crystal packing tend to have higher melting points and lower solubilities.

  • Solvent Effects: The principle of "like dissolves like" is a fundamental concept. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. The choice of solvent is therefore critical in determining the solubility of dimethyl-nitroaniline isomers.

Solubility Profile of Dimethyl-nitroaniline Isomers

Quantitative solubility data for many substituted nitroanilines is notably scarce in publicly available literature.[1] This section summarizes the available qualitative and limited quantitative data.

2-Methyl-5-nitroaniline (5-Nitro-o-toluidine)

This compound is a yellow crystalline solid widely used as an intermediate in the synthesis of azo dyes and pigments.[1]

Qualitative Solubility: The compound is generally characterized by its greater solubility in organic solvents compared to its limited solubility in water.[1] It is known to be soluble in acetone, benzene, ether, ethanol, and chloroform.[4]

Quantitative Solubility: The primary quantitative data point found is for its solubility in an aqueous buffer.[1]

Solvent SystemTemperatureSolubility
Aqueous Buffer (pH 7.4)Not Specified13.5 µg/mL

Table 1: Quantitative Solubility Data for 2-Methyl-5-nitroaniline.[1]

4,5-Dimethyl-2-nitroaniline

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise knowledge of solubility, experimental determination is strongly recommended.[1] The isothermal equilibrium (or shake-flask) method is a robust and reliable approach for determining the equilibrium solubility of a crystalline compound.[1]

Principle

A surplus of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the solution reaches a constant value. This concentration represents the equilibrium solubility.

Experimental Workflow

G prep Preparation of Saturated Solution equil Equilibration at Constant Temperature prep->equil Incubate with agitation sep Phase Separation (Centrifugation/Filtration) equil->sep Achieve equilibrium quant Quantification of Solute in Supernatant sep->quant Isolate saturated solution data Data Analysis and Solubility Calculation quant->data Determine concentration

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Add an excess amount of the dimethyl-nitroaniline isomer to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • As a starting point, add approximately 10-20 mg of the compound to 1-2 mL of the solvent.

  • Equilibration:

    • Place the sealed container in a constant temperature shaker bath or incubator.

    • Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 36, 48 hours) and analyzing the concentration.

  • Phase Separation:

    • Once equilibrium is reached, it is critical to separate the saturated solution (supernatant) from the undissolved solid without altering the temperature.

    • Centrifuge the sample at the same temperature as the equilibration to pellet the excess solid.

    • Alternatively, filter the solution using a syringe filter compatible with the solvent (e.g., PTFE for organic solvents). Ensure the filter is pre-warmed to the experimental temperature to prevent precipitation.

  • Quantification of the Solute:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the dimethyl-nitroaniline isomer using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[5] Other techniques like UV-Vis spectrophotometry can also be employed.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the experimental sample.

  • Data Analysis and Calculation:

    • Calculate the concentration of the undiluted supernatant by applying the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).

Safety and Handling

Substituted nitroanilines should be handled with care, following appropriate safety protocols.

  • Hazards: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[6][7][8][9] They may cause skin and eye irritation.[6] Some nitroanilines are suspected of causing cancer.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6] Work in a well-ventilated area or use a chemical fume hood.[10]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[6][9][10]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[10]

Conclusion and Future Perspectives

While qualitative solubility information for dimethyl-nitroaniline isomers is available, there is a significant lack of quantitative data in the scientific literature.[1] For applications in chemical synthesis, purification, and formulation, where precise knowledge of solubility is essential, experimental determination is strongly recommended.[1] The isothermal equilibrium method detailed in this guide provides a robust and reliable framework for obtaining this critical data. Future research to populate the quantitative solubility database for these and related compounds would be of great value to the scientific community.

References

  • 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444. PubChem. Available at: [Link]

  • CID 139058124 | C16H20N4O4. PubChem. Available at: [Link]

  • Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. ResearchGate. Available at: [Link]

  • Safety data sheet according to Regulation (EC) No 1907/2006. Available at: [Link]

  • 3-Nitroaniline | C6H6N2O2 | CID 7423. PubChem. Available at: [Link]

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Introduction: The Structural Context of N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of N,5-Dimethyl-2-nitroaniline

This guide provides a comprehensive technical exploration of the spectroscopic characteristics of N,5-Dimethyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core analytical techniques used to elucidate and verify the structure of this molecule. We will move beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, grounding our interpretations in the fundamental principles of spectroscopy.

N,5-Dimethyl-2-nitroaniline is an aromatic compound featuring a benzene ring substituted with three key functional groups: a tertiary amine (N-methyl), a methyl group, and a nitro group. The relative positions of these groups—particularly the electron-donating dimethylamino group and the strongly electron-withdrawing nitro group—create a unique electronic environment that profoundly influences its spectroscopic signature. Understanding this signature is critical for confirming its identity in a synthesis reaction, assessing its purity, and predicting its reactivity.

This guide will systematically dissect the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data expected for this compound. Each section will present a self-validating protocol, ensuring that the described methodology provides a robust and reproducible analysis.

Caption: Molecular Structure of N,5-Dimethyl-2-nitroaniline.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. For N,5-Dimethyl-2-nitroaniline, our primary targets are the nitro group (NO₂) vibrations and the various C-H and C-N bonds. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) is a crucial piece of evidence confirming the tertiary nature of the amine. The energy of the NO₂ stretches is particularly informative, as it can be influenced by conjugation with the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small, solid sample (approx. 1-2 mg) of N,5-Dimethyl-2-nitroaniline directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed, which minimizes sample manipulation and potential contamination.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ absorptions.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment & Rationale
~3100–3000MediumC-H StretchAromatic C-H bonds on the benzene ring.
~2950–2850Medium-WeakC-H StretchAliphatic C-H bonds of the two methyl groups (-CH₃).
~1520–1480 Strong N-O Asymmetric Stretch Characteristic strong absorption for the nitro group (NO₂). This is a primary identifier.
~1460MediumC=C StretchAromatic ring skeletal vibrations.
~1350–1320 Strong N-O Symmetric Stretch The second key identifier for the nitro group. The presence of both strong asymmetric and symmetric stretches is definitive.
~1260MediumC-N StretchAromatic amine C-N bond.
~880–800StrongC-H Bend (out-of-plane)Aromatic C-H wagging, indicative of the substitution pattern on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. For this molecule, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. The chemical shifts are highly predictable based on the electron-donating and -withdrawing effects of the substituents. The ortho nitro group will strongly deshield adjacent protons and carbons, while the para dimethylamino group will shield its corresponding positions.

Experimental Protocol: ¹H and ¹³C NMR

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of N,5-Dimethyl-2-nitroaniline prep2 Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Insert sample & lock on CDCl₃ signal prep3->acq1 acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (16 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (1024+ scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate ¹H signals & Reference to TMS (0 ppm) proc2->proc3 proc4 Peak pick ¹³C signals proc2->proc4 M N,5-Dimethyl-2-nitroaniline [M]⁺˙ m/z = 180 F1 [M - CH₃]⁺ m/z = 165 M->F1 - •CH₃ F2 [M - NO₂]⁺ m/z = 134 M->F2 - •NO₂ F3 [M - NO₂ - CH₃]⁺ m/z = 119 F2->F3 - •CH₃

An In-depth Technical Guide to the Safe Handling of N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

N,5-Dimethyl-2-nitroaniline, systematically known as 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0), is a substituted nitroaniline compound. Its molecular structure, featuring a nitro group ortho to the amino group and two methyl groups on the benzene ring, dictates its chemical reactivity and toxicological profile. While a valuable intermediate in the synthesis of various organic molecules, including dyes and potentially pharmaceutical compounds, its structure also suggests potential hazards that necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for N,5-Dimethyl-2-nitroaniline, grounded in established safety principles and available toxicological data for related compounds. The causality behind each recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physical characteristics of the substance. This data informs storage conditions, potential for airborne exposure, and appropriate extinguishing media in case of a fire.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to yellow to orange powder or crystals[1]
Melting Point 139-141 °C[2]
Boiling Point ~314 °C (estimated)[2]
Solubility Insoluble in water. Soluble in hot methanol and dichloromethane.[3]
pKa ~0.71 (Predicted)[2]

Hazard Identification and Risk Assessment

N,5-Dimethyl-2-nitroaniline is classified as harmful and an irritant. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4] The nitro and amino functional groups on the aromatic ring are key to its toxicological profile, a common feature of this class of compounds.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Toxicological Profile:

While comprehensive toxicological data for N,5-Dimethyl-2-nitroaniline is not fully available, information from structurally related nitroanilines provides valuable insight into potential hazards.[4]

  • Acute Effects: The primary acute hazards are associated with its "harmful" classification upon ingestion, skin contact, and inhalation.[1] It is also known to cause skin, eye, and respiratory irritation.[4] The causality lies in the chemical's ability to interact with biological tissues at the site of contact.

  • Chronic Effects: Data on the chronic toxicity of N,5-Dimethyl-2-nitroaniline is limited. However, for related compounds like 2-nitroaniline, repeated oral administration in animal studies showed effects such as weight loss.[5] Inhalation studies of 2-nitroaniline indicated the potential for slight methemoglobinemia and hematological effects at higher concentrations.[5] Methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity, is a known risk associated with many aromatic nitro and amino compounds.

  • Carcinogenicity and Mutagenicity: There is no specific data classifying N,5-Dimethyl-2-nitroaniline as a carcinogen.[4] Studies on the related compound 2-nitroaniline have shown it to be non-mutagenic in relevant bacterial studies.[5] However, due to the general concern for aromatic amines and nitro compounds, and the lack of comprehensive data, it is prudent to handle this compound with the assumption of potential long-term health effects.

  • Reproductive and Developmental Toxicity: Studies on 2-nitroaniline did not show teratogenic or fertility effects, but did indicate developmental effects at high doses that also caused maternal toxicity.[5] The relevance of this to N,5-Dimethyl-2-nitroaniline is not definitively established.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls:

  • Ventilation: All handling of N,5-Dimethyl-2-nitroaniline powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[6]

  • Enclosure: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to provide the highest level of containment.

Personal Protective Equipment (PPE):

The selection of PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn in situations with a higher risk of splashing or dust generation. The rationale is to protect the sensitive mucous membranes of the eyes from irritating particles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to check the glove manufacturer's compatibility data. Gloves should be inspected before use and changed frequently, especially if contact is suspected.

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect the skin and personal clothing.

    • Additional Protection: For tasks with a high potential for dust exposure, disposable coveralls may be necessary.

  • Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with a particulate filter is required. The choice of respirator should be based on a formal risk assessment.

PPE_Hierarchy Respiratory Respiratory Inhalation Inhalation Respiratory->Inhalation Prevents Skin Skin Dermal Dermal Skin->Dermal Prevents Eye_Face Eye_Face Ocular Ocular Eye_Face->Ocular Prevents

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[6] Use appropriate tools (e.g., spatulas) and avoid pouring the powder from a height.

  • Grounding: When transferring large quantities of the powder, ensure that equipment is properly grounded to prevent static discharge, which could ignite airborne dust.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where N,5-Dimethyl-2-nitroaniline is handled.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Decontamination: All surfaces and equipment should be decontaminated after use.

Storage:

  • Container: Store in a tightly sealed, properly labeled container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4] The nitro group can react exothermically with strong reducing agents, and the amino group can react with strong acids and oxidizing agents.

  • Security: Store in a locked cabinet or a secure area with restricted access.[6]

Emergency Procedures: A Self-Validating System

Preparedness for emergencies is a critical component of a robust safety plan. The following protocols are designed to be self-validating, meaning they are clear, concise, and can be executed effectively under pressure.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, contact the institution's environmental health and safety department.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Yes LargeSpill Large or Uncontrolled Spill Assess->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Contain Contain and Clean Up Spill DonPPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End End Dispose->End ContactEHS->End

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Considerations

N,5-Dimethyl-2-nitroaniline and any contaminated materials must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.[7] The environmental impact of this compound has not been fully investigated, but it is prudent to assume it may be harmful to aquatic life.

Conclusion: A Commitment to Safety

The safe handling of N,5-Dimethyl-2-nitroaniline is achievable through a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific training and to consult the most current Safety Data Sheet before commencing any work.

References

  • 2-NITROANILINE CAS N°: 88-74-4. (2003). OECD SIDS. [Link]

  • Safety Data Sheet: 2-Nitroaniline - Carl ROTH. (n.d.). Retrieved from [Link]

  • 4,5-DIMETHYL-2-NITROANILINE. (n.d.). GSRS. Retrieved from [Link]

  • CID 139058124 | C16H20N4O4 - PubChem. (n.d.). Retrieved from [Link]

  • Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. (1977). Journal of the National Cancer Institute, 58(2), 409-410. [Link]

  • Safety Data Sheet: 2-Nitroaniline - Carl ROTH. (n.d.). Retrieved from [Link]

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A Toxicological Assessment of N,5-Dimethyl-2-nitroaniline: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating Data Scarcity in Toxicological Assessment

This guide is therefore structured not as a simple recitation of established facts about N,5-Dimethyl-2-nitroaniline, but as an in-depth toxicological assessment built upon the principles of structure-activity relationships (SAR). By systematically examining the known toxicological profiles of its closest structural analogues, we can construct a scientifically reasoned prediction of its likely hazards. This approach, rooted in chemical intuition and empirical data from related compounds, provides a framework for informed decision-making in the handling, research, and potential development of N,5-Dimethyl-2-nitroaniline. It underscores the critical importance of data gap analysis and the responsible use of surrogate information in the absence of direct evidence.

Chemical Identity and Structural Analogues

N,5-Dimethyl-2-nitroaniline is an aromatic amine with the molecular formula C₈H₁₀N₂O₂. Its structure features a benzene ring substituted with a nitro group, an amino group, and two methyl groups. The precise arrangement of these substituents is crucial in determining its chemical reactivity and biological interactions.

Due to the limited direct toxicological data for N,5-Dimethyl-2-nitroaniline, this assessment will draw from several key structural analogues:

  • 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0): A close structural isomer, differing only in the position of one methyl group.

  • 2-Nitroaniline: The parent compound without the methyl substituents.

  • N,N-Dimethylaniline: An analogue with methyl groups on the amine but lacking the nitro group.

  • 2-Methyl-5-nitroaniline: An isomer with a different arrangement of the methyl and nitro groups.

The toxicological data for these analogues will be used to infer the likely properties of N,5-Dimethyl-2-nitroaniline.

Predicted Toxicological Profile

Acute Toxicity

Based on the available data for its analogues, N,5-Dimethyl-2-nitroaniline is predicted to be harmful if swallowed, in contact with skin, or if inhaled.

  • Oral, Dermal, and Inhalation Toxicity: The Safety Data Sheet (SDS) for the close isomer, 4,5-Dimethyl-2-nitroaniline, classifies it as Category 4 for acute oral, dermal, and inhalation toxicity[1]. Similarly, N,N-Dimethyl-3-nitroaniline is classified as harmful if swallowed, in contact with skin, or inhaled[2]. 2-Nitroaniline has a reported oral LD50 in rats of 1838 mg/kg[3][4]. It is reasonable to anticipate that N,5-Dimethyl-2-nitroaniline will exhibit a similar level of acute toxicity.

  • Skin and Eye Irritation: 4,5-Dimethyl-2-nitroaniline is classified as a skin and eye irritant (Category 2)[1]. Therefore, N,5-Dimethyl-2-nitroaniline is also expected to be irritating to the skin and eyes upon direct contact.

  • Methemoglobinemia: A key toxicological feature of many anilines and nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis, headache, dizziness, and at high concentrations, more severe effects on the central nervous and circulatory systems[5][6]. While data for 2-nitroaniline suggests it is not a potent inducer of methemoglobinemia, this remains a significant potential hazard for any substituted nitroaniline[4].

Table 1: Summary of Acute Toxicity Data for Structural Analogues

CompoundAcute Oral Toxicity (LD50, rat)Acute Dermal Toxicity ClassificationAcute Inhalation Toxicity ClassificationSkin IrritationEye Irritation
4,5-Dimethyl-2-nitroaniline Not availableCategory 4[1]Category 4[1]Category 2[1]Category 2[1]
2-Nitroaniline 1838 mg/kg[3][4]Toxic[3]Toxic[3]Not irritating[4]Not irritating[4]
N,N-Dimethyl-3-nitroaniline Harmful[2]Harmful[2]Harmful[2]Causes skin irritation[2]Causes serious eye irritation[2]
Genotoxicity and Mutagenicity

The genotoxic potential of N,5-Dimethyl-2-nitroaniline is a significant concern due to its chemical structure. Nitroaromatic compounds are often mutagenic, particularly in bacterial reverse mutation assays (Ames test), frequently requiring metabolic activation.

  • Bacterial Mutagenicity: 2-Methyl-5-nitroaniline has shown generally positive results in reverse-mutation assays in Salmonella typhimurium and Escherichia coli[7]. While 2-nitroaniline itself is considered non-mutagenic in relevant bacterial studies, some weak mutagenic influence has been reported under specific conditions[4]. Given these findings, N,5-Dimethyl-2-nitroaniline should be considered potentially mutagenic and handled with appropriate precautions until specific data is available.

  • In Vitro and In Vivo Genotoxicity: There is a lack of data on the clastogenic (chromosome-damaging) potential of the closest analogues in mammalian cells. Further testing would be required to fully characterize this endpoint.

Carcinogenicity

The carcinogenic potential of N,5-Dimethyl-2-nitroaniline is unknown. However, several of its structural analogues have been evaluated.

  • Animal Carcinogenicity Studies: N,N-dimethylaniline has been associated with increased incidences of tumors of the spleen and forestomach in a National Toxicology Program (NTP) study in rodents[5]. The EPA has classified 2-methyl-5-nitroaniline as a Group C carcinogen (Possible Carcinogenic to Humans) based on limited animal evidence[7]. The International Agency for Research on Cancer (IARC) classified 2-methyl-5-nitroaniline as Group 3 (Not classifiable as to its carcinogenicity to humans)[7].

  • Predicted Carcinogenicity: Given the evidence from its analogues, N,5-Dimethyl-2-nitroaniline should be treated as a potential carcinogen. Its structural alerts (nitroaromatic amine) warrant a high degree of caution.

Table 2: Carcinogenicity Classifications of Structural Analogues

CompoundIARC ClassificationEPA Classification
2-Methyl-5-nitroaniline Group 3[7]Group C[7]
N,N-Dimethylaniline Not classifiedNot classified[5]
Reproductive and Developmental Toxicity

There is no direct data on the reproductive or developmental toxicity of N,5-Dimethyl-2-nitroaniline.

  • Data from Analogues: Studies on 2-nitroaniline did not show teratogenic or fertility effects, but did cause developmental effects (pup lethality) at high doses that also caused maternal toxicity[4]. For 4-nitroaniline, developmental effects, including reduced fetal weights and malformations, were observed at maternally toxic doses[8]. This suggests that high-level exposure to N,5-Dimethyl-2-nitroaniline during pregnancy could potentially pose a risk to the developing fetus, likely in the context of maternal toxicity.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The toxicity of nitroanilines is often linked to their metabolism. The nitro group can be reduced to a hydroxylamine, which can then be further converted to a highly reactive nitrenium ion. This electrophilic species can form adducts with DNA and proteins, leading to mutagenicity and carcinogenicity.

The position and nature of the substituents on the aniline ring can significantly influence this metabolic activation and the overall toxicological profile. The methyl groups on N,5-Dimethyl-2-nitroaniline may affect its lipophilicity and steric properties, which in turn can alter its absorption, distribution, metabolism, and excretion (ADME) properties compared to its analogues.

Metabolic Activation of Nitroanilines Predicted Metabolic Activation Pathway N,5-Dimethyl-2-nitroaniline N,5-Dimethyl-2-nitroaniline N,5-Dimethyl-N-hydroxy-2-nitrosoaniline N,5-Dimethyl-N-hydroxy-2-nitrosoaniline N,5-Dimethyl-2-nitroaniline->N,5-Dimethyl-N-hydroxy-2-nitrosoaniline Nitroreductases N,5-Dimethyl-2-nitrenium ion N,5-Dimethyl-2-nitrenium ion N,5-Dimethyl-N-hydroxy-2-nitrosoaniline->N,5-Dimethyl-2-nitrenium ion Further activation DNA Adducts DNA Adducts N,5-Dimethyl-2-nitrenium ion->DNA Adducts Covalent binding Mutagenicity/Carcinogenicity Mutagenicity/Carcinogenicity DNA Adducts->Mutagenicity/Carcinogenicity

Caption: Predicted metabolic activation of N,5-Dimethyl-2-nitroaniline.

Experimental Protocols for Toxicological Evaluation

In the absence of data, a tiered approach to testing would be necessary to characterize the hazards of N,5-Dimethyl-2-nitroaniline. The following are representative protocols for key initial assays.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Objective: To assess the mutagenic potential of N,5-Dimethyl-2-nitroaniline by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, which should include cytotoxic concentrations.

  • Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (in a suitable solvent like DMSO), and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour onto minimal glucose agar plates. c. Incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in revertants and/or a reproducible and statistically significant positive response for at least one of the test points.

Ames Test Workflow Workflow for the Ames Test cluster_prep Preparation cluster_exp Main Experiment Bacterial Strains Bacterial Strains Main Experiment Main Experiment Bacterial Strains->Main Experiment Test Compound Test Compound Dose Range Finding Dose Range Finding Test Compound->Dose Range Finding S9 Mix S9 Mix S9 Mix->Main Experiment Dose Range Finding->Main Experiment Incubation Incubation Main Experiment->Incubation Plate Incorporation Plate Incorporation Colony Counting Colony Counting Incubation->Colony Counting Data Analysis Data Analysis Colony Counting->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A simplified workflow for the bacterial reverse mutation assay.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) - OECD 425

Objective: To determine the acute oral toxicity (LD50) of N,5-Dimethyl-2-nitroaniline.

Methodology:

  • Animal Model: Use a single sex of rodents (typically female rats).

  • Housing and Acclimation: House animals individually and allow for an acclimation period of at least 5 days.

  • Dosing: a. Administer the test substance sequentially to individual animals. b. The first animal is dosed at a level just below the best estimate of the LD50. c. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. d. The dose progression factor is typically 1.75.

  • Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes.

Conclusion and Recommendations

While direct toxicological data for N,5-Dimethyl-2-nitroaniline is not available, a review of its structural analogues strongly suggests that it should be handled as a hazardous substance. It is predicted to be harmful by oral, dermal, and inhalation routes of exposure, and to be an irritant to the skin and eyes. The potential for methemoglobinemia induction, mutagenicity, and carcinogenicity represents a significant concern.

For researchers and drug development professionals, the following recommendations are prudent:

  • Assume Hazard: In the absence of data to the contrary, treat N,5-Dimethyl-2-nitroaniline with the same precautions as its most hazardous analogues.

  • Engineering Controls and PPE: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Prioritize Testing: If this compound is to be advanced for further research or development, a battery of toxicological tests, starting with an Ames test and an acute toxicity study, is essential to fill the existing data gaps.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4,5-Dimethyl-2-nitroaniline. [Link to a representative SDS for this chemical would be inserted here, if available through a stable URL].
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
  • U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for 2-Methyl-5-nitroaniline.
  • PubChem. (n.d.). CID 139058124. Retrieved from [Link].

  • PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. Retrieved from [Link].

  • OECD SIDS. (2003). 2-NITROANILINE.
  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from [Link].

  • Centers for Disease Control and Prevention. (n.d.). p-Nitroaniline. Retrieved from [Link].

  • ResearchGate. (2025). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. Retrieved from [Link].

  • FUJIFILM Wako Chemicals. (2023). Safety Data Sheet.
  • PubChem. (n.d.). 4,5-Dimethyl-2-nitrobenzenamine. Retrieved from [Link].

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link].

  • ZORA. (2022). 4-Nitroaniline. Retrieved from [Link].

  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Aniline. Retrieved from [Link].

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • Combi-Blocks. (2023). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA). Retrieved from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
  • The World of Protozoa, Rotifera, Nematoda and Oligochaeta. (n.d.). Aniline and -aniline. Retrieved from [Link].

  • VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. Retrieved from [Link].

  • PMC. (n.d.). 2,4-Dimethyl-6-nitroaniline. Retrieved from [Link].

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A Technical Guide to Substituted Nitroanilines: Spotlight on 2-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: The initial topic requested was "N,5-Dimethyl-2-nitroaniline." A comprehensive literature search for this specific chemical, whose structure implies methyl groups on both the nitrogen atom and at the C5 position of the benzene ring, yielded no substantive data in established chemical databases or peer-reviewed publications. This suggests the compound is either exceptionally rare, not synthesized, or the nomenclature may be ambiguous.

Given this absence of information, and in the spirit of providing a scientifically rigorous and valuable technical guide, this document has been structured to focus on a closely related, well-documented, and industrially significant isomer: 2-Methyl-5-nitroaniline (CAS No. 99-55-8). This compound, also known as 5-nitro-o-toluidine, shares the core nitroaniline framework with a methyl group, providing a relevant and data-rich foundation for this in-depth guide.

Introduction and Core Concepts

2-Methyl-5-nitroaniline is a substituted aromatic amine that serves as a cornerstone intermediate in the synthesis of a variety of organic compounds.[1] Its molecular architecture, featuring an aniline core functionalized with both a nitro (-NO₂) and a methyl (-CH₃) group, imparts a unique combination of reactivity and stability. The primary amino group is a versatile handle for diazotization, while the electron-withdrawing nitro group and electron-donating methyl group modulate the reactivity of the aromatic ring.

Primarily, this compound is recognized for its role as a diazo component in the manufacturing of azo dyes and pigments, which are valued for their brilliant colors and stability.[1] Beyond colorants, its structural motifs are relevant in the development of pharmaceuticals and agrochemicals.[1] This guide provides a detailed exploration of its synthesis, properties, core applications, and the underlying chemical principles that govern its utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 2-Methyl-5-nitroaniline are summarized below.

Table 1: Physicochemical Properties of 2-Methyl-5-nitroaniline
PropertyValueSource
CAS Number 99-55-8PubChem[2]
Molecular Formula C₇H₈N₂O₂PubChem[2]
Molecular Weight 152.15 g/mol PubChem[2]
Appearance Bright yellow powder / Yellow monoclinic prismsPubChem[2]
Melting Point 104-107 °C (219-225 °F)PubChem[2]
Solubility Insoluble in water (< 1 mg/mL at 20°C)PubChem[2]
Density 1.365 g/cm³ at 15°CPubChem[2]
logP (Kow) 1.87PubChem[2]
pKa (conjugate acid) 2.345PubChem[2]

This data provides the foundational parameters for designing experimental conditions, such as solvent selection, reaction temperature, and purification methods.

Synthesis and Mechanism

The industrial value of 2-Methyl-5-nitroaniline stems from its role as a precursor, most notably in the synthesis of azo colorants. This process hinges on a two-stage reaction: diazotization followed by azo coupling.

Stage 1: Diazotization of 2-Methyl-5-nitroaniline

The conversion of the primary aromatic amine into a diazonium salt is the critical activation step. This reaction is performed in a cold, acidic solution with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[1]

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): Aromatic diazonium salts are notoriously unstable at higher temperatures, readily decomposing to expel nitrogen gas (N₂) and form phenols or other undesired byproducts. Maintaining a low temperature is paramount to preserving the reactive diazonium intermediate for the subsequent coupling step.

  • Strong Acid (e.g., HCl): The acid serves two purposes. First, it protonates the sodium nitrite to generate the reactive nitrous acid (HNO₂). Second, it maintains a low pH, which prevents the newly formed diazonium salt from coupling with unreacted aniline, a side reaction that would form a triazene.

Diazotization_Workflow cluster_process Process Aniline 2-Methyl-5-nitroaniline in conc. HCl Mixing Slow, dropwise addition of NaNO₂ solution Aniline->Mixing Nitrite Sodium Nitrite (NaNO₂) Solution Nitrite->Mixing Control Maintain 0-5 °C (Ice Bath) Mixing->Control Product 2-Methyl-5-nitro- benzenediazonium Chloride Mixing->Product Diazotization

Caption: Workflow for the diazotization of 2-Methyl-5-nitroaniline.

Stage 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily attacks an electron-rich coupling component, such as a phenol or another aromatic amine (e.g., 2-Naphthol), to form the stable azo compound (R-N=N-R').[1] The extended system of conjugated pi electrons created by the azo bridge (-N=N-) is a powerful chromophore, responsible for the intense color of the final product.

Detailed Experimental Protocol: Synthesis of an Azo Dye

This protocol provides a representative laboratory-scale procedure for synthesizing an azo dye using 2-Methyl-5-nitroaniline and 2-Naphthol as the coupling agent.[1]

Self-Validating System: The success of this protocol is visually self-validating. The formation of the diazonium salt is often accompanied by a subtle color change, but the subsequent azo coupling results in the immediate formation of a deeply colored precipitate, providing clear confirmation of the reaction's progress.

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, combine 5 mmol of 2-Methyl-5-nitroaniline with 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

  • Stir the mixture until the aniline salt is fully dissolved. Some gentle warming may be required, but the solution must be cooled before proceeding.

  • Place the beaker in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

  • Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold aniline salt solution over 10 minutes. Ensure the temperature remains below 5 °C throughout the addition.

  • After the addition is complete, allow the solution to stand in the ice bath for 10-15 minutes to ensure complete diazotization.

Part B: Preparation of the Coupling Agent Solution

  • In a 250 mL beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in a separate ice-water bath.

Part C: Azo Coupling and Product Isolation

  • While stirring the cold 2-Naphthol solution vigorously, slowly pour the cold diazonium salt solution (from Part A) into it.

  • An intensely colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.

  • Dry the solid product in a desiccator or a low-temperature oven.

Reactivity and Safety Considerations

2-Methyl-5-nitroaniline is a stable compound under standard conditions but possesses reactive functional groups that require careful handling.

  • Reactivity: The primary amine can undergo standard reactions such as acylation and alkylation. The nitro group can be reduced to an amine, which is a key step in synthesizing diamine compounds. The aromatic ring is deactivated towards electrophilic substitution due to the nitro group but can undergo nucleophilic aromatic substitution under harsh conditions.

  • Hazard Profile: Like many nitroaromatic compounds and anilines, 2-Methyl-5-nitroaniline is considered hazardous. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

  • Toxicity and Carcinogenicity: Studies have shown that 2-Methyl-5-nitroaniline (as 5-nitro-o-toluidine) was carcinogenic in B6C3F1 mice, causing hepatocellular carcinomas.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood to avoid inhalation of the powder.

Reactivity_Logic cluster_amine Amine Group (-NH₂) cluster_nitro Nitro Group (-NO₂) Start 2-Methyl-5-nitroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Reacts at N Acylation Acylation (e.g., Ac₂O) Start->Acylation Reacts at N Reduction Reduction (e.g., Sn/HCl, H₂/Pd) Start->Reduction Reacts at NO₂ Product_Diazo Diazonium Salt Diazotization->Product_Diazo Product_Amide Amide Derivative Acylation->Product_Amide Product_Diamine Diamine Derivative Reduction->Product_Diamine

Caption: Key reaction pathways for 2-Methyl-5-nitroaniline.

Applications in Research and Drug Development

While the primary industrial application of 2-Methyl-5-nitroaniline is in the dye industry, its structure is a valuable scaffold for synthetic chemistry.

  • Dye and Pigment Synthesis: It is a registered Azoic Diazo Component used to produce a range of red and orange hues.[2]

  • Intermediate for Complex Molecules: The dual functionality of the amine and nitro groups allows for orthogonal chemical modifications. For instance, the amine can be used as a handle for building one part of a molecule, after which the nitro group can be reduced and further functionalized, providing a logical pathway to more complex structures.

  • Fragment-Based Discovery: In drug development, substituted anilines and nitroaromatics are common fragments. While 2-Methyl-5-nitroaniline itself may not be a final drug product, its derivatives are explored as potential therapeutic agents. The nitro group can act as a bioisostere or be a precursor to other functional groups in a medicinal chemistry campaign.

References

  • PubChem. (n.d.). 2-Methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

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An In-depth Technical Guide to N,5-Dimethyl-2-nitroaniline and Related Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitroanilines are a critical class of compounds that serve as versatile intermediates in the synthesis of a wide array of industrial and pharmaceutical products. Their rich chemistry, stemming from the presence of both an amino and a nitro group on an aromatic ring, allows for a variety of chemical transformations. This guide provides a comprehensive technical overview of a specific nitroaniline, believed to be N,5-Dimethyl-2-nitroaniline, though literature primarily details the synthesis and properties of its isomers, most notably 2,4-Dimethyl-5-nitroaniline and 4,5-Dimethyl-2-nitroaniline. Due to the prevalence of data for these isomers, this whitepaper will focus on their characteristics as a proxy for understanding the broader class of dimethyl-nitroanilines, with a particular emphasis on 2,4-Dimethyl-5-nitroaniline for which a detailed synthesis is available.

This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis, characterization, and potential applications of these compounds. We will delve into the historical context, synthetic methodologies, and analytical characterization, providing actionable protocols and insights to guide laboratory work.

Part 1: Nomenclature and Physicochemical Properties

The nomenclature of substituted anilines can be complex, and it is crucial to correctly identify the compound of interest. The compound "N,5-Dimethyl-2-nitroaniline" suggests a methyl group on the nitrogen of the aniline and another at the 5-position of the ring, with a nitro group at the 2-position. However, the available scientific literature does not readily provide information on this specific isomer. Instead, extensive data is available for isomers where both methyl groups are on the benzene ring.

Herein, we will focus on 2,4-Dimethyl-5-nitroaniline (CAS No. 2124-47-2) and 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0) as representative examples of dimethyl-nitroanilines.[1][2]

A summary of the key physicochemical properties of these compounds is presented in the table below:

Property2,4-Dimethyl-5-nitroaniline4,5-Dimethyl-2-nitroaniline
CAS Number 2124-47-26972-71-0
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol 166.18 g/mol
Appearance Light yellow to brown powder/crystalNot specified
Melting Point 122.0 to 126.0 °CNot specified
Boiling Point 329.4±37.0 °C (Predicted)Not specified
Density 1.220±0.06 g/cm³ (Predicted)Not specified
pKa 2.83±0.10 (Predicted)Not specified

Data for 2,4-Dimethyl-5-nitroaniline sourced from ChemicalBook.[1]

Part 2: Synthesis and Mechanistic Insights

The synthesis of dimethyl-nitroanilines typically involves the nitration of a corresponding dimethylaniline precursor. The regioselectivity of the nitration is dictated by the directing effects of the amino and methyl substituents on the aromatic ring.

Synthesis of 2,4-Dimethyl-5-nitroaniline

A general and reliable method for the synthesis of 2,4-Dimethyl-5-nitroaniline proceeds via the nitration of 2,4-dimethylaniline.[1]

Reaction Scheme:

Synthesis of 2,4-Dimethyl-5-nitroaniline 2,4-dimethylaniline 2,4-Dimethylaniline reagents + HNO₃, H₂SO₄, HCl 2,4-dimethylaniline->reagents product 2,4-Dimethyl-5-nitroaniline reagents->product caption Figure 1. Synthesis of 2,4-Dimethyl-5-nitroaniline.

Figure 1. Synthesis of 2,4-Dimethyl-5-nitroaniline.

Experimental Protocol:

This protocol is adapted from a procedure described by ChemicalBook.[1]

Materials:

  • 2,4-dimethylaniline (40 g, 0.33 mmol)

  • Concentrated hydrochloric acid

  • Nitric acid (33 g)

  • Sulfuric acid (400 g)

  • Ice (600 mL)

  • Saturated aqueous sodium bicarbonate (500 mL)

  • Ethyl acetate (3 x 200 mL)

  • Magnesium sulfate

  • Ethanol-water mixed solvent

Procedure:

  • Initial Setup: In a suitable reaction vessel, dissolve 2,4-dimethylaniline (40 g) in concentrated hydrochloric acid. The vessel should be equipped with a stirrer and a means of temperature control.

  • Nitration: Slowly add nitric acid (33 g) dropwise to the stirring solution over a period of 3 hours. It is critical to maintain the reaction temperature below 15 °C throughout the addition to control the exothermic reaction and minimize side-product formation.

  • Acidification: Following the nitric acid addition, add sulfuric acid (400 g) to the reaction mixture. Continue stirring at 15 °C for an additional hour to ensure the reaction goes to completion.

  • Quenching and Precipitation: Pour the reaction mixture into ice (600 mL) and stir for 30 minutes. The product will precipitate as a yellow solid.

  • Filtration and Neutralization: Filter the mixture to collect the yellow filter cake. Neutralize the acidic product by washing with saturated aqueous sodium bicarbonate (500 mL).

  • Extraction: Extract the product into ethyl acetate (3 x 200 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over magnesium sulfate. Filter to remove the drying agent and remove the solvent in vacuo to yield the crude product.

  • Recrystallization: Recrystallize the crude product from an ethanol-water mixed solvent to obtain the final orange solid product. The reported yield is approximately 39 g (71%), though it may contain a dinitro by-product.[1]

Causality in Experimental Choices:

  • Low Temperature: The nitration of anilines is a highly exothermic process. Maintaining a low temperature (below 15 °C) is crucial to prevent uncontrolled reactions and the formation of undesired byproducts, including dinitrated and oxidized species.

  • Acidic Medium: The use of a strong acid mixture (HCl and H₂SO₄) serves to protonate the aniline, forming the anilinium ion. This deactivates the ring towards electrophilic substitution and helps to control the nitration, although the free amine is still present in equilibrium and is what ultimately reacts. The sulfuric acid also acts as a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Recrystallization: This final purification step is essential to remove unreacted starting materials and byproducts, yielding a product of higher purity suitable for subsequent applications.

Part 3: Characterization and Analytical Data

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. Standard analytical techniques for this purpose include Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Characterization Data for 2,4-Dimethyl-5-nitroaniline: [1]

  • Infrared (IR) Spectroscopy (Nujol, cm⁻¹): 3469, 3386, 3239 (N-H stretching), 2956, 2925, 2855 (C-H stretching), 1636 (N-H bending), 1514, 1339 (N-O stretching of nitro group).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃) δ: 7.15 (1H, s), 6.87 (1H, s), 4.99 (2H, br. s, -NH₂), 2.21 (3H, s, -CH₃), 1.97 (3H, s, -CH₃).

The IR spectrum shows characteristic peaks for the amine and nitro functional groups. The ¹H NMR spectrum is consistent with the structure of 2,4-Dimethyl-5-nitroaniline, showing two singlets for the aromatic protons, a broad singlet for the amine protons, and two singlets for the two non-equivalent methyl groups.

Part 4: Applications in Research and Development

While specific applications for N,5-Dimethyl-2-nitroaniline and its isomers in drug development are not extensively documented in readily available literature, compounds of this class are of significant interest for several reasons:

  • Building Blocks for Heterocyclic Synthesis: The presence of ortho- and para- relationships between the amino and nitro groups, along with the methyl substituents, makes these compounds valuable precursors for the synthesis of a variety of heterocyclic systems. These heterocyclic scaffolds are frequently found in the core structures of pharmacologically active molecules.

  • Azo Dye Synthesis: Nitroanilines are classical precursors for the synthesis of azo dyes.[3] Although not specifically detailed for the dimethylated isomers, the general process involves diazotization of the aniline's amino group followed by coupling with an electron-rich aromatic compound.[3] This chemistry can be adapted for the synthesis of targeted chromophores for use as biological probes or in diagnostic assays.

  • Precursors for Further Functionalization: The nitro group can be readily reduced to an amino group, providing a diamino-dimethyl-benzene derivative. This opens up a wide range of possibilities for further derivatization, such as the synthesis of ligands for metal complexes or the construction of more complex molecular architectures.

Part 5: Safety and Handling

Nitroanilines should be handled with care, as they can be toxic. For instance, 2,4-Dimethyl-5-nitroaniline is classified as harmful if swallowed.[4] It is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with these compounds. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of dimethyl-nitroanilines, with a specific focus on 2,4-Dimethyl-5-nitroaniline. The detailed experimental protocol and the rationale behind the procedural steps offer a solid foundation for researchers to synthesize and utilize these valuable chemical intermediates. While the historical discovery of these specific isomers is not well-documented, their utility as building blocks in organic synthesis is clear. Further research into the biological activities of derivatives of these compounds could open up new avenues in drug discovery and development.

References

  • PubChem. (n.d.). 2-Methyl-5-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-5-nitroaniline. Retrieved from [Link]

  • LookChem. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-dimethyl-2-nitroaniline. Retrieved from [Link]

  • OECD SIDS. (2003). 2-NITROANILINE. Retrieved from [Link]

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Introduction to the Isomeric Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomers of Dimethyl-nitroaniline

Abstract: This technical guide provides a comprehensive examination of the isomers of dimethyl-nitroaniline, a class of compounds pivotal to advancements in materials science and synthetic chemistry. We move beyond a cursory overview to deliver an in-depth analysis of the structural, synthetic, and functional nuances that distinguish each isomer. This document is structured to serve as a core reference for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind synthetic strategies and the practical implications of isomeric differences. We will explore the synthesis of key isomers, their detailed physicochemical and spectroscopic characterization, and their applications, particularly the role of N,N-dimethyl-4-nitroaniline as a benchmark for non-linear optical (NLO) materials. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and trustworthiness.

Dimethyl-nitroaniline is a designation that can encompass several constitutional isomers, which are primarily categorized into two groups: those with methyl groups on the aromatic ring (nitoxylidines) and those with methyl groups on the amino nitrogen (N,N-dimethyl-nitroanilines). This guide will focus predominantly on the N,N-dimethyl-nitroaniline isomers (ortho, meta, and para) due to their widespread use and distinct properties, while also examining a representative nitroxylidine isomer to provide a broader context.

Nomenclature and Structural Diversity

The precise positioning of the dimethylamino [-N(CH3)2] and nitro [-NO2] groups on the benzene ring dictates the isomer and, consequently, its chemical and physical behavior. The primary isomers of interest are:

  • N,N-dimethyl-2-nitroaniline (ortho-isomer)

  • N,N-dimethyl-3-nitroaniline (meta-isomer)

  • N,N-dimethyl-4-nitroaniline (para-isomer)

  • 2,4-dimethyl-6-nitroaniline (a common nitroxylidine isomer)

The structural differences between these isomers are visualized below.

Caption: Structures of key dimethyl-nitroaniline isomers.

Significance in Chemical Synthesis and Materials Science

These isomers are not merely academic curiosities; they are vital intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Their utility stems from the dual functionality of the electron-donating amino group and the electron-withdrawing nitro group. This electronic push-pull system is particularly pronounced in the para-isomer, N,N-dimethyl-4-nitroaniline, making it a canonical molecule for studying and developing non-linear optical (NLO) materials.[3] Such materials are critical for applications in telecommunications, optical computing, and frequency doubling.

Physicochemical Properties: A Comparative Analysis

The isomeric variations directly influence macroscopic properties such as melting point, boiling point, and solubility. These differences are crucial for designing purification and separation protocols.

PropertyN,N-dimethyl-2-nitroanilineN,N-dimethyl-3-nitroanilineN,N-dimethyl-4-nitroaniline2,4-dimethyl-6-nitroaniline
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol 166.18 g/mol 166.18 g/mol [4]166.18 g/mol [1]
Appearance Orange-Red SolidYellow-Orange NeedlesYellow Solid[5]Orange-Red Precipitate[1]
Melting Point (°C) 26-2860-62163-165[5]70-72[1]
Solubility Soluble in organic solventsSoluble in organic solventsInsoluble in water; Soluble in dichloromethane[5]Soluble in methanol[1]
CAS Number 609-72-3619-31-8100-23-2[4]6283-33-6

Synthesis and Mechanistic Considerations

The synthesis of dimethyl-nitroaniline isomers requires careful control of reaction conditions to manage selectivity and yield. The choice of starting material and reaction pathway is dictated by the desired isomer.

Synthesis of N,N-dimethyl-3-nitroaniline and N,N-dimethyl-4-nitroaniline via Electrophilic Nitration

A common route to the meta and para isomers is the direct nitration of N,N-dimethylaniline. The dimethylamino group is a powerful ortho-, para-director and a strong activating group. This high reactivity necessitates low temperatures and a carefully prepared nitrating mixture to prevent over-oxidation and the formation of unwanted byproducts.

G cluster_workflow Synthesis of m- and p-N,N-dimethyl-nitroaniline start N,N-dimethylaniline in H2SO4 nitration Add H2SO4/HNO3 mixture (Nitrating Agent) Maintain 5-10°C start->nitration Form dimethylaniline sulfate quench Pour into ice water nitration->quench Stop reaction neutralize_p Neutralize with NH4OH to precipitate p-isomer quench->neutralize_p filter_p Filter & wash crude p-nitrodimethylaniline neutralize_p->filter_p Isolate para-isomer neutralize_m Further neutralize filtrate to precipitate m-isomer filter_p->neutralize_m Process filtrate purify Recrystallize isomers (e.g., from ethanol) filter_p->purify filter_m Filter & wash crude m-nitrodimethylaniline neutralize_m->filter_m Isolate meta-isomer filter_m->purify

Caption: Workflow for the synthesis of N,N-dimethyl-nitroaniline isomers.

Expert Insight: The initial dissolution of N,N-dimethylaniline in concentrated sulfuric acid is a critical step. It protonates the highly activating dimethylamino group, forming the anilinium ion. This deactivates the ring and directs nitration primarily to the meta position. However, a small equilibrium concentration of the free amine remains, which is rapidly nitrated at the para position. Controlling the temperature between 5-10°C is paramount to minimize oxidative side reactions and ensure selectivity.[6] The sequential precipitation using ammonium hydroxide leverages the different basicities of the isomers for a crude separation.

Protocol: Synthesis of m- and p-Nitrodimethylaniline[6]

  • Preparation: In a three-necked flask equipped with a stirrer and thermometer, cool 1270 mL of concentrated H₂SO₄ in an ice bath.

  • Anilinium Salt Formation: Slowly add 363 g (3.0 moles) of N,N-dimethylaniline, ensuring the temperature remains below 25°C. Cool the resulting solution to 5°C.

  • Nitration: Prepare a nitrating mixture by adding 366 g of concentrated H₂SO₄ to 286 g of concentrated HNO₃, with cooling. Add this mixture dropwise to the dimethylaniline sulfate solution, maintaining the reaction temperature between 5°C and 10°C. This step typically takes about 1.5 hours.

  • Reaction Quench: After addition is complete, stir for an additional hour at 5-10°C. Pour the reaction mixture into 6 L of ice and water with stirring.

  • Isomer Separation:

    • Slowly add concentrated ammonium hydroxide until the precipitate turns light orange. This selectively precipitates the p-isomer. Keep the temperature below 25°C.

    • Filter the crude p-nitrodimethylaniline and wash with water.

    • To the combined filtrate, add more ammonium hydroxide until the solution is basic. This will precipitate the m-isomer.

  • Purification: The crude isomers are collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2,4-dimethyl-6-nitroaniline

This isomer is synthesized from the corresponding dimethylaniline (xylidine) precursor. The process involves protecting the amine, performing the nitration, and then deprotecting to yield the final product.

Protocol: Synthesis of 2,4-dimethyl-6-nitroaniline[1]

  • Amine Protection: Reflux a solution of 2,4-dimethylaniline (24.2 g, 0.2 mol), acetic acid (23 ml), and acetic anhydride (19 ml) for 1 hour to form 2,4-dimethylacetanilide.

  • Nitration: Cool the mixture to 35°C and add 40 ml of concentrated sulfuric acid. Slowly add a pre-mixed and cooled solution of concentrated sulfuric acid (35 ml) and concentrated nitric acid (17 ml). React for 1 hour.

  • Precipitation: Pour the reaction mixture into cold water to precipitate the nitrated acetanilide. Filter and wash the solid with water.

  • Deprotection: Add the solid 2,4-dimethylacetanilide to a solution of 70% sulfuric acid (80 ml) and reflux for 1 hour.

  • Isolation: Slowly pour the hot acid solution into cold water. An orange-red precipitate of 2,4-dimethyl-6-nitroaniline will form. Filter the product and wash with water until the filtrate is neutral (pH 7).

  • Drying: Dry the solid product at 80°C. The reported yield is 82.5%.

Expert Insight: The initial acetylation of the amino group is a classic protecting group strategy. The acetyl group is less activating than the amino group and provides steric hindrance, directing the incoming nitro group to the available ortho position (position 6). The final acidic hydrolysis (deprotection) step efficiently removes the acetyl group to reveal the amine.[1]

Spectroscopic and Analytical Characterization

Distinguishing between the isomers is readily accomplished using standard analytical techniques.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The para-isomer will show a characteristic symmetric pattern (two doublets), while the ortho- and meta-isomers will display more complex, asymmetric multiplets. The chemical shifts of the N-methyl protons will also vary slightly depending on the electronic environment.

  • ¹³C NMR Spectroscopy: The number of unique signals in the aromatic region will differ based on the symmetry of the isomer. The para-isomer, being the most symmetric, will show fewer signals than the ortho and meta isomers.

  • Infrared (IR) Spectroscopy: All isomers will exhibit characteristic strong absorptions for the N-O stretching of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and N-H stretching if it's a primary or secondary amine (like in 2,4-dimethyl-6-nitroaniline).

  • Chromatography: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for separating the isomers and assessing purity, with the para-isomer generally being the least polar.

Applications in Advanced Materials

While all isomers serve as synthetic intermediates, N,N-dimethyl-4-nitroaniline stands out for its applications in materials science.

Non-Linear Optical (NLO) Materials

The para-isomer is a quintessential "push-pull" molecule. The electron-donating dimethylamino group and the electron-withdrawing nitro group are in conjugation through the benzene ring. This creates a large molecular dipole moment and significant molecular hyperpolarizability, which are prerequisites for second-order NLO activity.[3] It is frequently used as a reference compound in the study of new NLO chromophores.[3]

G cluster_nlo Charge Transfer in N,N-dimethyl-4-nitroaniline donor Electron Donor -N(CH3)2 (Push) bridge π-Conjugated Bridge (Benzene Ring) donor->bridge Injects e- density acceptor Electron Acceptor -NO2 (Pull) bridge->acceptor Transfers e- density

Caption: Push-pull mechanism for NLO properties.

Piezoelectric and Fluorescent Materials

Recent research has shown that embedding nanocrystals of N,N-dimethyl-4-nitroaniline into polymer micro-fibers produces composite materials with an extraordinarily high piezoelectric response.[3] These materials can generate a significant voltage under minimal stress, making them promising for energy harvesting applications. Furthermore, they exhibit solid-state blue fluorescence with a long lifetime, opening avenues for their use as solid-state emitters.[3]

Safety and Handling

Dimethyl-nitroaniline isomers should be handled with appropriate care in a laboratory setting.

  • Toxicity: They are generally considered harmful if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

The isomers of dimethyl-nitroaniline represent a fascinating case study in how subtle changes in molecular architecture lead to profound differences in physical properties and chemical utility. While all are valuable synthetic intermediates, the para-isomer, N,N-dimethyl-4-nitroaniline, has emerged as a cornerstone compound in the field of materials science, particularly for non-linear optics. A thorough understanding of their synthesis, properties, and the mechanisms that govern their reactivity is essential for any researcher looking to exploit their potential in developing new materials and chemical entities.

References

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of N,5-Dimethyl-2-nitroaniline: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thermal Properties in Drug Development

The melting and boiling points of a compound are fundamental physical constants that provide critical insights into its purity, stability, and the nature of its intermolecular forces. For researchers in drug development, these parameters are indispensable. The melting point is a stringent criterion for purity and is vital for pre-formulation studies, influencing solubility and dissolution rates. The boiling point, particularly for compounds that can be distilled, is crucial for purification and understanding a substance's volatility.

N,5-Dimethyl-2-nitroaniline, a substituted aromatic amine, possesses a molecular architecture that suggests strong intermolecular interactions, which in turn dictate its thermal behavior. This guide will delve into the theoretical underpinnings of these properties and provide comprehensive, self-validating protocols for their empirical determination.

Theoretical Framework: Unpacking the Molecular Forces at Play

The transition of a substance from a solid to a liquid (melting) or from a liquid to a gas (boiling) involves overcoming the intermolecular forces that hold the molecules together.[1] The strength of these forces is directly related to the energy, and thus the temperature, required for these phase changes.[2] For aromatic compounds like N,5-Dimethyl-2-nitroaniline, several key factors are at play:

  • Hydrogen Bonding: The presence of the amine (-NH) group allows for hydrogen bonding, a strong type of dipole-dipole interaction. However, in N,5-Dimethyl-2-nitroaniline, the nitrogen is N-methylated, meaning it is a secondary amine with one hydrogen atom, which can participate in hydrogen bonding.

  • Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing, creating a significant dipole moment in the molecule. These permanent dipoles lead to electrostatic attractions between adjacent molecules.

  • Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that exist in all molecules. Their strength increases with the size of the molecule and the surface area of contact between molecules.[3]

  • Molecular Symmetry and Packing: The ability of molecules to pack efficiently into a crystal lattice significantly impacts the melting point.[4] Symmetrical molecules often have higher melting points because they can form a more stable and tightly packed crystal structure.[5] The substitution pattern of the methyl and nitro groups on the aniline ring will, therefore, have a profound effect on the melting point. Branching, on the other hand, tends to decrease the boiling point by reducing the surface area available for intermolecular interactions.[5]

The interplay of these forces determines the distinct melting and boiling points of different isomers. For instance, the position of the methyl groups can influence the extent of hydrogen bonding and the overall molecular symmetry, leading to variations in thermal properties among isomers.

Experimental Determination of Melting Point

The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[6] A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[7]

Capillary Method using a Digital Melting Point Apparatus

This is the most common and accurate method for determining the melting point of a crystalline solid.[8]

A small, powdered sample is heated in a capillary tube at a controlled rate.[9] The temperature at which the solid transitions to a liquid is observed and recorded. Digital apparatuses offer precise temperature control and often have a magnified viewing window to aid in observation.[10]

  • Sample Preparation:

    • Ensure the sample of N,5-Dimethyl-2-nitroaniline (or the exemplar, 4,5-Dimethyl-2-nitroaniline) is completely dry and finely powdered.[8]

    • Press the open end of a capillary tube into the powder to collect a small amount of the sample.[6]

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample down.[6]

    • The packed sample height should be 2-3 mm for an accurate reading.[6][9]

  • Apparatus Setup and Measurement:

    • Insert the capillary tube into the heating block of the digital melting point apparatus.[6]

    • If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimate.

    • For an accurate measurement, set the apparatus to heat rapidly to a temperature about 20°C below the expected melting point.[6]

    • Then, adjust the heating rate to a slow ramp of 1-2°C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is visible.[6]

    • Continue heating slowly and record the temperature when the entire sample has melted into a clear liquid.[6]

    • Report the two temperatures as the melting range.

  • Consistent Packing: Ensure the sample is packed to the same height (2-3 mm) for each measurement to ensure reproducibility.[6]

  • Slow Heating Rate: A rapid heating rate will not allow for thermal equilibrium between the sample and the thermometer, leading to an artificially wide and inaccurate melting range.

  • Purity Check: If the melting range is broad, consider purifying the sample (e.g., by recrystallization) and re-measuring the melting point.

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For compounds that are liquid at or near room temperature, or for solids that can be melted without decomposition, the boiling point is a key physical property. Given that N,5-Dimethyl-2-nitroaniline is expected to be a solid, this method would be applicable after melting, provided it does not decompose at its boiling point.

Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[11]

A small amount of the liquid is heated in a sample tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the vapor inside the capillary contracts, and when the vapor pressure drops just below the atmospheric pressure, the liquid is drawn into the capillary. The temperature at which this occurs is the boiling point.[12]

  • Apparatus Assembly:

    • Place a few drops of the liquid sample into a small test tube (e.g., a Durham tube).

    • Take a melting point capillary tube and seal one end. Place the sealed capillary tube, open end down, into the sample tube.

    • Attach the sample tube to a thermometer using a rubber band or a small piece of rubber tubing. The bottom of the sample tube should be level with the thermometer bulb.[12]

    • Clamp the thermometer so that the sample is immersed in the oil of a Thiele tube.[11]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or other heat source.[11]

    • Observe the inverted capillary tube. A slow stream of bubbles will initially emerge as the trapped air expands.

    • Continue heating until a continuous and rapid stream of bubbles is observed exiting the capillary tube. This indicates that the liquid has reached its boiling point.

    • Remove the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop.

    • Carefully observe the capillary tube. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][12]

  • Rate of Heating: Avoid excessively rapid heating, which can lead to an inaccurate reading.

  • Observation: The endpoint requires careful observation. If cooling is too rapid, the exact temperature at which the liquid enters the capillary may be missed.

  • Atmospheric Pressure: Record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent. Corrections may be necessary if the pressure deviates significantly from standard pressure (760 mmHg).

Sources

Methodological & Application

Synthesis of N,5-Dimethyl-2-nitroaniline: A Detailed Laboratory Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of N,5-Dimethyl-2-nitroaniline, a valuable chemical intermediate. This guide details a reliable two-step synthetic pathway, commencing with the preparation of the precursor 4-methyl-2-nitroaniline, followed by its selective N-methylation. The protocols provided herein are curated to ensure scientific integrity, offering in-depth explanations of the underlying chemical principles and experimental choices.

Introduction

N,5-Dimethyl-2-nitroaniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its synthesis requires a strategic approach to control regioselectivity during nitration and to achieve efficient N-methylation. The synthetic route outlined below is a logical and well-established method, beginning with the readily available starting material, p-toluidine.

Physicochemical Properties and Safety Information

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Key Safety Precautions
4-methyl-2-nitroaniline C₇H₈N₂O₂152.15Red crystals or bright orange powder[1]115-117Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
N,5-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂166.18Not readily availableNot readily availableAssumed to be toxic and an irritant; handle with care.

Note: Detailed experimental data for N,5-Dimethyl-2-nitroaniline is not widely available in the public domain. The safety precautions for the final product should be assumed to be similar to or greater than those for the starting nitroaniline. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.

Overall Synthesis Workflow

The synthesis of N,5-Dimethyl-2-nitroaniline is accomplished through a two-stage process. The first stage involves the synthesis of the intermediate, 4-methyl-2-nitroaniline, from p-toluidine. The second stage is the N-methylation of this intermediate to yield the final product.

Synthesis_Workflow p-Toluidine p-Toluidine Step1 Step 1: Synthesis of 4-methyl-2-nitroaniline p-Toluidine->Step1 Intermediate 4-methyl-2-nitroaniline Step1->Intermediate Step2 Step 2: N-methylation Intermediate->Step2 Final_Product N,5-Dimethyl-2-nitroaniline Step2->Final_Product

Caption: Overall workflow for the synthesis of N,5-Dimethyl-2-nitroaniline.

PART 1: Synthesis of 4-methyl-2-nitroaniline

The preparation of 4-methyl-2-nitroaniline from p-toluidine is a multi-step process involving the protection of the amino group, nitration, and subsequent deprotection. The protection step is crucial to prevent oxidation of the amino group by the strong oxidizing conditions of the nitration reaction and to direct the nitro group to the ortho position. Acylation with acetic anhydride is a common and cost-effective method for this purpose.

Reaction Mechanism:

Mechanism_Step1 cluster_0 Acylation (Protection) cluster_1 Nitration cluster_2 Hydrolysis (Deprotection) p-Toluidine p-Toluidine Acetanilide N-(4-methylphenyl)acetamide p-Toluidine->Acetanilide Acetic Anhydride Nitroacetanilide N-(4-methyl-2-nitrophenyl)acetamide Acetanilide->Nitroacetanilide HNO₃ / H₂SO₄ Final_Intermediate 4-methyl-2-nitroaniline Nitroacetanilide->Final_Intermediate Acidic Hydrolysis

Caption: Reaction sequence for the synthesis of 4-methyl-2-nitroaniline.

Detailed Experimental Protocol:

This protocol is adapted from established methods for the nitration of acylated anilines.[2]

Materials:

  • p-Toluidine

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ethanol

  • Ice

  • Sodium hydroxide solution

Procedure:

Step 1a: Acetylation of p-Toluidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine in glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the N-(4-methylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 1b: Nitration of N-(4-methylphenyl)acetamide

  • In a beaker, carefully add the dried N-(4-methylphenyl)acetamide to concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 5 °C.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude N-(4-methyl-2-nitrophenyl)acetamide.

  • Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

Step 1c: Hydrolysis of N-(4-methyl-2-nitrophenyl)acetamide

  • Transfer the crude N-(4-methyl-2-nitrophenyl)acetamide to a round-bottom flask.

  • Add a solution of dilute sulfuric acid (e.g., 70%).

  • Heat the mixture under reflux for 1-2 hours until the hydrolysis is complete (the solid should dissolve).

  • Cool the reaction mixture and slowly neutralize it with a sodium hydroxide solution until the 4-methyl-2-nitroaniline precipitates.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 4-methyl-2-nitroaniline as bright orange or red crystals.[1]

PART 2: N-methylation of 4-methyl-2-nitroaniline

The selective mono-N-methylation of primary nitroanilines can be challenging due to the potential for di-methylation. A method utilizing formaldehyde in the presence of a strong acid like sulfuric acid provides a viable route for this transformation. This reaction is a variation of the Eschweiler-Clarke reaction, which typically uses a mixture of formic acid and formaldehyde.

Reaction Principle:

The reaction proceeds through the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This is followed by reduction of the iminium ion. In this specific protocol, the exact reducing agent is not explicitly defined but may involve formaldehyde itself or other species in the reaction mixture.

Detailed Experimental Protocol:

This protocol is based on the general method for N-monomethylation of nitroanilines.

Materials:

  • 4-methyl-2-nitroaniline

  • Concentrated sulfuric acid (98%)

  • Paraformaldehyde or Formaldehyde solution (37%)

  • Ice

  • Sodium carbonate or Sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a round-bottom flask, carefully add 4-methyl-2-nitroaniline to concentrated sulfuric acid while cooling in an ice bath. Stir until the solid is completely dissolved.

  • Slowly add paraformaldehyde or a 37% formaldehyde solution to the reaction mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 40-50 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully pour it onto a large amount of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the exothermic reaction.

  • The product, N,5-Dimethyl-2-nitroaniline, should precipitate out of the solution. If it oils out, extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Collect the solid product by vacuum filtration and wash with water. If extracted, separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).

Characterization of N,5-Dimethyl-2-nitroaniline

Confirmation of the final product's identity and purity is essential. The following are expected spectroscopic characteristics, although experimental data is not widely published.

  • ¹H NMR: The spectrum should show signals corresponding to the aromatic protons, the N-methyl protons (a singlet), and the aromatic methyl protons (a singlet). The integration of these signals should be consistent with the structure.

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule.

  • IR Spectroscopy: Key vibrational bands to look for include N-H stretching (if the reaction is incomplete), C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group (typically two strong bands), and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N,5-Dimethyl-2-nitroaniline (166.18 g/mol ).

References

  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google P
  • CN101580473B - Method for preparing N-methyl paranitroaniline - Google P
  • 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem. [Link]

  • A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydr
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. [Link]

  • m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. [Link]

  • CID 139058124 | C16H20N4O4 - PubChem. [Link]

  • 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem. [Link]

  • US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google P

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Application Notes: 4,5-Dimethyl-2-nitroaniline as a Versatile Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The topic of this guide is the application of N,5-Dimethyl-2-nitroaniline as a dye intermediate. Standard chemical nomenclature suggests this name refers to a secondary amine (N-methyl-5-methyl-2-nitroaniline). However, the foundational process for creating azo dyes, diazotization, requires a primary aromatic amine. Secondary aromatic amines do not form the stable diazonium salts necessary for this reaction pathway. It is highly probable that the intended compound for this application is 4,5-Dimethyl-2-nitroaniline (CAS: 6972-71-0), a primary amine and a well-established dye intermediate. This guide will therefore focus on the synthesis and application of 4,5-Dimethyl-2-nitroaniline.

Introduction: The Role of 4,5-Dimethyl-2-nitroaniline in Chromophore Development

4,5-Dimethyl-2-nitroaniline is a pivotal building block in the synthesis of a variety of azo dyes. Its molecular architecture, featuring a primary amine (-NH2), a strongly electron-withdrawing nitro group (-NO2), and two electron-donating methyl groups (-CH3) on a benzene ring, provides a unique combination of reactivity and structural influence. The primary amine is the reactive handle for diazotization, the initial step in forming the azo chromophore (-N=N-). The electronic properties of the nitro and methyl substituents are critical in tuning the color of the final dye, influencing the absorption spectrum of the molecule. This intermediate is particularly valuable for producing dyes in the yellow, orange, and red portions of the visible spectrum.

The synthesis of azo dyes is a cornerstone of industrial chemistry, prized for its cost-effectiveness and versatility. The process universally involves two critical stages: the conversion of a primary aromatic amine into a reactive diazonium salt (diazotization) and the subsequent reaction of this salt with an electron-rich coupling component (azo coupling).[1] This document provides detailed protocols and the underlying chemical principles for utilizing 4,5-Dimethyl-2-nitroaniline in this robust synthetic framework.

Table 1: Physicochemical Properties of 4,5-Dimethyl-2-nitroaniline

PropertyValue
CAS Number 6972-71-0
Molecular Formula (CH₃)₂C₆H₂(NO₂)NH₂
Molecular Weight 166.18 g/mol
Appearance Brown crystalline powder
Melting Point 139-141 °C
Assay ≥97%

Core Synthetic Workflow: From Amine to Azo Dye

The transformation of 4,5-Dimethyl-2-nitroaniline into an azo dye is a sequential two-part process. Understanding the causality behind each step is crucial for maximizing yield, ensuring purity, and maintaining safety.

  • Diazotization: The primary amine is converted into a highly electrophilic diazonium salt using nitrous acid, which is generated in situ.

  • Azo Coupling: The diazonium salt then undergoes an electrophilic aromatic substitution reaction with a suitable coupling agent, such as a phenol or an aniline derivative, to form the stable azo compound.[2]

G cluster_0 PART A: Diazotization cluster_1 PART B: Azo Coupling Amine 4,5-Dimethyl-2-nitroaniline Diazonium Diazonium Salt Solution (Ar-N₂⁺Cl⁻) Amine->Diazonium 1. Suspend in Acid 2. Cool to 0-5°C Acid HCl / H₂SO₄ Acid->Diazonium Nitrite NaNO₂ Solution Nitrite->Diazonium 3. Add dropwise (T < 5°C) Coupler Coupling Component (e.g., 2-Naphthol in NaOH) Diazonium->Coupler 4. Prepare Coupling Solution AzoDye Final Azo Dye (Precipitate) Coupler->AzoDye 5. Add Diazonium Salt 6. Stir & Precipitate

Diagram 1: Overall workflow for azo dye synthesis.

Experimental Protocols

Part A: Diazotization of 4,5-Dimethyl-2-nitroaniline

This protocol details the conversion of the primary aromatic amine into its corresponding diazonium salt. The resulting solution is highly reactive and typically used immediately in the subsequent coupling step without isolation.

Rationale: The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂).[3] Because nitrous acid is unstable, it is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4] The reaction is highly exothermic, and the resulting diazonium salt is thermally unstable.[3] Therefore, maintaining a low temperature (0–5 °C) throughout the process is the most critical parameter to prevent decomposition of the salt, which would lead to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, significantly reducing the yield.[5]

Materials and Reagents:

  • 4,5-Dimethyl-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Sulfamic Acid or Urea

  • Distilled Water

  • Ice

  • Starch-iodide indicator paper

Protocol:

  • Amine Suspension: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4,5-Dimethyl-2-nitroaniline (e.g., 0.05 mol, 8.31 g).

  • Carefully add 30 mL of distilled water, followed by the slow addition of concentrated HCl (e.g., 0.125 mol, ~12.5 mL) while stirring. This will form a thick slurry of the amine hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0–5 °C with vigorous stirring. It is imperative to maintain this temperature range for the duration of the reaction.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (e.g., 0.0525 mol, 3.62 g, a 5% molar excess) in 15 mL of cold distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30–45 minutes. Monitor the internal thermometer closely to ensure the temperature does not rise above 5 °C.[3]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solid amine salt should dissolve, yielding a clear, yellowish solution of the 4,5-dimethyl-2-nitrobenzenediazonium chloride.

  • Verification and Quenching:

    • To confirm the presence of a slight excess of nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instantaneous blue-violet color indicates a positive test.[3]

    • If the test is negative, add a small amount of additional sodium nitrite solution and re-test after 5 minutes.

    • Once complete, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea portion-wise until the starch-iodide test is negative (the paper remains white). A slight effervescence (N₂ gas) will be observed.

The resulting diazonium salt solution is now ready for the azo coupling reaction.

G start Start: Amine Suspension in HCl cool Cool to 0-5°C in Ice-Salt Bath start->cool add_nitrite Add NaNO₂ Solution Dropwise (T < 5°C) cool->add_nitrite prep_nitrite Prepare Cold NaNO₂ Solution prep_nitrite->add_nitrite stir Stir for 30 min at 0-5°C add_nitrite->stir test Test for Excess HNO₂ (Starch-Iodide Paper) stir->test test->add_nitrite Negative Test: Add more NaNO₂ positive Positive Test (Blue Color) test->positive quench Quench Excess HNO₂ with Sulfamic Acid positive->quench end End: Diazonium Salt Solution quench->end

Diagram 2: Detailed workflow for the diazotization protocol.
Part B: Azo Coupling with 2-Naphthol

This protocol describes the reaction between the prepared diazonium salt and 2-Naphthol, a common coupling component, to yield a brightly colored azo dye.

Rationale: The diazonium ion is a weak electrophile. Therefore, the coupling component must be a strongly activated aromatic ring, such as a phenol or an aniline.[6] For phenols like 2-Naphthol, the reaction is carried out under mildly alkaline conditions (pH 8-10). The basic conditions deprotonate the phenolic hydroxyl group to form a much more strongly activating phenoxide ion (-O⁻), which readily undergoes electrophilic aromatic substitution by the diazonium cation.

Materials and Reagents:

  • Diazonium salt solution (from Part A)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Protocol:

  • Coupling Solution: In a 400 mL beaker, dissolve 2-Naphthol (e.g., 0.05 mol, 7.21 g) in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in a separate ice-water bath to below 5 °C with stirring.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-Naphthol solution.

  • A brightly colored precipitate should form immediately. The color will depend on the specific reactants but is often a deep red or orange.

  • Reaction Completion: Continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling is complete.

  • Isolation and Purification:

    • Collect the solid dye precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts or base.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the final, purified azo dye.

  • Dry the purified product in a desiccator or a low-temperature oven. Record the final mass and calculate the percentage yield.[7]

Safety and Handling Precautions

  • Toxicity: 4,5-Dimethyl-2-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also a skin, eye, and respiratory irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Explosion Hazard: Solid, dry diazonium salts are notoriously unstable and can be shock-sensitive and explosive. NEVER attempt to isolate the diazonium salt as a solid. The protocols described herein are for generating an aqueous solution to be used in situ.[3]

  • Thermal Instability: The diazotization reaction is exothermic, and the diazonium salt product is thermally unstable. Strict adherence to the 0–5 °C temperature range is a critical safety control to prevent rapid decomposition and the evolution of nitrogen gas.[3]

  • Corrosive Reagents: Concentrated acids (HCl) and bases (NaOH) are highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, never the reverse.[8]

Conclusion

4,5-Dimethyl-2-nitroaniline serves as a robust and versatile intermediate for the synthesis of azo dyes. The successful execution of this synthesis hinges on a firm understanding of the underlying chemical principles, particularly the critical need for precise temperature control during the diazotization step. The protocols provided in this guide offer a validated framework for researchers to produce azo dyes with reproducible results. By modifying the coupling component, a wide array of chromophores with tailored colors and properties can be developed, underscoring the importance of this foundational chemical in materials science and industrial applications.

References

  • The diazotization process. (a) The reaction of aniline (or other aryl... ResearchGate. Available at:[Link]

  • experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. cdn.ymaws.com. Available at:[Link]

  • Diazotisation. Organic Chemistry Portal. Available at:[Link]

  • 23.6: Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. Available at:[Link]

  • Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. YouTube. Available at:[Link]

  • US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. Google Patents.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available at:[Link]

  • Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). . Available at:[Link]

  • Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. SciSpace. Available at:[Link]

  • An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. National Center for Biotechnology Information. Available at:[Link]

  • (PDF) An Overview of Preparation for Different Azo Compounds. ResearchGate. Available at:[Link]

  • some reactions of diazonium ions. Chemguide. Available at:[Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at:[Link]

  • CN104016881A - Solvent medium for diazotization reaction. Google Patents.
  • Synthesis of azo dyes. One Part of Chemistry. Available at:[Link]

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Navigating the Synthetic Landscape of Dimethyl-Nitroanilines: A Guide to an Obscure Isomer and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

However, the rich and diverse chemistry of its isomers and structurally related compounds provides a valuable framework for understanding the potential reactivity and applications of N,5-Dimethyl-2-nitroaniline. This guide, therefore, will focus on the well-established applications and detailed protocols of its close analogs, primarily 2-Methyl-5-nitroaniline , to provide a comprehensive and practical resource. The principles and reactions discussed herein offer a strong foundation for any researcher venturing into the synthesis and utilization of dimethyl-nitroaniline scaffolds.

Part 1: The Synthetic Utility of Substituted Nitroanilines

Substituted nitroanilines are versatile intermediates in organic synthesis, primarily owing to the presence of three key functional groups: the aromatic ring, the amino group, and the nitro group. These functionalities allow for a wide array of chemical transformations, making them valuable precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2]

The amino group can be readily diazotized and subsequently coupled with various aromatic systems to form azo dyes, a cornerstone of the colorant industry.[1] It can also be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but can be a powerful directing group. Furthermore, the nitro group can be reduced to an amino group, opening up pathways to diaminoaromatic compounds which are precursors to various heterocyclic systems and polymers.

Part 2: Core Applications of 2-Methyl-5-nitroaniline: A Primary Analog

The most prominent application of 2-Methyl-5-nitroaniline (CAS No: 99-55-8), a close isomer of the target compound, is in the synthesis of azo dyes and pigments.[1][3] Its molecular structure provides the necessary components for the generation of vibrant and stable colorants.

Application Note 1: Synthesis of Azo Dyes

2-Methyl-5-nitroaniline serves as a diazo component in the synthesis of azo dyes. The process involves two main stages: diazotization of the primary amino group and subsequent coupling with an electron-rich aromatic compound (the coupling component).

Diazotization: The primary amino group of 2-Methyl-5-nitroaniline is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[3]

Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling component, such as a phenol or another aniline derivative, to form the stable azo compound which constitutes the dye molecule.[3]

Azo_Dye_Synthesis

Part 3: Experimental Protocols for Analogous Compounds

The following protocols are for the synthesis and application of 2-Methyl-5-nitroaniline and are provided as a practical guide for researchers working with similar compounds.

Protocol 1: Synthesis of an Azo Dye from 2-Methyl-5-nitroaniline

This protocol outlines a representative procedure for the synthesis of an azo dye using 2-Methyl-5-nitroaniline as the diazo component and 2-Naphthol as the coupling component.[3]

Materials:

  • 2-Methyl-5-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a 100 mL beaker, dissolve 5 mmol of 2-Methyl-5-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Stir until fully dissolved.

    • Cool the beaker in an ice-water bath, maintaining the temperature between 0 and 5 °C.[3]

    • In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

    • Slowly add the cold sodium nitrite solution dropwise to the stirring 2-Methyl-5-nitroaniline solution, ensuring the temperature remains below 5 °C.

  • Preparation of the Coupling Agent Solution:

    • In a 250 mL beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution in a separate ice-water bath.[3]

  • Azo Coupling Reaction:

    • While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution. A brightly colored precipitate (the azo dye) should form immediately.[3]

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the dye with cold deionized water until the filtrate is neutral.

    • Allow the dye to air dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation:

ReactantMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Methyl-5-nitroaniline152.1550.76 g
Concentrated HCl36.46-5 mL
Sodium Nitrite69.005.50.38 g
2-Naphthol144.175.10.74 g
10% NaOH40.00-20 mL

Part 4: Potential Synthetic Transformations of N,5-Dimethyl-2-nitroaniline

Based on the functional groups present in N,5-Dimethyl-2-nitroaniline, several synthetic transformations can be proposed, drawing parallels from the known chemistry of related nitroanilines.

Application Note 2: Reduction of the Nitro Group

The nitro group of a nitroaniline can be selectively reduced to an amino group, yielding a substituted phenylenediamine. These diamines are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science.

Potential Reaction Scheme:

The reduction can be achieved using various reagents, such as:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.

  • Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

  • Transfer Hydrogenation: Using reagents like hydrazine hydrate in the presence of a catalyst.

Nitro_Reduction

Protocol 2: General Procedure for the Reduction of a Nitroaniline (Analogous)

This protocol describes a general method for the reduction of a nitro group on an aniline derivative using tin and hydrochloric acid.

Materials:

  • Substituted Nitroaniline (e.g., 2-Methyl-5-nitroaniline)

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the substituted nitroaniline and granulated tin.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

  • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic, which will precipitate the tin salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Part 5: Synthesis of N-Alkyl Nitroanilines (Analogous)

The N-methyl group in the target compound could be introduced via N-alkylation of the corresponding primary amine (5-Methyl-2-nitroaniline).

Application Note 3: N-Methylation of a Primary Arylamine

The synthesis of N-methyl p-nitroaniline has been reported via a multi-step process involving formylation of the primary amine, followed by methylation and subsequent reduction of the formyl group.[4] A similar approach could be envisioned for the synthesis of N,5-Dimethyl-2-nitroaniline from 5-Methyl-2-nitroaniline.

Proposed Synthetic Pathway:

  • Formylation: Reaction of 5-Methyl-2-nitroaniline with formic acid to yield N-(5-methyl-2-nitrophenyl)formamide.

  • N-Methylation: Treatment of the formamide with a methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium tert-butoxide in a solvent like N,N-dimethylformamide (DMF).[4]

  • Deformylation: Reduction of the N-methyl formamide intermediate to the desired N-methyl amine using a reducing agent like sodium borohydride.[4]

N_Methylation

Conclusion

While direct applications of N,5-Dimethyl-2-nitroaniline remain elusive in the current body of scientific literature, the well-documented chemistry of its isomers provides a robust platform for predicting its synthetic potential. As a precursor for azo dyes, a building block for diaminoaromatics and subsequent heterocyclic synthesis, and a substrate for further functionalization, the dimethyl-nitroaniline scaffold holds significant value in organic synthesis. The protocols and application notes presented in this guide, though based on analogous compounds, offer a solid starting point for any researcher aiming to explore the chemistry of this obscure yet potentially valuable synthetic intermediate.

References

  • A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications - Benchchem.
  • Method for preparing N-methyl paranitroaniline - CN101580473B - Google Patents.
  • 2,4-DIMETHYL-5-NITROANILINE | 2124-47-2 - ChemicalBook.
  • 4,5-Dimethyl-2-nitroaniline 97 6972-71-0 - Sigma-Aldrich.
  • Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline.
  • One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - RSC Publishing.
  • A Comparative Guide to the Synthesis of 2-Methyl-5-nitroaniline Hydrate - Benchchem.
  • m-NITRODIMETHYLANILINE - Organic Syntheses Procedure.
  • Mono-nitration of dimethylaniline - Sciencemadness.org.
  • On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye - ResearchGate.
  • 2-Methyl-5-nitro aniline manufacturers - Corey Organics.
  • Process for preparing nitroaniline derivatives - US5466871A - Google Patents.

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Application Notes and Protocols for the Synthesis of Azo Dyes Using N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N,5-Dimethyl-2-nitroaniline in Azo Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used across various industries.[1] Their prominence stems from a straightforward and cost-effective synthesis process that allows for a vast spectrum of colors, including vibrant yellows, oranges, and reds.[2] The core of azo dye synthesis is a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[3][4]

N,5-Dimethyl-2-nitroaniline, also known as 2-methyl-5-nitroaniline or Fast Scarlet G Base, serves as a crucial intermediate, or "diazo component," in the production of a wide array of azo dyes and high-performance pigments.[3][5] Its molecular architecture, featuring an amino group for diazotization and electron-withdrawing nitro and methyl groups on the aromatic ring, provides a stable yet reactive foundation for creating dyes with excellent fastness properties, making them resistant to light, washing, and perspiration.[5] This guide provides an in-depth exploration of the chemical principles and detailed laboratory protocols for the synthesis of azo dyes using N,5-Dimethyl-2-nitroaniline, tailored for researchers and professionals in chemical and materials development.

Part 1: The Chemistry of Azo Dye Formation

The synthesis is a classic example of electrophilic aromatic substitution and can be logically dissected into two primary stages.

Stage 1: Diazotization of N,5-Dimethyl-2-nitroaniline

Diazotization is the conversion of the primary amino group (-NH₂) of N,5-Dimethyl-2-nitroaniline into a highly reactive diazonium salt (-N₂⁺).[3] This reaction is conducted at low temperatures (typically 0-5 °C) to prevent the thermal decomposition of the unstable diazonium salt.[6] The process involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3][7] The nitrous acid then protonates and reacts with the amine to form the diazonium cation. The presence of the electron-withdrawing nitro group on the aniline ring decreases the basicity of the amino group, necessitating strongly acidic conditions for efficient diazotization.[6][7]

Stage 2: The Azo Coupling Reaction

The resulting diazonium salt is a potent electrophile. In the coupling stage, this electrophile reacts with an electron-rich aromatic compound, known as the coupling component.[8] Common coupling components include phenols (like 2-naphthol), anilines, and other activated aromatic systems.[4][8] The diazonium salt attacks the electron-rich ring of the coupling component, typically at the para-position to an activating group, to form the stable azo compound (Ar-N=N-Ar'), which constitutes the final dye molecule.[3] The specific coupling partner chosen dictates the final color and properties of the dye.

Part 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the laboratory-scale synthesis of an azo dye using N,5-Dimethyl-2-nitroaniline and 2-Naphthol as the coupling component.

Safety First: Critical Precautions
  • Reagent Toxicity: N,5-Dimethyl-2-nitroaniline is toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[9][10] Always handle it in a fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[11]

  • Explosion Hazard: Dry, solid diazonium salts are shock-sensitive and can be explosive.[7] NEVER attempt to isolate the diazonium salt intermediate as a solid. The protocols described herein are for the in-situ use of the diazonium salt solution.

  • Thermal Instability: The diazotization reaction is exothermic, and the diazonium salt product is thermally unstable.[7] Strict temperature control is paramount. Temperatures exceeding 10 °C can lead to rapid decomposition, evolution of nitrogen gas, and the formation of hazardous byproducts.[7] An ice-salt bath is recommended for effective temperature management.[6]

  • Corrosive Reagents: Concentrated acids like HCl are highly corrosive and should be handled with extreme care inside a fume hood.[12]

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Properties
N,5-Dimethyl-2-nitroaniline166.1899-55-8Toxic, suspected carcinogen
Sodium Nitrite (NaNO₂)69.007632-00-0Oxidizer, Toxic
Hydrochloric Acid (HCl), conc.36.467647-01-0Corrosive, Toxic
2-Naphthol144.17135-19-3Harmful
Sodium Hydroxide (NaOH)40.001310-73-2Corrosive
Urea or Sulfamic Acid60.06 / 97.0957-13-6 / 5329-14-6Nitrous acid scavenger
Deionized Water18.027732-18-5Solvent
Workflow for Azo Dye Synthesis

Below is a graphical representation of the overall experimental workflow.

AzoDyeSynthesis cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_workup Stage 3: Isolation & Purification A Prepare Amine Suspension (N,5-Dimethyl-2-nitroaniline + H₂O + conc. HCl) B Cool Suspension to 0-5 °C A->B D Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) B->D C Prepare Cold NaNO₂ Solution C->D E Stir for 30 min at 0-5 °C D->E F Test for Excess HNO₂ (Starch-Iodide Paper) E->F G Quench Excess HNO₂ (Urea/Sulfamic Acid) F->G J Slowly Add Diazonium Salt Solution to Coupling Solution G->J Diazonium Salt Solution H Prepare Coupling Solution (2-Naphthol in aq. NaOH) I Cool Solution to 0-5 °C H->I I->J K Stir for 30-60 min in Ice Bath L Collect Precipitate (Vacuum Filtration) K->L Crude Dye Precipitate M Wash Precipitate (Cold Water) L->M N Dry the Azo Dye M->N O Characterize Product N->O

Caption: General workflow for azo dye synthesis.

Protocol 1: Preparation of the Diazonium Salt Solution

Causality: This procedure converts the primary amine into the electrophilic diazonium salt. Maintaining a temperature below 5°C is critical to prevent decomposition of the salt, which would otherwise form phenol byproducts and release nitrogen gas, drastically reducing the yield.[6][7]

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 8.31 g (0.05 mol) of N,5-Dimethyl-2-nitroaniline in 100 mL of deionized water.

  • While stirring, slowly and carefully add 12.5 mL of concentrated hydrochloric acid. The mixture will form a slurry of the amine hydrochloride salt.

  • Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve 3.62 g (0.0525 mol, 1.05 equivalents) of sodium nitrite in 20 mL of cold deionized water.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Use a dropping funnel for controlled addition. The reaction is exothermic, so monitor the temperature closely and ensure it does not rise above 5 °C.[7]

  • After the addition is complete, the solid amine hydrochloride should dissolve, yielding a clear, yellowish solution of the diazonium salt. Continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Validation: To confirm the presence of a slight excess of nitrous acid (indicating complete diazotization), dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instant blue-violet color indicates a positive test.[7]

  • Quenching: Destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative (the paper remains white). A slight effervescence of N₂ gas may be observed. The resulting diazonium salt solution should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Causality: The electron-rich phenoxide ion, formed by dissolving 2-Naphthol in NaOH, is a highly effective nucleophile for the electrophilic diazonium salt. The coupling reaction forms the stable azo linkage, resulting in the precipitation of the brightly colored dye.

  • In a 500 mL beaker, dissolve 7.28 g (0.0505 mol, 1.01 equivalents) of 2-Naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in a separate ice-water bath to 0-5 °C.

  • While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-Naphthol solution.

  • A brightly colored precipitate (the azo dye) should form immediately.[3]

  • Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

Protocol 3: Isolation and Purification
  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.

  • Press the solid as dry as possible on the funnel.

  • Transfer the crude dye to a watch glass and dry it in an oven at 60-70 °C.

  • The yield and purity can be determined after drying. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or acetic acid.

Part 3: Characterization of the Synthesized Azo Dye

The identity and purity of the synthesized azo dye should be confirmed using a combination of spectroscopic and analytical techniques.[13]

  • UV-Visible Spectroscopy: The color of the dye arises from the extended π-electron system of the azo compound. A UV-Vis spectrum, typically run in a solvent like ethanol or DMF, will show a characteristic absorption maximum (λ_max) in the visible region (400-700 nm), which is indicative of the dye's color.[2][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum can confirm the presence of key functional groups. Look for a characteristic peak for the N=N stretch (azo group) around 1400-1500 cm⁻¹, and the absence of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the exact molecular structure of the synthesized dye by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.[13]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the successful coupling of the diazonium salt and the naphthol component by showing the expected molecular ion peak.[15]

Part 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Dye Formation 1. Incomplete diazotization. 2. Decomposition of diazonium salt. 3. Impure starting materials.1. Ensure sufficient acid is used. Confirm excess nitrous acid with starch-iodide paper before quenching. 2. Strictly maintain the reaction temperature between 0-5 °C.[6] 3. Use high-purity N,5-Dimethyl-2-nitroaniline and freshly prepared sodium nitrite solution.[6]
Reaction Mixture Turns Dark Brown/Black 1. Temperature rose above 5 °C, causing decomposition. 2. Insufficient acidity, leading to self-coupling of the amine.1. Improve temperature control with an ice-salt bath and ensure slow, dropwise addition of the nitrite solution.[6] 2. Ensure the amine is fully dissolved in the acid before cooling and starting the nitrite addition.[6]
Product is Tarry or Oily 1. Formation of phenolic byproducts from diazonium salt decomposition. 2. Incorrect pH during coupling.1. Re-check and strictly maintain low-temperature conditions throughout the diazotization and coupling steps. 2. Ensure the coupling solution is sufficiently alkaline to keep the phenol deprotonated.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from [Link]

  • Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Retrieved from [Link]

  • Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One. Molecules, 20(9), 15699-15713. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Unacademy. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: General route for the synthesis of azo dyes. Retrieved from [Link]

  • SciSpace. (n.d.). Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methyl-5-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2007). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. Retrieved from [Link]

  • Bouzidi, Y., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(55), 32678-32705. Retrieved from [Link]

  • University of California, Irvine. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • Journal of Chemical Education. (2018). A Practical Procedure for the Solid-Phase Synthesis of Azo Compounds in the Undergraduate Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (2001). Recent trends in synthesis and application of nitrogen heterocyclic azo dyes. Retrieved from [Link]

  • MDPI. (2013). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2020). Chapter IV: Heterocyclic Azo Dyes in Spectrophotometric Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

  • CHIMIA. (1957). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N,5-Dimethyl-2-nitroaniline. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and water, coupled with UV detection. The described protocol is designed for researchers, quality control analysts, and professionals in pharmaceutical and chemical development who require a reliable means of quantifying this compound. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

N,5-Dimethyl-2-nitroaniline is an aromatic amine derivative that serves as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and potentially pharmaceutical agents.[1] Given its role as a precursor, ensuring its purity and quantifying its concentration in reaction mixtures and final products is critical for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]

This guide provides a comprehensive, field-tested protocol for the analysis of N,5-Dimethyl-2-nitroaniline. It moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, ensuring that the protocol is not only followed but also understood.

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions is paramount for developing a robust analytical method. The choices outlined below are based on the physicochemical properties of N,5-Dimethyl-2-nitroaniline and established chromatographic theory.[3]

  • Separation Mode: Reversed-Phase HPLC: N,5-Dimethyl-2-nitroaniline is a moderately polar organic molecule due to the presence of the nitro and amine groups, but its aromatic ring and methyl substituents give it significant nonpolar character. This makes it an ideal candidate for Reversed-Phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase.[4] The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.

  • Stationary Phase: C18 Column: A C18 (octadecylsilane) column was selected as it is the most common and versatile reversed-phase packing material, providing excellent retention and selectivity for a wide range of aromatic compounds.[5] The end-capped nature of the selected column minimizes peak tailing caused by the interaction of the basic amine group with residual acidic silanols on the silica surface.

  • Mobile Phase: Acetonitrile and Water: A binary mixture of acetonitrile (ACN) and water was chosen for its simplicity, low UV cutoff, and excellent solvating properties. Acetonitrile is generally preferred over methanol for nitroaromatic compounds as it can offer different selectivity and often results in sharper peaks and lower backpressure. The ratio is optimized to ensure the analyte elutes with an appropriate retention time (k' between 2 and 10), providing good resolution from potential impurities without unnecessarily long run times.

  • Detection: UV-Vis Spectrophotometry: Nitroaniline derivatives are strong chromophores, exhibiting significant absorbance in the ultraviolet (UV) region.[6] While a full UV scan for N,5-Dimethyl-2-nitroaniline is not published, related compounds like p-nitroaniline show strong absorbance maxima near 375-380 nm.[7] A detection wavelength of 380 nm was therefore selected to maximize sensitivity and minimize interference from other components that may not absorb at this wavelength.

Materials and Instrumentation

Reagents and Chemicals
  • N,5-Dimethyl-2-nitroaniline reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Conditions

All quantitative data and chromatographic separations were performed on a standard HPLC system equipped with the following components.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV-Vis Detector
Column C18 End-capped, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 380 nm
Injection Volume 10 µL
Run Time 10 minutes
Data Acquisition Chromatography Data System (CDS)

Detailed Protocols

Standard and Sample Solution Preparation

Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of N,5-Dimethyl-2-nitroaniline reference standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly by inverting the flask 15-20 times. This solution should be stored at 4°C and protected from light.

Protocol 2: Preparation of Calibration and Quality Control (QC) Samples

  • Label a series of volumetric flasks for each calibration level (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Using the 1000 µg/mL stock solution, perform serial dilutions with the mobile phase (60:40 ACN/Water) to achieve the desired concentrations.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from the same stock solution.

  • Transfer an aliquot of each solution into an HPLC vial for analysis.

Experimental Workflow

The overall process from sample receipt to final data reporting follows a systematic and logical flow to ensure data integrity.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase prep_mobile Mobile Phase (ACN:Water 60:40) instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_std Standard & QC Solutions (Protocol 1 & 2) sequence Build Sequence (Standards, QCs, Samples) prep_std->sequence prep_sample Sample Weighing & Dissolution prep_sample->sequence run_hplc Execute HPLC Run instrument_setup->run_hplc sequence->run_hplc integration Peak Integration & Review run_hplc->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Samples & QCs calibration->quantification report Final Report Generation quantification->report

Diagram 1: Standard workflow for the HPLC analysis of N,5-Dimethyl-2-nitroaniline.

Method Validation

The analytical method was validated in accordance with the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[8][9] The following performance characteristics were evaluated: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This was evaluated by analyzing a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks were present at the retention time of N,5-Dimethyl-2-nitroaniline.

  • Linearity: Assessed using a six-point calibration curve over the concentration range of 1–100 µg/mL. The peak area versus concentration data was subjected to linear regression analysis.

  • Accuracy: Determined by analyzing QC samples at three concentration levels (low, medium, high) and calculating the percent recovery of the measured concentration against the nominal concentration.

  • Precision:

    • Repeatability (Intra-day precision): Evaluated by performing six replicate injections of a mid-concentration standard within the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or instrument.

  • Robustness: The reliability of the method was tested by introducing small, deliberate variations in key parameters, such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Results and Discussion

The developed method successfully separated N,5-Dimethyl-2-nitroaniline from the solvent front and potential impurities, yielding a sharp, symmetrical peak at a retention time of approximately 5.2 minutes. The validation results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RTPass
Linearity & Range
Range-1.0 - 100.0 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Precision (% RSD)
Repeatability≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.21%
Robustness Peak parameters remain within specPass; %RSD of peak areas < 2.0% for all changes

The data clearly indicate that the method is highly linear, accurate, and precise. The correlation coefficient of 0.9998 demonstrates a strong linear relationship between concentration and detector response. The accuracy, with recovery values well within 100 ± 2%, and the low relative standard deviation (RSD) for precision studies confirm the method's reliability. Furthermore, the method proved robust to minor changes in experimental conditions, underscoring its suitability for routine use in a quality control environment.

The relationship between mobile phase composition and analyte retention is a fundamental principle of reversed-phase HPLC. As the percentage of the organic modifier (acetonitrile) increases, the mobile phase becomes more nonpolar, causing the analyte to elute faster, thus decreasing its retention time.

G cluster_cause Cause cluster_effect Effect Chain increase_acn Increase % Acetonitrile in Mobile Phase mp_polarity Mobile Phase Becomes More Nonpolar increase_acn->mp_polarity leads to analyte_sol Analyte has Higher Solubility in Mobile Phase mp_polarity->analyte_sol which means retention Analyte Interacts Less with C18 Stationary Phase analyte_sol->retention so rt_decrease Retention Time (RT) Decreases retention->rt_decrease resulting in

Sources

GC-MS method for N,5-Dimethyl-2-nitroaniline detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of N,5-Dimethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,5-Dimethyl-2-nitroaniline is an organic compound that can be found as an intermediate in the synthesis of various dyes and potentially as an impurity in pharmaceutical manufacturing.[1][2] Given that nitroaniline derivatives are often considered potentially toxic and carcinogenic, the development of sensitive and specific analytical methods for their detection and quantification is of paramount importance for quality control and safety assessment.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the analysis of semi-volatile organic compounds like N,5-Dimethyl-2-nitroaniline. The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry provides a robust platform for achieving low detection limits and reliable quantification in complex matrices. This application note provides a comprehensive, field-tested protocol for the detection of N,5-Dimethyl-2-nitroaniline, emphasizing the causal relationships behind experimental choices to ensure methodological integrity and reproducibility.

Analyte Profile: N,5-Dimethyl-2-nitroaniline

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust GC-MS method.

PropertyValueSource
IUPAC Name 4,5-Dimethyl-2-nitroanilinePubChem[5]
CAS Number 6972-71-0Sigma-Aldrich[6]
Molecular Formula C₈H₁₀N₂O₂Sigma-Aldrich[6]
Molecular Weight 166.18 g/mol Sigma-Aldrich[6]
Appearance PowderSigma-Aldrich[6]
Melting Point 139-141 °CSigma-Aldrich[6]

Principle of the Method

This method is predicated on the principle of separating N,5-Dimethyl-2-nitroaniline from other matrix components using gas chromatography, followed by its ionization and detection using mass spectrometry. The sample is first extracted from its matrix using an appropriate solvent. This extract is then injected into the GC system, where the compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated compound elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions. These ions are then separated by their mass-to-charge ratio, detected, and represented as a mass spectrum, which serves as a chemical fingerprint for definitive identification. Quantification is achieved by comparing the response of the analyte in the sample to that of a known concentration standard.

Methodology and Experimental Protocol

Instrumentation and Consumables
ComponentSpecificationRationale
GC-MS System Agilent 8890 GC with 5977B MSD, or equivalentProvides the necessary sensitivity and robustness for trace analysis.
Autosampler G4513A Autosampler, or equivalentEnsures high precision and reproducibility of injections.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm), or equivalentA low-polarity column offering excellent separation for a wide range of semi-volatile organic compounds.[7]
Injection Port Liner Deactivated, splitless glass linerCrucial for preventing the thermal degradation of thermolabile nitroanilines.[7][8][9]
Vials and Caps 2 mL amber glass vials with PTFE-lined septaAmber glass protects the analyte from photodegradation, and PTFE lining prevents contamination.
Solvents HPLC or GC-grade Acetonitrile, DichloromethaneHigh-purity solvents are essential to minimize background interference.
Standard N,5-Dimethyl-2-nitroaniline (≥97% purity)A high-purity standard is required for accurate calibration and quantification.[6]
Preparation of Standards and Reagents

Causality: The accuracy of quantification is directly dependent on the precise preparation of calibration standards. Using a freshly prepared stock solution for creating working standards minimizes errors from solvent evaporation or analyte degradation over time.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of N,5-Dimethyl-2-nitroaniline standard and dissolve it in 10 mL of acetonitrile in a class A volumetric flask.

  • Working Standard Solutions (0.1 - 10 µg/mL): Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards for the calibration curve. Store all standard solutions at 4°C in amber vials.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: Many sample matrices, such as environmental water or pharmaceutical process streams, contain interferences that can suppress the analyte signal or damage the GC column. SPE is an effective cleanup technique that isolates the analyte of interest, leading to a cleaner extract and improved analytical performance.[10][11]

  • Step 1: Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of acetonitrile.

  • Step 2: Sample Loading: Load 100 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Step 3: Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Step 4: Elution: Elute the retained N,5-Dimethyl-2-nitroaniline from the cartridge with 5 mL of acetonitrile into a collection tube.

  • Step 5: Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1 mL of acetonitrile for GC-MS analysis.

GC-MS Instrumental Parameters

Causality: The selected parameters are optimized to ensure sufficient separation, sensitivity, and peak shape for N,5-Dimethyl-2-nitroaniline. A splitless injection is used to maximize the transfer of the analyte onto the column for trace-level detection. The oven temperature program is designed to provide good chromatographic resolution while minimizing the analysis time.

GC Parameters
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial: 80°C (hold 1 min)
Ramp 1: 15°C/min to 200°C
Ramp 2: 20°C/min to 280°C (hold 5 min)
MS Parameters
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Transfer Line Temp 280°C
Quadrupole Temp 150°C
Acquisition Mode Scan (m/z 50-300) and SIM
SIM Ions To be determined from the mass spectrum of the standard
Data Analysis and Quality Control
  • Identification: The identification of N,5-Dimethyl-2-nitroaniline is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The concentration of N,5-Dimethyl-2-nitroaniline in the sample is then determined from this curve.

  • Quality Control: To ensure the reliability of the results, a method blank, a laboratory control sample (LCS), and a matrix spike should be analyzed with each batch of samples.

Expected Results

The GC-MS analysis of N,5-Dimethyl-2-nitroaniline is expected to yield a sharp chromatographic peak at a specific retention time under the specified conditions. The mass spectrum obtained in EI mode will exhibit a molecular ion peak at m/z 166, corresponding to the molecular weight of the compound.[6][12] Further fragmentation will produce characteristic daughter ions, which are crucial for definitive identification. The primary fragments are likely to result from the loss of the nitro group (NO₂) and methyl groups (CH₃).

Workflow Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Aqueous Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Extract Final Extract in Acetonitrile SPE->Extract Elution & Concentration Standard_Prep Standard Solution Preparation Autosampler Autosampler Injection Standard_Prep->Autosampler Extract->Autosampler GC Gas Chromatography Separation Autosampler->GC Vaporization MS Mass Spectrometry Detection GC->MS Elution Data_Acq Data Acquisition (Scan/SIM) MS->Data_Acq Data_Proc Data Processing & Quantification Data_Acq->Data_Proc Integration & Calibration Report Final Report Generation Data_Proc->Report

Caption: Overall workflow for the GC-MS analysis of N,5-Dimethyl-2-nitroaniline.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable protocol for the detection and quantification of N,5-Dimethyl-2-nitroaniline. The use of a deactivated injection liner and an appropriate temperature program is critical to prevent analyte degradation and ensure accurate results.[7][8] The incorporation of a solid-phase extraction step for sample preparation enhances the method's sensitivity and minimizes matrix effects. This protocol is well-suited for implementation in quality control laboratories and research settings where the monitoring of this compound is necessary.

References

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Washington, D.C.: U.S. EPA. [Link]

  • LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

  • ResearchGate. a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... [Link]

  • Reddy, Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2), 395-397. [Link]

  • Chromatography Forum. (2011). P-Nitroaniline GC Method. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139058124, C16H20N4O4. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 228007, 2,4-Dimethyl-5-nitroaniline. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • ioKinetic. Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. [Link]

  • Defense Technical Information Center. (1995). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(1), 1-13. [Link]

  • Walsh, M. E. (1995). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. [Link]

Sources

Application Note & Protocols for the Purification of 4,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 4,5-Dimethyl-2-nitroaniline (CAS No: 6972-71-0). Intended for researchers, chemists, and professionals in drug development, this document outlines robust methodologies for achieving high-purity material essential for synthesis, screening, and quality control applications. We delve into the foundational principles of recrystallization and column chromatography, offering step-by-step instructions, guidance on impurity profiling, and analytical techniques for purity verification. The causality behind experimental choices is emphasized to empower users with a deep understanding of the purification strategy.

Note on Nomenclature: The topic compound is formally identified in chemical literature and by suppliers as 4,5-Dimethyl-2-nitroaniline. This document will use the correct IUPAC-based nomenclature.

Introduction: The Imperative for Purity

4,5-Dimethyl-2-nitroaniline is an important chemical intermediate used in the synthesis of various organic compounds, including azo dyes and potentially as a building block in pharmaceutical research.[1][2] The presence of impurities, such as positional isomers or di-nitrated byproducts from its synthesis, can significantly impact the yield, selectivity, and safety profile of subsequent reactions.[3] Therefore, achieving a high degree of purity is not merely a procedural step but a critical prerequisite for reliable and reproducible scientific outcomes.

This guide provides a logical workflow, from initial assessment of the crude material to final verification of a highly purified product.

Understanding Potential Impurities

The primary route to substituted nitroanilines involves the electrophilic nitration of the corresponding aniline precursor. This reaction can generate a profile of process-related impurities that must be removed.[3] For 4,5-Dimethyl-2-nitroaniline, which is synthesized by nitrating 3,4-dimethylaniline, the key impurities include:

  • Unreacted Starting Material: Residual 3,4-dimethylaniline.

  • Positional Isomers: Nitration at other positions on the aromatic ring (e.g., 3,4-Dimethyl-2-nitroaniline, 3,4-Dimethyl-6-nitroaniline).

  • Over-Nitrated Byproducts: Dinitro derivatives such as 4,5-Dimethyl-2,6-dinitroaniline.

The structural similarity of these impurities, particularly positional isomers, necessitates efficient and selective purification techniques.

Physicochemical Profile & Strategic Implications

A successful purification strategy is built upon a thorough understanding of the target compound's physical and chemical properties. These properties dictate the choice of solvents, temperature, and chromatographic conditions.

PropertyValueSource(s)Strategic Implication for Purification
IUPAC Name 4,5-Dimethyl-2-nitroaniline[2][4]Ensures correct identification and literature search.
CAS Number 6972-71-0[1][2]Unique identifier for database and regulatory searches.
Molecular Formula C₈H₁₀N₂O₂[1][2]---
Molecular Weight 166.18 g/mol [1][2]Used for all stoichiometric calculations.
Appearance Light brown to reddish-brown powder/crystal[5][6]Visual indicator of crude purity; pure compound is typically a yellow crystalline solid.
Melting Point 139-141 °C[1][6]A sharp melting point within this range is a key indicator of high purity.
Solubility Generally low in water, moderate solubility in organic solvents like ethanol, acetone, chloroform.[7][8][7][8]Crucial for selecting appropriate solvents for recrystallization and chromatography.

Overall Purification Workflow

The purification process should be systematic, moving from bulk purification to fine purification, with analytical checks at each stage to validate the efficacy of the procedure.

G crude Crude 4,5-Dimethyl- 2-nitroaniline tlc_initial QC Step: Initial Purity Check (TLC/HPLC) crude->tlc_initial recrystallization Technique 1: Bulk Purification via Recrystallization tlc_initial->recrystallization If major impurities are present chromatography Technique 2: High-Purity Separation via Column Chromatography tlc_initial->chromatography If crude is relatively clean or recrystallization is ineffective tlc_recryst QC Step: Assess Purity of Crystals & Mother Liquor (TLC) recrystallization->tlc_recryst tlc_recryst->chromatography If isomeric impurities remain tlc_fractions QC Step: Analyze Fractions (TLC) chromatography->tlc_fractions combine Combine Pure Fractions & Evaporate Solvent tlc_fractions->combine final_qc Final Purity Verification (HPLC, Melting Point, NMR) combine->final_qc

Caption: General workflow for the purification of 4,5-Dimethyl-2-nitroaniline.

Primary Purification Protocol: Recrystallization

Principle: Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9] An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures. For nitroanilines, an ethanol/water solvent system is often effective.[5]

Step-by-Step Protocol for Recrystallization
  • Solvent Selection: Place ~50 mg of the crude product in a test tube. Add ethanol dropwise at room temperature until the solid just dissolves. Then, add water dropwise until persistent cloudiness is observed. This confirms a suitable mixed-solvent system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4,5-Dimethyl-2-nitroaniline. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is fully dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing crystal recovery upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture. Causality: The wash solvent must be cold to prevent the re-dissolving of the purified crystals.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

  • Self-Validation/QC: Perform a TLC analysis on the final crystals and the filtrate (mother liquor). A successful purification will show a single, strong spot for the crystals and multiple spots (impurities) in the mother liquor. A melting point determination should also be performed.

High-Purity Purification Protocol: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[11][12] For nitroanilines, which are moderately polar, silica gel (a polar stationary phase) is commonly used. Less polar compounds will travel through the column faster with a non-polar mobile phase, while more polar compounds will be retained longer.[11] This technique is exceptionally effective for separating closely related positional isomers.

Step-by-Step Protocol for Column Chromatography
  • TLC Analysis for Solvent System Selection:

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., hexane:ethyl acetate mixtures like 9:1, 4:1, 2:1).

    • The ideal mobile phase will provide good separation between the spots with a target Rf value of ~0.3 for the desired compound.[13][14]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (eluent).

    • Carefully pour the slurry into a vertical chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if required) and begin collecting fractions in test tubes.

  • Fraction Analysis (QC):

    • Monitor the separation by spotting collected fractions onto TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain only the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4,5-Dimethyl-2-nitroaniline.

  • Final Validation: Confirm the purity of the final product using HPLC and melting point analysis as described below.

Purity Verification & Characterization

No purification is complete without rigorous analytical confirmation.

Protocol: Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., 4:1 v/v, optimize as needed).

  • Procedure: Dissolve a small sample of the material in a suitable solvent (e.g., ethyl acetate). Spot on the TLC plate alongside the crude material and, if available, a reference standard. Develop the plate, dry, and visualize under UV light (254 nm).

  • Interpretation: A pure sample should yield a single spot.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis of nitroaromatic compounds.[15][16]

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Prepare a standard solution of the sample in the mobile phase (~1 mg/mL). Inject onto the column and record the chromatogram.

  • Interpretation: Purity is determined by the area percentage of the main peak. A high-purity sample should exhibit a single major peak (>99%).

Protocol: Melting Point Determination
  • Apparatus: Calibrated melting point apparatus.

  • Procedure: Place a small amount of the dry, crystalline product into a capillary tube. Heat slowly (1-2 °C/min) near the expected melting point.

  • Interpretation: A pure compound will have a sharp melting range that matches the literature value (139-141 °C).[1][6] A broad or depressed melting range indicates the presence of impurities.

Method Selection Guide

The choice between recrystallization and chromatography depends on the scale of the purification and the nature of the impurities.

G start Assess Crude Purity (TLC/HPLC) recrystallization Recrystallization start->recrystallization High mass (>1 g) Gross color impurities chromatography Column Chromatography start->chromatography Low mass (<1 g) Closely related isomers Oily crude product high_purity High Purity Achieved recrystallization->high_purity Sharp M.P. & single TLC spot needs_more Isomeric Impurities Remain recrystallization->needs_more needs_more->chromatography Further purification needed

Caption: Decision tree for selecting the appropriate purification technique.

References

  • PubChem. (n.d.). CID 139058124 | C16H20N4O4. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical Education. (1971). Tlc separation and spectrophotometric analysis of o-and p-nitroaniline. A laboratory experiment. Retrieved from [Link]

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Application Notes and Protocols for N,5-Dimethyl-2-nitroaniline Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of N,5-Dimethyl-2-nitroaniline

N,5-Dimethyl-2-nitroaniline is a substituted aromatic amine that holds significant potential as a building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes. Its chemical reactivity is primarily dictated by the interplay of three key functional groups: the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing nitro (-NO₂) group. This unique electronic arrangement on the benzene ring governs the compound's behavior in various chemical transformations. Understanding the reaction mechanisms of N,5-Dimethyl-2-nitroaniline is paramount for designing novel synthetic routes and for the development of new chemical entities.

This technical guide provides an in-depth exploration of the primary reaction mechanisms associated with N,5-Dimethyl-2-nitroaniline, offering detailed experimental protocols and the underlying scientific principles that guide these transformations.

I. Synthesis of N,5-Dimethyl-2-nitroaniline: Electrophilic Aromatic Substitution

The most common route for the synthesis of N,5-Dimethyl-2-nitroaniline involves the direct nitration of N,3-dimethylaniline. This reaction is a classic example of electrophilic aromatic substitution (EAS), where the nitronium ion (NO₂⁺) acts as the electrophile.[1][2]

Mechanism of Nitration

The directing effects of the substituents on the aniline ring are crucial in determining the regioselectivity of the nitration reaction. The amino group is a powerful activating group and an ortho-, para-director. However, under the strongly acidic conditions required for nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a meta-directing and deactivating group.[3]

In the case of N,3-dimethylaniline, the two methyl groups are ortho- and para-directing. The interplay of these directing effects results in the nitration occurring at the position ortho to the amino group and para to the 3-methyl group, yielding N,5-Dimethyl-2-nitroaniline as the major product.

Diagram: Synthesis of N,5-Dimethyl-2-nitroaniline via Electrophilic Nitration

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O N3DA N,3-Dimethylaniline Intermediate Sigma Complex (Resonance Stabilized) N3DA->Intermediate + NO₂⁺ Product N,5-Dimethyl-2-nitroaniline Intermediate->Product - H⁺

Caption: Synthesis of N,5-Dimethyl-2-nitroaniline.

Experimental Protocol: Synthesis of N,5-Dimethyl-2-nitroaniline

This protocol is adapted from established procedures for the nitration of substituted anilines.[4][5]

Materials and Reagents:

  • N,3-Dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ammonium Hydroxide (NH₄OH)

  • Ice

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 5.0 g of N,3-dimethylaniline to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by carefully adding 3.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes, maintaining the reaction temperature between 5-10 °C.

  • After the addition is complete, continue stirring at the same temperature for an additional hour.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the mixture is basic to litmus paper. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure N,5-Dimethyl-2-nitroaniline.

Parameter Value
Starting Material N,3-Dimethylaniline
Reagents HNO₃, H₂SO₄
Product N,5-Dimethyl-2-nitroaniline
Typical Yield 75-85%
Appearance Yellow to orange crystalline solid

II. Reduction of the Nitro Group: Synthesis of N1,3-Dimethylbenzene-1,2-diamine

A key reaction of N,5-Dimethyl-2-nitroaniline is the reduction of the nitro group to an amino group, yielding N1,3-Dimethylbenzene-1,2-diamine. This transformation is of significant interest as ortho-phenylenediamines are precursors to a wide range of heterocyclic compounds, such as benzimidazoles, which are important pharmacophores. The reduction is typically achieved through catalytic hydrogenation or by using chemical reducing agents.[6][7]

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation is a heterogeneous catalytic process that generally proceeds through the following steps:

  • Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel).

  • Hydrogenation: The adsorbed hydrogen atoms are transferred to the nitro group in a stepwise manner. This process is believed to involve the formation of nitroso and hydroxylamine intermediates, which are rapidly reduced to the amine.[8]

  • Desorption: The final product, the diamine, desorbs from the catalyst surface.

Diagram: Catalytic Reduction of N,5-Dimethyl-2-nitroaniline

G Start N,5-Dimethyl-2-nitroaniline Nitroso Nitroso Intermediate Start->Nitroso + H₂/Catalyst Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂/Catalyst Product N1,3-Dimethylbenzene-1,2-diamine Hydroxylamine->Product + H₂/Catalyst

Caption: Reduction of N,5-Dimethyl-2-nitroaniline.

Experimental Protocol: Catalytic Reduction of N,5-Dimethyl-2-nitroaniline

Materials and Reagents:

  • N,5-Dimethyl-2-nitroaniline

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

Equipment:

  • Parr hydrogenation apparatus or a similar setup

  • Reaction flask

  • Filtration apparatus

Procedure:

  • In a suitable reaction flask, dissolve 2.0 g of N,5-Dimethyl-2-nitroaniline in 50 mL of ethanol.

  • Carefully add 0.2 g of 10% Pd/C catalyst to the solution.

  • Place the flask in a Parr hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the system with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases (typically 2-4 hours), depressurize the system and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N1,3-Dimethylbenzene-1,2-diamine.

  • The product can be further purified by recrystallization or chromatography if necessary.

Parameter Value
Starting Material N,5-Dimethyl-2-nitroaniline
Catalyst 10% Pd/C
Reducing Agent H₂ gas
Product N1,3-Dimethylbenzene-1,2-diamine
Typical Yield >95%
Appearance Off-white to pale yellow solid

III. Other Potential Reactions

While synthesis and reduction are the most common reactions, the structure of N,5-Dimethyl-2-nitroaniline allows for other transformations:

  • N-Alkylation/Acylation: The amino group can be further functionalized through alkylation or acylation reactions.

  • Further Electrophilic Aromatic Substitution: The presence of three activating/deactivating groups makes further substitution challenging but possible under specific conditions. The positions for further substitution will be dictated by the combined directing effects of the existing groups.

IV. Spectroscopic Characterization

Technique N,5-Dimethyl-2-nitroaniline (Expected Features) N1,3-Dimethylbenzene-1,2-diamine (Expected Features)
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm. Two singlets for the two non-equivalent methyl groups. A broad singlet for the -NH₂ protons.Aromatic protons shifted upfield compared to the nitro compound. Two singlets for the methyl groups. Two broad singlets for the two non-equivalent -NH₂ groups.
¹³C NMR Aromatic carbons in the range of 110-150 ppm. Signals for the two methyl carbons.Aromatic carbons will show shifts due to the presence of two amino groups. Signals for the two methyl carbons.
IR Spectroscopy Characteristic N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹). Asymmetric and symmetric stretching of the nitro group (~1520 and ~1340 cm⁻¹).N-H stretching vibrations for two amino groups. Disappearance of the nitro group stretches.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight. Fragmentation patterns involving the loss of the nitro group.A molecular ion peak corresponding to its molecular weight. Different fragmentation pattern due to the presence of two amino groups.

V. Safety Considerations

  • N,5-Dimethyl-2-nitroaniline and its derivatives should be handled with care. Nitroaromatic compounds can be toxic and may be absorbed through the skin.[9]

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Concentrated acids are highly corrosive and should be handled with extreme caution.

VI. Conclusion

The reaction mechanisms of N,5-Dimethyl-2-nitroaniline are governed by the fundamental principles of organic chemistry, particularly electrophilic aromatic substitution and reduction of nitro compounds. A thorough understanding of these mechanisms, coupled with carefully designed experimental protocols, allows for the efficient synthesis of this versatile intermediate and its derivatives. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the fields of chemical synthesis and drug development.

References

  • Critical review on the chemical reduction of nitroaniline. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Amines 5 Electrophilic Substitution Reaction | PDF | Organic Chemistry. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

  • m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]

  • Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • 1.31: Electrophilic Substitution. (2022, September 12). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • 2-Methyl-5-Nitroaniline. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19). Course Hero. Retrieved January 24, 2026, from [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022, November 3). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Electrophilic Substitution Reaction of Aniline I Bromination I Nitration I Sulphonation I PDF link. (2023, January 31). YouTube. Retrieved January 24, 2026, from [Link]

  • COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (n.d.). RASĀYAN Journal of Chemistry. Retrieved January 24, 2026, from [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. Retrieved January 24, 2026, from [Link]

  • Catalytic reduction of 2-nitroaniline: a review. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

  • p-nitroaniline Synthesis: Electrophilic Aromatic Substitution & Amino Group Protection | Study notes Organic Chemistry | Docsity. (n.d.). Docsity. Retrieved January 24, 2026, from [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Catalytic Reduction of 2-nitroaniline: A Review. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • m-Nitroaniline. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • जेईई मेन 2026 जनवरी 21 शिफ्ट 1 प्रश्न पत्र समाधान सहित पीडीएफ़ फ्री डाउनलोड करें. (2026, January 21). collegedunia.com. Retrieved January 24, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

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Application Note & Protocol: Regioselective Nitration of N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the nitration of N,N-dimethylaniline, a foundational electrophilic aromatic substitution reaction. The protocol details a robust methodology for synthesizing a mixture of para- and meta-nitro isomers, leveraging the dual reactivity of the dimethylamino substituent under strongly acidic conditions. We elucidate the mechanistic rationale behind the observed regioselectivity, offering insights into the protonation equilibrium that dictates the reaction's outcome. This guide includes a step-by-step experimental procedure, critical safety protocols for handling nitrating agents, methods for the separation of isomers, and analytical techniques for product characterization. It is intended for researchers and professionals in organic synthesis and drug development who require a reliable and well-understood method for preparing nitroaniline derivatives.

Introduction and Mechanistic Overview

The nitration of N,N-dimethylaniline is a classic and illustrative example of electrophilic aromatic substitution on a highly activated benzene ring. The N,N-dimethylamino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions due to its strong +R (resonance) effect. However, the outcome of the reaction is profoundly influenced by the strongly acidic conditions required to generate the nitronium ion (NO₂⁺) electrophile from nitric and sulfuric acids.

Under these conditions, an acid-base equilibrium is established where the basic lone pair of the amino nitrogen is protonated to form the N,N-dimethylanilinium ion.[1][2] This protonated group, -N⁺H(CH₃)₂, is strongly deactivating and a meta-director due to its powerful -I (inductive) effect.[1] Consequently, the nitration proceeds via two competing pathways:

  • Para-Nitration: Occurs on the small, equilibrium concentration of the unprotonated, highly activated N,N-dimethylaniline. This pathway leads to the formation of p-nitro-N,N-dimethylaniline. The ortho position is sterically hindered, making the para product the major isomer from this route.[1]

  • Meta-Nitration: Occurs on the abundant, protonated N,N-dimethylanilinium ion, which is deactivated. This pathway yields m-nitro-N,N-dimethylaniline.

The final product is, therefore, a mixture of the para and meta isomers, which can be separated based on differences in their basicity and solubility during a carefully controlled workup procedure.[3][4]

G cluster_0 Reaction Conditions cluster_1 Equilibrium & Intermediates cluster_2 Product Formation Start N,N-Dimethylaniline Equilibrium Protonation Equilibrium Start->Equilibrium Acids Conc. H₂SO₄ Conc. HNO₃ Acids->Equilibrium Protonates Amine Generates NO₂⁺ Anilinium N,N-Dimethylanilinium Ion (-N⁺H(CH₃)₂) Meta-Directing Equilibrium->Anilinium Abundant Aniline Free N,N-Dimethylaniline (-N(CH₃)₂) Para-Directing Equilibrium->Aniline Minor Component Meta_Product m-Nitro-N,N-dimethylaniline Anilinium->Meta_Product Electrophilic Attack Para_Product p-Nitro-N,N-dimethylaniline Aniline->Para_Product Electrophilic Attack

Figure 1: Mechanistic pathway for the nitration of N,N-dimethylaniline.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of highly corrosive, reactive, and oxidizing reagents. The reaction is strongly exothermic and can lead to thermal runaway if not strictly controlled.[5]

  • Hazardous Reagents:

    • Concentrated Nitric Acid (HNO₃): A powerful oxidizing agent and highly corrosive. It can cause severe burns upon contact and reacts violently with organic materials.[6][7] Inhalation of its toxic fumes can cause severe respiratory damage.[8]

    • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive, causing severe deep-tissue burns. It reacts violently with water in a highly exothermic manner.

    • N,N-dimethylaniline: Toxic and can be readily absorbed through the skin.

    • Nitroaniline Products: Classified as harmful if swallowed, inhaled, or in contact with skin.[9]

  • Personal Protective Equipment (PPE): At all times, wear chemical-resistant gloves (butyl rubber or Viton), chemical splash goggles, a face shield, and a flame-resistant lab coat.[7][8][10]

  • Engineering Controls: This entire procedure MUST be performed inside a certified chemical fume hood with the sash at the lowest practical height.[8][10] An emergency eyewash station and safety shower must be immediately accessible.[7][8]

  • Waste Disposal: Nitric acid waste must be segregated. Do not mix it with organic solvents or other waste streams to prevent violent reactions.[10] Neutralize acidic aqueous waste carefully before disposal according to institutional guidelines.

Detailed Experimental Protocol

This protocol is adapted from a reliable procedure published in Organic Syntheses, a trusted source for reproducible chemical preparations.[3]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesProperties
N,N-dimethylanilineC₈H₁₁N121.1830.25 g (31.5 mL)0.25Purity >99%, liquid
Sulfuric Acid (Conc.)H₂SO₄98.08105.8 mL + 16.7 mL~2.2598%, sp. gr. 1.84
Nitric Acid (Conc.)HNO₃63.0116.7 mL0.2670%, sp. gr. 1.42
Ammonium HydroxideNH₄OH35.04As needed-28-30% solution
Crushed IceH₂O18.02~1 kg-For quenching
EthanolC₂H₅OH46.07As needed-For recrystallization
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • 125 mL dropping funnel

  • Internal thermometer

  • Large crystallizing dish or beaker for ice bath

  • 2 L beaker

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Nitration Reaction

  • Setup: Equip the 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice-salt bath.

  • Aniline Solution: Add 105.8 mL of concentrated H₂SO₄ to the flask. Begin stirring and cool the acid to below 10°C.

  • Slowly add 30.25 g (31.5 mL) of N,N-dimethylaniline to the cold sulfuric acid. Maintain the temperature below 25°C during the addition. After addition is complete, continue cooling until the internal temperature reaches 5°C.

  • Nitrating Mixture: In a separate flask cooled in an ice bath, prepare the nitrating mixture by slowly and carefully adding 16.7 mL of concentrated H₂SO₄ to 16.7 mL of concentrated HNO₃ with swirling.

  • Transfer the cold nitrating mixture to the dropping funnel on the reaction apparatus.

  • Reaction: Add the nitrating mixture dropwise to the stirred dimethylaniline sulfate solution over approximately 1.5 hours. It is critical to maintain the internal reaction temperature between 5°C and 10°C.[3] Use small pieces of dry ice added to the cooling bath if necessary for better temperature control.

  • After the addition is complete, continue stirring the mixture at 5-10°C for an additional hour.

Part B: Workup and Isomer Separation

  • Quenching: Prepare a 2 L beaker with approximately 600 g of crushed ice and 600 mL of water. While stirring vigorously, slowly pour the cold reaction mixture into the ice water.

  • Isolate p-Nitro Isomer: A bright yellow solid, the crude p-nitro-N,N-dimethylaniline, will precipitate from the strongly acidic solution.[4] Stir the slurry for 15 minutes, then collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water. Save the filtrate for the next step.

  • Isolate m-Nitro Isomer: Transfer the combined filtrate and washings to a large beaker and cool it in an ice bath. With vigorous stirring, slowly add concentrated ammonium hydroxide. The color of the precipitate will change to a light orange.[3] Continue adding ammonium hydroxide until the solution is basic (check with pH paper).

  • Collect the orange precipitate, which is the crude m-nitro-N,N-dimethylaniline, by vacuum filtration. Wash it with cold water.

Part C: Purification

  • p-Nitro Isomer: Recrystallize the crude yellow solid from ethanol. The pure p-nitro-N,N-dimethylaniline will form as bright yellow needles.

  • m-Nitro Isomer: Recrystallize the crude orange solid from ethanol. The pure m-nitro-N,N-dimethylaniline will form as orange-red prisms.[4]

  • Dry both products in a desiccator. Weigh the pure products and calculate the percentage yield for each isomer.

Figure 2: Experimental workflow for the nitration of N,N-dimethylaniline.

Product Characterization

Physical Properties and Expected Yields
CompoundAppearanceMelting Point (°C)Expected Yield
p-Nitro-N,N-dimethylanilineYellow needles163-165~20-25%
m-Nitro-N,N-dimethylanilineOrange-red prisms61-62~40-45%
Spectroscopic Data
  • ¹H NMR (CDCl₃):

    • p-Nitro-N,N-dimethylaniline: Expect two doublets in the aromatic region, characteristic of a 1,4-disubstituted ring. A doublet around δ 8.1 ppm (protons ortho to NO₂) and a doublet around δ 6.6 ppm (protons ortho to N(CH₃)₂). A singlet around δ 3.1 ppm corresponds to the six protons of the two methyl groups.[11]

    • m-Nitro-N,N-dimethylaniline: Expect a more complex pattern in the aromatic region (δ 7.0-7.5 ppm). A singlet for the N-methyl groups will appear around δ 3.0 ppm.[12]

  • Infrared (IR) Spectroscopy:

    • Both isomers will show strong, characteristic absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520-1490 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

Conclusion

This protocol provides a detailed and reliable method for the nitration of N,N-dimethylaniline and the subsequent separation of the para and meta isomers. The key to a successful and safe experiment lies in the strict control of the reaction temperature and the careful, stepwise neutralization during the workup to selectively precipitate the products. The experiment serves as an excellent practical study in electrophilic aromatic substitution, demonstrating how reaction conditions can be manipulated to control regiochemical outcomes.

References

  • Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. [Link]

  • Sciencemadness.org. (2022). Mono-nitration of dimethylaniline. [Link]

  • Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? [Link]

  • Doubtnut. (2020). A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline. YouTube. [Link]

  • Ridd, J. H., & Scriven, E. F. V. (1972). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 1475-1480. [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Tufts University Office of the Vice Provost for Research. (n.d.). NITRIC ACID SAFETY. [Link]

  • Let's Talk Science. (2024). Nitration reaction safety. YouTube. [Link]

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Application Notes & Protocols: The Strategic Role of N,5-Dimethyl-2-nitroaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

N,5-Dimethyl-2-nitroaniline is a substituted nitroaniline that serves as a critical intermediate in the synthesis of complex organic molecules. Its utility extends across various chemical industries, from the production of azo dyes to its more nuanced and high-value applications in the pharmaceutical sector.[1][2] The strategic placement of its functional groups—an amine, a nitro group, and two methyl substituents on the aromatic ring—provides a versatile scaffold for a range of chemical transformations.

In the realm of pharmaceutical development, N,5-Dimethyl-2-nitroaniline is particularly valued as a precursor to key structural motifs. One of its most significant applications is in the synthesis of intermediates for targeted cancer therapies. For instance, it is a known starting material for the synthesis of Ribociclib, a cyclin-dependent kinase (CDK) inhibitor used in the treatment of certain types of breast cancer.[3][4][5] The transformation of N,5-Dimethyl-2-nitroaniline into a diamine derivative is a pivotal step in the construction of the core heterocyclic systems found in many active pharmaceutical ingredients (APIs). This guide provides an in-depth look at the properties of N,5-Dimethyl-2-nitroaniline and a detailed protocol for its conversion into a valuable pharmaceutical intermediate.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards of a starting material is fundamental to successful and safe laboratory execution.

Table 1: Physicochemical Properties of N,5-Dimethyl-2-nitroaniline

PropertyValueSource
CAS Number 6972-71-0[6]
Molecular Formula C₈H₁₀N₂O₂[6]
Molecular Weight 166.18 g/mol [6]
Appearance Powder[6]
Melting Point 139-141 °C[6]
Purity ≥97%[6]

Safety Considerations: N,5-Dimethyl-2-nitroaniline is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled.[6][7] It is also a suspected carcinogen and can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathway Overview

The primary utility of N,5-Dimethyl-2-nitroaniline in pharmaceutical synthesis lies in its conversion to the corresponding diamine, 4,5-Dimethyl-1,2-phenylenediamine . This transformation is most commonly achieved through the reduction of the nitro group. The resulting diamine is a valuable synthon, as the two adjacent amino groups can readily participate in cyclization reactions to form various heterocyclic systems, such as benzimidazoles, which are prevalent in medicinal chemistry.

G cluster_synthesis Synthesis of N,5-Dimethyl-2-nitroaniline cluster_application Application in Pharmaceutical Intermediate Synthesis 3,4-Dimethylaniline 3,4-Dimethylaniline N5_Dimethyl_2_nitroaniline N,5-Dimethyl-2-nitroaniline 3,4-Dimethylaniline->N5_Dimethyl_2_nitroaniline Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->N5_Dimethyl_2_nitroaniline Start N,5-Dimethyl-2-nitroaniline Reduction Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Intermediate 4,5-Dimethyl-1,2-phenylenediamine Reduction->Intermediate Cyclization Cyclization with Carboxylic Acid Derivative Intermediate->Cyclization Product Benzimidazole Derivative (Pharmaceutical Scaffold) Cyclization->Product

Figure 1: General synthetic route from 3,4-Dimethylaniline to a benzimidazole scaffold via N,5-Dimethyl-2-nitroaniline.

Detailed Protocol: Catalytic Hydrogenation of N,5-Dimethyl-2-nitroaniline

This protocol details the reduction of N,5-Dimethyl-2-nitroaniline to 4,5-Dimethyl-1,2-phenylenediamine using catalytic hydrogenation. This method is widely favored for its high efficiency, clean conversion, and relatively mild reaction conditions.

Principle

The nitro group of N,5-Dimethyl-2-nitroaniline is selectively reduced to an amino group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under a positive pressure of hydrogen.

Materials and Equipment
  • Reactants and Reagents:

    • N,5-Dimethyl-2-nitroaniline (1.0 eq.)

    • 10% Palladium on carbon (Pd/C), 50% wet (0.05-0.10 w/w)

    • Ethanol (or Methanol), anhydrous

    • Nitrogen gas (for inerting)

    • Hydrogen gas (high purity)

  • Equipment:

    • Parr hydrogenator or a similar high-pressure reaction vessel

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Standard laboratory glassware

Safety Precautions
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. The system must be properly purged with an inert gas (nitrogen) before and after the reaction.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite spontaneously in air. Always handle the catalyst in its wet form. Do not allow the catalyst to dry on the filter paper during filtration.

  • Solvents: Ethanol and methanol are flammable. Avoid open flames and use appropriate grounding for equipment.

Step-by-Step Procedure
  • Reaction Setup:

    • In a suitable reaction vessel (e.g., the glass liner of a Parr hydrogenator), add N,5-Dimethyl-2-nitroaniline (1.0 eq.).

    • Add ethanol (or methanol) to dissolve the starting material (approximately 10-15 mL per gram of substrate).

    • Carefully add the 10% Pd/C catalyst (0.05-0.10 g per gram of substrate) to the solution. The catalyst should be added as a slurry in a small amount of the reaction solvent to prevent it from becoming airborne.

  • Hydrogenation:

    • Seal the reaction vessel and place it in the hydrogenation apparatus.

    • Purge the system by evacuating and backfilling with nitrogen gas at least three times to remove all oxygen.

    • After the final evacuation, introduce hydrogen gas to the desired pressure (typically 3-4 bar or 40-60 psi).

    • Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-50 °C) if necessary, although the reaction often proceeds efficiently at room temperature.

    • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the hydrogen uptake ceases, cool the reaction to room temperature.

    • Carefully vent the excess hydrogen gas and purge the system with nitrogen gas three times.

    • The reaction mixture contains a fine black powder (the catalyst). Filter the mixture through a pad of Celite® to remove the Pd/C. Crucially, do not allow the catalyst on the filter pad to dry out. Immediately quench the filter cake with water.

    • Rinse the reaction vessel and the filter cake with a small amount of the solvent to ensure complete transfer of the product.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude 4,5-Dimethyl-1,2-phenylenediamine is often of sufficient purity for subsequent steps.

    • If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

G Start N,5-Dimethyl-2-nitroaniline in Ethanol Reaction Stirring, 25-40 °C 2-4 hours Start->Reaction Catalyst 10% Pd/C Catalyst->Reaction Hydrogen H₂ (3-4 bar) Hydrogen->Reaction Filtration Filter through Celite® (Quench catalyst with water) Reaction->Filtration Evaporation Concentrate Filtrate (Rotary Evaporator) Filtration->Evaporation Product 4,5-Dimethyl-1,2-phenylenediamine Evaporation->Product

Figure 2: Workflow for the catalytic hydrogenation of N,5-Dimethyl-2-nitroaniline.

Expected Results and Troubleshooting

Table 2: Key Reaction Parameters and Expected Outcome

ParameterTypical Value/Condition
Substrate N,5-Dimethyl-2-nitroaniline
Catalyst Loading 5-10 mol%
Solvent Ethanol or Methanol
H₂ Pressure 3-4 bar (40-60 psi)
Temperature 25-40 °C
Reaction Time 2-4 hours
Typical Yield >95%
Purity (crude) >98% (by HPLC)

Troubleshooting:

  • Incomplete Reaction: If hydrogen uptake stalls prematurely, it could be due to catalyst poisoning. Ensure the starting material and solvent are of high purity. If necessary, the catalyst can be filtered and fresh catalyst added.

  • Low Yield: This may result from product loss during work-up. Ensure the filter cake is thoroughly washed. The product is also susceptible to air oxidation, so minimizing exposure to air during and after filtration is advisable.

  • Catalyst Ignition: This is a serious hazard. Never allow the filtered catalyst to dry in the air. Always keep it solvent-wet and quench with water immediately after filtration.

Conclusion

N,5-Dimethyl-2-nitroaniline is a strategically important intermediate in pharmaceutical synthesis, primarily serving as a precursor to the versatile 4,5-Dimethyl-1,2-phenylenediamine. The catalytic hydrogenation protocol described herein offers a reliable, high-yielding, and scalable method for this key transformation. By understanding the chemistry, adhering to strict safety protocols, and carefully controlling the reaction parameters, researchers and drug development professionals can effectively leverage this building block in the synthesis of novel and complex pharmaceutical agents.

References

  • BenchChem. (2025). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications. BenchChem Technical Support.
  • Smolecule. (2023). N,N,2-Trimethyl-5-nitroaniline. Smolecule.
  • Pellegatti, L., et al. (2016). Synthesis of ribociclib intermediate and in-line purification. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethyl-2-nitroaniline. PubChem. Available at: [Link]

  • Xu, X. (2016). Process for preparation of Ribociclib intermediate. Google Patents.

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Analytical Standards for Dimethyl-Nitroaniline Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Analytical Precision

Dimethyl-nitroanilines are a class of aromatic compounds that find application as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] The precise analytical control of these compounds is critical to ensure the quality, safety, and efficacy of the final products. Impurities, including positional isomers and byproducts from synthesis, can significantly impact the material's properties and biological activity. This guide offers a comprehensive approach to developing and validating analytical methods for this class of compounds.

Physicochemical Properties and Reference Standards

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method. While specific experimental data for N,5-Dimethyl-2-nitroaniline is scarce, data for related isomers can provide valuable insights.

Table 1: Physicochemical Properties of Selected Dimethyl-Nitroaniline Isomers

Property4,5-Dimethyl-2-nitroaniline2,4-Dimethyl-5-nitroanilineN,N-Dimethyl-4-nitroaniline
CAS Number 6972-71-0[3]2124-47-2[4]100-23-2[5]
Molecular Formula C₈H₁₀N₂O₂[6]C₈H₁₀N₂O₂[4]C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [6]166.18 g/mol [4]166.18 g/mol [5]
Melting Point 139-141 °C[3]Not available163-166 °C[5]
Solubility Not availableNot availableSoluble in dichloromethane, hot methanol; insoluble in water.[5][7]

Causality Behind Experimental Choices: The choice of analytical technique is heavily influenced by the analyte's volatility and thermal stability. Nitroanilines can be thermolabile, making High-Performance Liquid Chromatography (HPLC) a generally preferred method over Gas Chromatography (GC) to avoid potential degradation.[8] However, GC can be suitable for volatile and thermally stable derivatives.[9]

Core Analytical Methodologies

The two primary analytical techniques for the separation and quantification of dimethyl-nitroaniline isomers and their impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for nitroanilines.[8][9]

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in appropriate solvent (e.g., ACN/Water) injection Inject sample/standard prep_sample->injection prep_std Prepare calibration standards from a certified reference prep_std->injection separation Isocratic or Gradient Elution on C18 column injection->separation detection UV Detection (e.g., 254 nm) separation->detection integration Peak Integration detection->integration quantification Quantification using calibration curve integration->quantification

Caption: A typical workflow for HPLC analysis of dimethyl-nitroanilines.

Detailed HPLC Protocol (Adapted from 2-Methyl-5-nitroaniline analysis): [9]

This protocol provides a starting point for the analysis of N,5-Dimethyl-2-nitroaniline and should be optimized for the specific compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for nitroanilines.[10][11] An acidic modifier like phosphoric or formic acid can improve peak shape.[10][11]

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program: A gradient elution is often necessary to separate the main component from its impurities.

    • 0-5 min: 20% B

    • 5-30 min: 20% to 80% B

    • 30-35 min: 80% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[9]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample.[9]

  • Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.[9]

  • Further dilute the stock solution as needed to be within the linear range of the calibration curve.[9]

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds.[9] For less volatile nitroanilines, derivatization may be necessary to improve volatility.[8]

Workflow for GC Method Development:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve sample in volatile solvent (e.g., Methanol, Acetone) injection Inject sample/standard prep_sample->injection prep_std Prepare calibration standards prep_std->injection separation Separation on a capillary column injection->separation detection Mass Spectrometry (MS) Detection separation->detection integration Peak Integration detection->integration quantification Quantification and Identification integration->quantification

Caption: A general workflow for GC-MS analysis of dimethyl-nitroanilines.

Detailed GC-MS Protocol (Adapted from 2-Methyl-5-nitroaniline analysis): [9]

This method is particularly useful for identifying and quantifying volatile impurities.

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS).

  • Column: A capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[9]

  • Injector Temperature: 250 °C.[9]

  • Transfer Line Temperature: 280 °C.[9]

  • Ion Source Temperature: 230 °C.[9]

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.[9]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.[9]

  • Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.[9]

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.[9]

Method Validation: Ensuring Trustworthiness

A self-validating system is crucial for regulatory compliance and reliable data. Key validation parameters, as guided by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

Accurate data interpretation is paramount. The identity of N,5-Dimethyl-2-nitroaniline should be confirmed by comparing its retention time (in HPLC or GC) and mass spectrum (in GC-MS) with that of a certified reference standard. Quantification should be performed using a calibration curve generated from the analysis of standards of known concentrations.

The final report should include the full methodology, validation data, chromatograms, and a clear summary of the results, including the purity of the sample and the identity and quantity of any detected impurities.

References

  • A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline - Benchchem.
  • EPA Method 8131: Aniline and Selected Derivatives by Gas Chrom
  • N,N-Dimethylaniline Method no.: PV2064 - OSHA.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific.
  • A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydr
  • CID 139058124 | C16H20N4O4 - PubChem. [Link]

  • N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem. [Link]

  • Separation of 5-Methyl-2-nitroaniline on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium - Asian Journal of Research in Chemistry. [Link]

  • 2,4-Dimethyl-5-nitroaniline | C8H10N2O2 | CID 228007 - PubChem. [Link]

  • US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,5-Dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in practical, field-proven insights to address common challenges and enhance the yield and purity of your target compound.

Introduction to the Synthetic Challenge

The synthesis of N,5-Dimethyl-2-nitroaniline, a key intermediate in various chemical manufacturing processes, presents a classic challenge in electrophilic aromatic substitution: achieving high regioselectivity. The presence of both an activating dimethylamino group and a weakly activating methyl group on the aniline ring complicates the introduction of a nitro group, often leading to a mixture of isomers and subsequent low yields of the desired product. This guide will navigate the common pitfalls and provide robust solutions to streamline your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to N,5-Dimethyl-2-nitroaniline?

There are two primary synthetic strategies to consider:

  • Route A: Nitration of N,3-dimethylaniline. This involves the direct nitration of the commercially available N,3-dimethylaniline.

  • Route B: N-methylation of 5-methyl-2-nitroaniline. This route starts with the nitration of p-toluidine, followed by protection of the amino group, methylation, and deprotection, or direct N-methylation.

While Route A appears more direct, controlling the regioselectivity of the nitration can be challenging due to the directing effects of the dimethylamino and methyl groups. Route B, particularly involving the N-methylation of 5-methyl-2-nitroaniline, often offers better control over the final product's identity, though it involves more synthetic steps.

Q2: I am getting a mixture of isomers during the nitration of N,3-dimethylaniline. How can I improve the yield of the desired 2-nitro isomer?

This is the most common issue encountered in this synthesis. The dimethylamino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In the strongly acidic conditions of nitration, the dimethylamino group is protonated to form a meta-directing anilinium ion. This complex interplay of directing effects leads to a mixture of isomers.

To favor the formation of N,5-Dimethyl-2-nitroaniline, precise control of reaction conditions is paramount. Lowering the reaction temperature (ideally to 0-5 °C) can enhance selectivity. Additionally, the choice of nitrating agent and solvent system can influence the isomer ratio. A mixed acid system (HNO₃ in H₂SO₄) is standard, but exploring alternative nitrating agents under milder conditions could be beneficial.

Q3: What are the likely isomeric byproducts, and how can I identify them?

When nitrating N,3-dimethylaniline, you can anticipate the formation of several isomers, primarily:

  • N,3-Dimethyl-4-nitroaniline: Arising from para-direction of the dimethylamino group.

  • N,3-Dimethyl-6-nitroaniline: Resulting from ortho-direction of the dimethylamino group.

  • N,5-Dimethyl-2-nitroaniline (Desired Product): Ortho-direction from the dimethylamino group.

Identification can be achieved through chromatographic techniques (TLC, HPLC, or GC-MS) by comparing the retention times/factors with known standards if available. Spectroscopic methods, particularly ¹H NMR, are invaluable for distinguishing between isomers based on the splitting patterns and chemical shifts of the aromatic protons.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction. - Formation of multiple isomers. - Product loss during workup and purification. - Oxidation of the aniline starting material.- Ensure dropwise addition of the nitrating agent at low temperatures (0-5 °C) and allow for sufficient reaction time post-addition (monitor by TLC). - Optimize reaction conditions (temperature, acid concentration) to favor the desired isomer. - Minimize the volume of solvent used for washing and recrystallization; use ice-cold solvents. - Consider an alternative synthetic route, such as the N-methylation of 5-methyl-2-nitroaniline.
Formation of Dark, Tarry Material - Reaction temperature is too high, leading to oxidation of the aniline by nitric acid.- Maintain strict temperature control throughout the addition of the nitrating mixture. - Ensure efficient stirring to dissipate localized heat. - Consider protecting the amino group as an amide before nitration to reduce its susceptibility to oxidation.
Difficulty in Separating Isomers - Similar polarity and solubility of the isomeric products.- Employ fractional crystallization using a carefully selected solvent system. Multiple recrystallizations may be necessary. - For small-scale, high-purity requirements, preparative column chromatography on silica gel is the most effective method. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
Product is an Oil and Does Not Solidify - Presence of impurities (isomers, unreacted starting material) that depress the melting point. - Insufficient cooling during precipitation.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. - If crystallization fails, purify the oil by column chromatography before attempting recrystallization again. - Ensure the reaction mixture is poured into a sufficient volume of crushed ice with vigorous stirring.

Experimental Protocols

Protocol 1: Nitration of N,3-Dimethylaniline (Route A)

This protocol is adapted from established procedures for the nitration of substituted anilines and should be optimized for your specific laboratory conditions.

Step 1: Preparation of the Aniline Solution

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N,3-dimethylaniline (1.0 eq) in concentrated sulfuric acid (approx. 5-10 volumes) while maintaining the temperature below 25°C with an ice bath.

  • Cool the resulting solution to 0-5°C.

Step 2: Preparation of the Nitrating Mixture

  • In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 2 volumes) with cooling in an ice bath.

Step 3: Nitration Reaction

  • Add the cold nitrating mixture dropwise to the aniline solution, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours, monitoring the reaction progress by TLC.

Step 4: Workup and Isolation

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Slowly basify the cold aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide until a precipitate forms. Maintain the temperature below 20°C during neutralization.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product.

Step 5: Purification

  • The crude product, a mixture of isomers, can be purified by fractional crystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Workflow for Nitration of N,3-Dimethylaniline

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N,3-dimethylaniline in conc. H₂SO₄ B Cool to 0-5 °C A->B E Dropwise addition of nitrating mixture at 0-5 °C B->E C Prepare nitrating mixture (HNO₃ in H₂SO₄) D Cool nitrating mixture C->D D->E F Stir for 1-2 h at 0-5 °C E->F G Quench on crushed ice F->G H Basify with NaOH/NH₄OH G->H I Filter crude product H->I J Wash with cold water I->J K Dry crude product J->K L Purify by chromatography or fractional crystallization K->L M Final Product L->M Pure N,5-Dimethyl-2-nitroaniline

Caption: Workflow for the synthesis of N,5-Dimethyl-2-nitroaniline via nitration.

Causality and Mechanistic Insights

The regiochemical outcome of the nitration of N,3-dimethylaniline is a delicate balance of electronic and steric effects.

G cluster_1 Potential Products N(CH₃)₂ N(CH₃)₂ (Strong o,p-director) CH₃ CH₃ (Weak o,p-director) N(CH₃)₂H⁺ N(CH₃)₂H⁺ (m-director) N,3-dimethylaniline N,3-dimethylaniline Nitration Nitration N,3-dimethylaniline->Nitration HNO₃/H₂SO₄ Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Electrophilic Aromatic Substitution Product_Desired N,5-Dimethyl-2-nitroaniline Isomer Mixture->Product_Desired Product_Byproduct1 N,3-Dimethyl-4-nitroaniline Isomer Mixture->Product_Byproduct1 Product_Byproduct2 N,3-Dimethyl-6-nitroaniline Isomer Mixture->Product_Byproduct2

Caption: Factors influencing the regioselectivity of nitration.

Under strongly acidic conditions, the equilibrium between the free amine and its protonated form is a critical factor. The protonated anilinium ion directs the incoming electrophile (NO₂⁺) to the meta position relative to itself, while the unprotonated amine directs to the ortho and para positions. The interplay of these competing pathways, along with the directing influence of the methyl group, results in the observed isomer distribution.

References

  • Organic Syntheses. m-NITRODIMETHYLANILINE. Available at: [Link]

  • Google Patents. Preparation method of p-amino-N,N-dimethyl aniline phosphate.
  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

  • Royal Society of Chemistry. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Available at: [Link]

  • Google Patents. Method for preparing N-methyl paranitroaniline.

Technical Support Center: Separation of N,5-Dimethyl-2-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis and separation of N,5-Dimethyl-2-nitroaniline and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving baseline separation and accurate quantification of these structurally similar compounds. Here, we provide in-depth, field-proven insights into common issues, structured as a practical troubleshooting guide and a set of frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating N,5-Dimethyl-2-nitroaniline from its isomers?

The main challenge lies in the subtle structural similarities between N,5-Dimethyl-2-nitroaniline and its potential positional isomers, which are often co-synthesized as impurities.[1] These isomers, such as N,3-Dimethyl-2-nitroaniline or N,4-Dimethyl-2-nitroaniline, have very similar polarities and molecular weights. This results in nearly identical partitioning behavior in standard chromatographic systems, leading to poor resolution or complete co-elution. Achieving separation requires highly selective methods that can exploit minor differences in their physicochemical properties.

Q2: Which analytical technique is generally preferred for this separation: HPLC or GC?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable techniques for analyzing nitroaniline isomers.[1]

  • HPLC is often the preferred starting point. It is highly versatile, operates at lower temperatures (avoiding potential degradation of thermolabile nitro compounds), and does not require the analytes to be volatile.[2] Reverse-phase HPLC, in particular, is well-suited for these moderately polar compounds.

  • GC can offer very high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). [1] However, it is limited to thermally stable and volatile compounds. Since dimethyl-nitroanilines are generally amenable to GC analysis, it remains a powerful alternative, particularly for impurity profiling where high efficiency is critical.[1][3]

The choice often depends on the available instrumentation, the specific isomers present, and the matrix of the sample.

Q3: What type of HPLC column is a good starting point for method development?

For reverse-phase HPLC, a C18 (octadecylsilane) column is the most common and effective starting point. The separation mechanism is based on hydrophobic interactions between the analytes and the stationary phase. The aromatic rings and methyl groups of the dimethyl-nitroaniline isomers interact well with the C18 chains.

To enhance selectivity, consider columns with different properties if a standard C18 fails to provide adequate resolution:

  • Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analytes.

  • Polar-Embedded Column: These columns have a polar group embedded within the alkyl chain, which can help reduce interactions with residual silanols and improve peak shape for basic compounds like amines.[4][5]

  • Superficially Porous Particle (SPP) or Core-Shell Columns: These columns provide higher efficiency and better resolution than traditional fully porous particle columns of the same dimension, often leading to sharper peaks and improved separation of closely eluting compounds.[6]

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q: My isomer peaks are co-eluting or show very poor resolution (Rs < 1.5). What should I do?

A: Poor resolution is the most common issue when separating isomers.[7] A systematic approach is required to improve it.

1. Optimize the Mobile Phase Composition:

  • Causality: Resolution is highly sensitive to the mobile phase composition in reverse-phase HPLC.[8] Changing the organic-to-aqueous ratio directly impacts analyte retention.

  • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of all analytes, providing more time for them to interact with the stationary phase and improving the chances of separation. Make small, incremental changes (e.g., 2-5% reduction) and observe the effect on the resolution.

2. Change the Organic Modifier:

  • Causality: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, viscosity, and proton-accepting/donating abilities).

  • Solution: If you are using acetonitrile, try switching to methanol, or vice-versa. A 50:50 mixture of acetonitrile and methanol can also sometimes provide unique selectivity. This simple change can alter the elution order or significantly improve the separation between critical pairs.[9]

3. Adjust the pH of the Mobile Phase:

  • Causality: The amine group in N,5-Dimethyl-2-nitroaniline is basic. The pH of the mobile phase will determine its degree of ionization, which in turn affects its polarity and interaction with the stationary phase.[10]

  • Solution: Try adjusting the mobile phase pH using a buffer (e.g., phosphate or formate). For basic compounds on a C18 column, a pH between 3 and 7 is a good range to explore.[5] A lower pH (e.g., pH 3) can suppress the ionization of residual silanol groups on the silica packing, reducing peak tailing.[11]

4. Decrease the Column Particle Size:

  • Causality: Column efficiency (N) is inversely proportional to particle size. Smaller particles lead to sharper peaks and higher efficiency, which directly improves resolution.[6]

  • Solution: If available, switch from a column with 5 µm particles to one with 3 µm or sub-2 µm particles (for UHPLC systems). This can significantly enhance resolution without changing the method's chemistry.[7]

Q: My peaks for the aniline isomers are tailing significantly. What is the cause and how can I fix it?

A: Peak tailing is characteristic of secondary, undesirable interactions occurring within the column, a common problem for basic analytes like amines.[5][11]

1. Secondary Interactions with Silanol Groups:

  • Causality: The primary cause of tailing for basic compounds is their interaction with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[11] This creates a secondary, strong retention mechanism that leads to a "tail" on the peak.

  • Solutions:

    • Lower the Mobile Phase pH: Add an acidifier like formic acid or phosphoric acid to bring the pH down to ~2.5-3.0.[12] At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated amine analyte (R-NH2+).[11][13]

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most of the residual silanols. Ensure you are using a high-quality, end-capped C18 column.

    • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them. However, this can shorten column life and is less common with modern columns.

2. Column Overload:

  • Causality: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape that often manifests as tailing or fronting.

  • Solution: Dilute your sample and inject a smaller mass of the analyte. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.

3. Extra-Column Volume:

  • Causality: Excessive volume from tubing, fittings, or an improper column connection can cause the sample band to spread before it reaches the detector, resulting in peak broadening and tailing.[14]

  • Solution: Use tubing with the smallest possible internal diameter and length, especially between the column and the detector.[5] Ensure all fittings are properly seated and there are no voids.[14]

Troubleshooting Logic Flowchart

This diagram outlines a systematic approach to addressing poor peak resolution.

G cluster_0 Problem Poor Resolution (Rs < 1.5) or Co-elution Check_Retention Are peaks retained? (k' > 2) Problem->Check_Retention Check_Shape Is peak shape good? (Tf ≈ 1.0-1.2) Check_Retention->Check_Shape  Yes Optimize_Selectivity Optimize Selectivity (α) Check_Retention->Optimize_Selectivity  No (Increase retention) Check_Shape->Optimize_Selectivity  Yes Fix_Tailing Address Peak Tailing Check_Shape->Fix_Tailing  No Optimize_Efficiency Optimize Efficiency (N) Optimize_Selectivity->Optimize_Efficiency If still needed Solution Baseline Resolution Achieved Optimize_Selectivity->Solution If sufficient Optimize_Efficiency->Solution Fix_Tailing->Check_Shape Re-evaluate

Caption: A troubleshooting flowchart for improving peak resolution.

Exemplary Experimental Protocol: HPLC-UV Method

This protocol provides a robust starting point for the separation of N,5-Dimethyl-2-nitroaniline and its common positional isomers. It is designed to be a self-validating system with clear parameters.

Objective: To achieve baseline separation of N,5-Dimethyl-2-nitroaniline from its potential isomeric impurities.

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with high-purity, end-capped silica is recommended.

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade methanol, and purified water (18.2 MΩ·cm). Formic acid (reagent grade).

  • Standards: Reference standards for N,5-Dimethyl-2-nitroaniline and any known isomers.

Chromatographic Conditions
ParameterRecommended SettingRationale & Notes
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier helps to protonate silanols and improve peak shape.
Mobile Phase B AcetonitrileA common strong solvent for reverse-phase chromatography.
Gradient Program 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B (Equilibration)A gradient is recommended to effectively resolve isomers with different polarities and elute any highly retained impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[7][15]
Detection Wavelength 254 nm or DAD scan (200-400 nm)Nitroanilines have strong UV absorbance. A DAD allows for peak purity analysis.
Injection Volume 5-10 µLKeep the volume low to prevent band broadening.
Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of each reference standard and dissolve in 10 mL of methanol or a 50:50 mixture of methanol:water.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase starting condition (e.g., 70:30 Water:Acetonitrile) to prepare a working standard.

  • Sample Preparation: Dissolve the sample containing the isomer mixture in the same diluent as the working standard to a final concentration of approximately 10-20 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.[9]

System Suitability Test (SST)

Before running samples, perform at least five replicate injections of the working standard mixture to validate the system's performance.

  • Resolution (Rs): Should be > 1.5 for the critical isomer pair.

  • Tailing Factor (Tf): Should be between 0.9 and 1.5 for all peaks.[5]

  • Reproducibility (%RSD): The relative standard deviation for retention time should be < 1%, and for peak area should be < 2%.

If the SST fails, consult the troubleshooting guide before proceeding with the sample analysis.

References

  • ResearchGate. (2008). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Nawrocki, J., et al. (2010). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]

  • Ghaedi, M., et al. (2012). Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. Retrieved from [Link]

  • Gaikar, V. G., & Sharma, M. M. (1989). New strategies for separations through reactions. Indian Academy of Sciences. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N,N-Dimethyl-4-nitrosoaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Google Patents. (1954). US2671110A - Separation of isomeric mixtures of nitroanilines.
  • Wolfender, J. L., et al. (2023). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices. National Institutes of Health. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2021). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. PubMed. Retrieved from [Link]

  • PharmaGuru. (2023). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • McCalley, D. V., & Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Chromatography Online. Retrieved from [Link]

  • Springer. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

Sources

Technical Support Center: N,5-Dimethyl-2-nitroaniline Purification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Common Purification Challenges

Welcome to the technical support center for the purification of N,5-Dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who work with this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to help you troubleshoot and perfect your purification workflows. We will explore the nuances of recrystallization and chromatography, anticipate common pitfalls, and provide robust solutions to ensure the integrity of your final product.

Section 1: Critical Safety Precautions

Before commencing any purification protocol, it is imperative to handle N,5-Dimethyl-2-nitroaniline with appropriate care. This compound is classified as hazardous, and proper personal protective equipment (PPE) is mandatory.

  • Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or mists.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[1] This compound can be harmful if it comes into contact with the skin.[2]

    • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4]

    • Eye Contact: Rinse cautiously with water for several minutes.[1][3]

    • Inhalation: Move the person to fresh air.[1][4]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[1][4]

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it is often where challenges arise. The principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.

Q1: My N,5-Dimethyl-2-nitroaniline is not dissolving in the hot solvent, even after adding a large volume. What's wrong?

A1: This is a classic case of poor solvent selection. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • Causality: If the compound is insoluble even when the solvent is hot, the solvent's polarity is likely mismatched with that of your compound. N,5-Dimethyl-2-nitroaniline is a moderately polar molecule.

  • Solution: You need to select a more appropriate solvent. Ethanol is often a good starting point for nitroanilines.[5][6] A mixture of solvents, like ethanol-water, can also be effective.[7][8] The key is to find a system where the solubility changes significantly with temperature.

  • Pro-Tip: Perform small-scale solubility tests in test tubes with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) before committing your entire batch.[9]

Q2: I've dissolved my compound, but no crystals are forming upon cooling.

A2: This is a common and frustrating issue that can be caused by several factors.

  • Causality & Solutions:

    • Too Much Solvent: This is the most frequent cause. If the solution is too dilute, the concentration of the desired compound will not exceed its solubility limit even at low temperatures. To fix this, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[8]

    • Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but the process hasn't initiated. Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure N,5-Dimethyl-2-nitroaniline, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

    • Insufficient Cooling: Ensure you have cooled the solution sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[8]

Q3: An oil has formed at the bottom of my flask instead of crystals. What should I do?

A3: "Oiling out" occurs when the solute is highly soluble in the hot solvent and separates as a liquid phase upon cooling because the solution's temperature is still above the solute's melting point.

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the compound being recrystallized, or if there are significant impurities present which depress the melting point.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point.

    • Slower Cooling: Allow the solution to cool much more slowly. A sudden temperature drop encourages oiling. Insulate the flask to promote gradual cooling.[8]

    • Change Solvents: The best solution is often to use a lower-boiling point solvent or to use a two-solvent system. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble), and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[10]

Q4: My final crystals are very dark or discolored, not the expected light brown/orange.

A4: This indicates the presence of colored, highly polar impurities that have co-precipitated with your product.

  • Causality: These impurities are often polymeric or degradation byproducts from the synthesis.

  • Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb onto the surface of the carbon.

  • Crucial Step: Perform a hot filtration to remove the charcoal while the solution is still hot.[10] If you allow the solution to cool, your product will crystallize along with the charcoal, defeating the purpose. Use a pre-heated funnel to prevent premature crystallization in the funnel stem.

Section 3: Troubleshooting Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Q1: My compounds are not separating on the silica gel column.

A1: This is typically an issue with the choice of mobile phase (eluent).

  • Causality: The polarity of the eluent is critical. If the eluent is too polar, all compounds will be washed off the column quickly with little to no separation. If it's not polar enough, all compounds will remain adsorbed at the top of the column.

  • Solution: The ideal eluent system should provide a retention factor (Rf) of around 0.25-0.35 for the desired compound on a TLC plate. Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column. For nitroanilines, common eluents include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane.[11]

  • Pro-Tip: A good starting point for many separations is a 90:10 or 80:20 mixture of hexane:ethyl acetate. You can then adjust the ratio based on the TLC results.

Q2: The bands on my column are streaking or "tailing."

A2: Tailing peaks are a common problem that leads to poor separation and cross-contamination of fractions.

  • Causality & Solutions:

    • Overloading the Column: You may have loaded too much sample onto the column. For a standard glass column, a good rule of thumb is to use a 1:30 to 1:50 ratio of sample mass to silica gel mass.

    • Poor Sample Application: If the initial band of the sample is too wide, the separated bands will also be wide. Dissolve your crude product in the minimum amount of solvent and apply it carefully to the top of the column in a narrow, concentrated band.

    • Incompatible Solvent: The solvent used to dissolve the sample for loading should be the same as, or less polar than, the mobile phase. Dissolving the sample in a highly polar solvent can cause localized issues with the stationary phase, leading to tailing.

    • Column Degradation: If the silica gel is old or of poor quality, it can lead to tailing. Ensure you are using fresh, high-quality silica gel.

Section 4: Protocols and Data

Protocol 1: Recrystallization of N,5-Dimethyl-2-nitroaniline
  • Solvent Selection: Based on small-scale tests, select an appropriate solvent (e.g., 95% ethanol).

  • Dissolution: Place the crude N,5-Dimethyl-2-nitroaniline in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[8]

  • Decolorization (if necessary): If the solution is highly colored, cool it slightly, add a small amount of activated charcoal, and bring it back to a gentle boil for a few minutes.[10]

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator. Determine the melting point and yield. The reported melting point for 4,5-Dimethyl-2-nitroaniline is 139-141 °C.[12]

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Obtain a TLC plate (silica gel on aluminum or glass backing). Gently draw a light pencil line about 1 cm from the bottom.

  • Spotting: Dissolve a tiny amount of your crude material and the purified material in a volatile solvent (like ethyl acetate). Use a capillary tube to spot each sample on the pencil line.

  • Development: Place a small amount of the chosen eluent (e.g., 80:20 hexane:ethyl acetate) in a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the spot line. Cover the chamber.

  • Visualization: Allow the solvent to run up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. Pure compounds should appear as a single spot.

Data Tables

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarOften a good first choice for nitroanilines.[5]
Methanol65PolarSimilar to ethanol, but lower boiling point.
Isopropanol82PolarCan be a good alternative to ethanol.[9]
Ethyl Acetate77Medium PolarityGood for both recrystallization and chromatography.
Toluene111Non-polarMay be useful for less polar impurities.[9]
Water100Very PolarOften used as the "poor" solvent in a two-solvent system with ethanol.[7]

Table 2: Potential Impurities in N,5-Dimethyl-2-nitroaniline Synthesis

ImpurityPotential OriginExpected Polarity
Unreacted Starting MaterialIncomplete reactionVaries based on starting material
Positional IsomersNon-specific nitrationSimilar to the desired product
Di-nitrated byproductsOver-nitrationMore polar than the desired product

Section 5: Visual Workflows and Logic

Diagram 1: Purification Method Selection

This diagram provides a decision-making framework for choosing the appropriate purification technique.

PurificationChoice start Crude N,5-Dimethyl-2-nitroaniline is_solid Is the crude product a solid? start->is_solid is_major_product Is the desired compound the major component? is_solid->is_major_product Yes liquid_extraction Consider Liquid-Liquid Extraction / Aqueous Wash is_solid->liquid_extraction No (e.g., oily) recrystallize Attempt Recrystallization is_major_product->recrystallize Yes column Use Column Chromatography is_major_product->column No (e.g., 50/50 mixture) check_purity Check Purity (TLC, MP) recrystallize->check_purity column->check_purity

Caption: Decision tree for selecting a purification method.

Diagram 2: Recrystallization Troubleshooting Workflow

This flowchart guides the user through common recrystallization problems and their solutions.

RecrystallizationTroubleshooting start Start Recrystallization dissolved Did the solid dissolve in hot solvent? start->dissolved crystals_formed Did crystals form on cooling? dissolved->crystals_formed Yes change_solvent Select a more polar/hotter solvent dissolved->change_solvent No oiled_out Did the product 'oil out'? crystals_formed->oiled_out No purity_ok Is the melting point sharp and correct? crystals_formed->purity_ok Yes evaporate Evaporate some solvent crystals_formed->evaporate No, clear solution oiled_out->purity_ok No reheat_add_solvent Reheat, add more solvent, cool slowly oiled_out->reheat_add_solvent Yes use_charcoal Re-dissolve, use activated charcoal, hot filter purity_ok->use_charcoal No (impure/colored) success Purification Successful purity_ok->success Yes change_solvent->start induce_crystallization Induce Crystallization (Scratch/Seed) evaporate->induce_crystallization induce_crystallization->crystals_formed reheat_add_solvent->crystals_formed use_charcoal->start failure Consider Column Chromatography

Caption: Workflow for troubleshooting common recrystallization issues.

Section 6: Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in a typical synthesis of N,5-Dimethyl-2-nitroaniline? A: The most common impurities arise from the synthesis process, which often involves the nitration of a substituted aniline.[13] These can include unreacted starting materials, positional isomers (where the nitro group is at a different position on the ring), and over-nitrated byproducts such as dinitrated compounds.[13]

Q: How can I analyze the purity of my final product? A: The two primary methods are melting point determination and chromatography. A pure compound will have a sharp melting point that matches the literature value (139-141 °C for 4,5-Dimethyl-2-nitroaniline).[12] Thin-Layer Chromatography (TLC) is a quick and effective way to check for impurities, where a pure sample should ideally show a single spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][13]

Q: How should I store purified N,5-Dimethyl-2-nitroaniline? A: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials such as strong oxidizing agents and acids.[2][5]

References

  • US6552230B1, "Method for preparing 2-nitro-5-(phenylthio)
  • "A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydr
  • "m-NITRODIMETHYLANILINE," Organic Syntheses Procedure.
  • "4,5-Dimethyl-2-nitroaniline 97 6972-71-0," Sigma-Aldrich.
  • "A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline," Benchchem.
  • "SAFETY D
  • "1 - Safety d
  • "2,4-DIMETHYL-5-NITROANILINE | 2124-47-2," ChemicalBook.
  • "Column Chromatography of Nitroanilines Lab Experiment," Studylib.
  • "Recrystalliz
  • "4,5-DIMETHYL-2-NITROANILINE CAS#: 6972-71-0," ChemicalBook.
  • "SAFETY D
  • "Recrystallization | MIT Digital Lab Techniques Manual," YouTube.
  • "2 - SAFETY D
  • "LAB 1 - EXPERIMENTAL PROCEDURE,".

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common impurities in commercial N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,5-Dimethyl-2-nitroaniline

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Unexpected Experimental Outcomes

Encountering unexpected results can be a significant setback in research. This section is designed to help you troubleshoot common problems that may arise from impurities in your commercial N,5-Dimethyl-2-nitroaniline.

Issue 1: Inconsistent Reaction Yields or Kinetics

Potential Cause: Unreacted starting materials or the presence of isomeric impurities can alter the stoichiometry of your reaction, leading to lower yields or variable reaction rates. For instance, if N,5-Dimethyl-2-nitroaniline is synthesized via the nitration of N,N-dimethylaniline, residual N,N-dimethylaniline could compete in subsequent reactions.

Step-by-Step Troubleshooting:

  • Confirm Identity and Purity: Before use, verify the purity of your commercial N,5-Dimethyl-2-nitroaniline lot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantify Impurities: If impurities are detected, quantify their levels. The presence of significant amounts of starting materials or isomers may require purification of the reagent before use.

  • Adjust Stoichiometry: If purification is not feasible, adjust the stoichiometry of your reaction based on the quantified purity of the N,5-Dimethyl-2-nitroaniline to ensure the correct molar ratios of reactants.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms

Potential Cause: The presence of byproducts from the synthesis of N,5-Dimethyl-2-nitroaniline, such as positional isomers or over-nitrated compounds, can lead to the appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS).

Step-by-Step Troubleshooting:

  • Characterize Unknown Peaks: Utilize mass spectrometry (MS) coupled with your chromatographic separation to determine the molecular weight of the unknown impurities. This information can help in identifying the structure of the byproduct.

  • Consult Synthesis Route: Consider the synthetic route likely used to produce N,5-Dimethyl-2-nitroaniline. For example, the nitration of N,N-dimethylaniline can lead to the formation of various isomers.

  • Purification: If the unknown impurities interfere with your analysis or downstream applications, consider purifying the N,5-Dimethyl-2-nitroaniline using techniques such as recrystallization or column chromatography.

Issue 3: Poor Solubility or Unexpected Physical Properties

Potential Cause: The presence of insoluble impurities or byproducts with different physical properties can affect the overall behavior of the commercial product.

Step-by-Step Troubleshooting:

  • Visual Inspection: Carefully inspect the material for any heterogeneity or discoloration.

  • Solubility Testing: Test the solubility of a small sample in your intended solvent and compare it to the expected solubility of pure N,5-Dimethyl-2-nitroaniline.

  • Filtration: If insoluble matter is present, dissolve the material in a suitable solvent and filter the solution to remove the impurities. The solvent can then be removed in vacuo to recover the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial N,5-Dimethyl-2-nitroaniline?

A1: Based on common synthetic routes for similar compounds, the most likely impurities include:

  • Unreacted Starting Materials: Such as 3,4-dimethylaniline if the synthesis involves nitration of this precursor.

  • Positional Isomers: Nitration of 3,4-dimethylaniline can also yield other isomers, such as 2,3-dimethyl-6-nitroaniline and 2,3-dimethyl-4-nitroaniline.

  • Over-nitrated Byproducts: Dinitro compounds can be formed if the nitration conditions are not carefully controlled[1].

  • Byproducts from Side Reactions: Depending on the specific synthetic pathway, other minor impurities may also be present.

Q2: How can I analyze the purity of my N,5-Dimethyl-2-nitroaniline sample?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary analytical techniques for the separation and quantification of impurities in nitroaniline compounds. HPLC is often preferred as it can be performed without the need for derivatization, which is sometimes required for GC analysis of thermolabile or polar compounds[2]. A mass spectrometer (MS) detector can be coupled with either technique to aid in the identification of impurities.

Q3: Can impurities in N,5-Dimethyl-2-nitroaniline affect my downstream applications?

A3: Yes, absolutely. Impurities can have several detrimental effects, including:

  • Altering Reaction Stoichiometry: Leading to lower yields and the formation of unwanted side products.

  • Interfering with Analytical Methods: Causing co-elution with the peak of interest or introducing extraneous peaks.

  • Impacting Product Quality: In drug development, even trace impurities can have toxicological implications or affect the stability of the final active pharmaceutical ingredient (API).

Q4: What is a typical purity specification for commercial N,5-Dimethyl-2-nitroaniline?

A4: Commercial grades of N,5-Dimethyl-2-nitroaniline for research and development purposes are typically offered at purities of 98% or higher. However, the exact purity and impurity profile can vary between suppliers and even between different batches from the same supplier. It is always recommended to consult the certificate of analysis (CoA) for the specific lot you are using.

Data Presentation

Table 1: Potential Impurities in Commercial N,5-Dimethyl-2-nitroaniline and their Origin

Impurity NameChemical StructurePotential Origin
3,4-DimethylanilineC₈H₁₁NUnreacted starting material from nitration synthesis.
2,3-Dimethyl-6-nitroanilineC₈H₁₀N₂O₂Positional isomer formed during nitration of 3,4-dimethylaniline.
2,3-Dimethyl-4-nitroanilineC₈H₁₀N₂O₂Positional isomer formed during nitration of 3,4-dimethylaniline.
4,5-Dimethyl-2,6-dinitroanilineC₈H₉N₃O₄Over-nitration byproduct.

Experimental Protocols

Protocol 1: Purity Assessment of N,5-Dimethyl-2-nitroaniline by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of N,5-Dimethyl-2-nitroaniline purity. The specific conditions may need to be optimized for your particular instrument and column.

1. Materials and Reagents:

  • N,5-Dimethyl-2-nitroaniline sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the N,5-Dimethyl-2-nitroaniline sample into a 100 mL volumetric flask.

  • Dissolve the sample in acetonitrile and dilute to the mark to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution as necessary to fall within the linear range of the calibration curve.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (e.g., start with 30% acetonitrile and increase to 90% over 20 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of N,5-Dimethyl-2-nitroaniline)

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the area percentage of the N,5-Dimethyl-2-nitroaniline peak relative to the total area of all peaks to determine the purity.

  • If a mass spectrometer is used, compare the mass spectra of the impurity peaks with a library or predicted fragmentation patterns to aid in their identification.

Visualizations

Diagram 1: Potential Impurity Formation in the Synthesis of N,5-Dimethyl-2-nitroaniline

cluster_start Starting Material cluster_reagents Reagents cluster_product Desired Product cluster_impurities Potential Impurities 3,4-Dimethylaniline 3,4-Dimethylaniline N,5-Dimethyl-2-nitroaniline N,5-Dimethyl-2-nitroaniline 3,4-Dimethylaniline->N,5-Dimethyl-2-nitroaniline Nitration Unreacted_Starting_Material 3,4-Dimethylaniline 3,4-Dimethylaniline->Unreacted_Starting_Material Incomplete Reaction Positional_Isomer_1 2,3-Dimethyl-6-nitroaniline 3,4-Dimethylaniline->Positional_Isomer_1 Side Reaction Positional_Isomer_2 2,3-Dimethyl-4-nitroaniline 3,4-Dimethylaniline->Positional_Isomer_2 Side Reaction HNO3/H2SO4 HNO3/H2SO4 Over_nitration_Product 4,5-Dimethyl-2,6-dinitroaniline N,5-Dimethyl-2-nitroaniline->Over_nitration_Product Over-nitration

Caption: Synthetic pathway and potential impurity formation.

References

Sources

Technical Support Center: Optimizing HPLC Parameters for N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of N,5-Dimethyl-2-nitroaniline. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for method development and troubleshooting. Drawing from extensive field experience and fundamental chromatographic principles, this document will navigate you through common challenges and offer robust solutions to ensure the integrity and reproducibility of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing an HPLC method for N,5-Dimethyl-2-nitroaniline.

Q1: What are the key physicochemical properties of N,5-Dimethyl-2-nitroaniline I should consider for HPLC method development?

A1: Understanding the analyte's properties is the foundation of a robust method. For N,5-Dimethyl-2-nitroaniline, the critical factors are:

  • Structure and Polarity: It is a moderately polar molecule due to the presence of nitro (-NO2) and amino (-NH2) groups, with some non-polar character from the two methyl (-CH3) groups. This makes it well-suited for reversed-phase HPLC.

  • pKa: The amino group is basic. The pKa of the conjugate acid for a similar compound, 2-Methyl-5-nitroaniline, is approximately 2.345.[1] This means that at a mobile phase pH below ~2.3, the amine will be predominantly protonated (charged), and at a pH above this value, it will be in its neutral form. Controlling the mobile phase pH is therefore critical for consistent retention and peak shape.[2][3][4]

  • UV Absorbance: The nitroaniline chromophore allows for sensitive UV detection. Studies on the closely related 4,5-Dimethyl-2-nitroaniline show strong absorbance in the 250-350 nm range.[5] A photodiode array (PDA) detector can be used to determine the optimal wavelength for maximum sensitivity during initial runs.

Q2: What is a good starting point for an HPLC method?

A2: For initial method development, a simple isocratic reversed-phase method is recommended. The following table outlines a robust starting point.

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention for this moderately polar analyte.
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with acid modifierAcetonitrile is often a good choice of organic modifier.[6][7] The water component should contain an acid to control the ionization of the analyte.
Acid Modifier 0.1% Phosphoric Acid or 0.1% Formic AcidPhosphoric acid is a non-volatile buffer suitable for UV detection.[6][8] Formic acid is volatile and ideal for LC-MS applications.[6][8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time reproducibility.
Detection (UV) 254 nm or scan for λmax254 nm is a common wavelength for aromatic compounds.[9] A PDA scan is recommended to find the optimal wavelength.
Injection Vol. 10 µLA typical volume that can be adjusted based on sample concentration.

Q3: Why is controlling the mobile phase pH so important for this compound?

A3: The amino group on the aniline ring is basic and can interact with the HPLC stationary phase in multiple ways.

  • Retention Time Stability: The charge of the molecule changes around its pKa. An inconsistent mobile phase pH can lead to a mix of ionized and non-ionized forms, causing retention time drift and poor reproducibility.[4] By setting the pH at least 1-2 units away from the pKa, you ensure the analyte is in a single, stable ionic state.[10]

  • Peak Shape: At mid-range pH, residual silanol groups on the silica-based stationary phase can become ionized (-SiO⁻) and interact with the protonated form of the analyte, leading to significant peak tailing.[11] Maintaining a low pH (e.g., pH 2.5-3.5) keeps the silanol groups in their neutral form, minimizing these secondary interactions and improving peak symmetry.[11][12]

Troubleshooting Guide

This guide provides systematic, step-by-step protocols to diagnose and resolve common issues encountered during the analysis of N,5-Dimethyl-2-nitroaniline.

Issue 1: Peak Tailing

Description: The peak is asymmetrical with a trailing edge that slopes away from the peak maximum. A tailing factor > 1.2 is a common indicator.

Potential Causes & Explanations:

  • Secondary Silanol Interactions (Most Common): The basic amino group of your analyte can form strong ionic interactions with deprotonated, acidic silanol groups (-Si-OH) on the surface of the silica packing material. This causes a portion of the analyte molecules to be more strongly retained, resulting in a tailed peak.[11] This is especially problematic on older, "Type-A" silica columns or when operating at a mobile phase pH > 4.[11]

  • Column Contamination or Void: Accumulation of strongly retained sample components at the column inlet can create active sites that cause tailing. A physical void at the head of the column can also distort the sample band.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger (e.g., 100% acetonitrile) than the mobile phase can cause peak distortion.[12]

Systematic Troubleshooting Protocol:

  • Step 1: Optimize Mobile Phase pH

    • Objective: To suppress the ionization of residual silanol groups and ensure the analyte is in a consistent protonated state.

    • Methodology:

      • Prepare three mobile phases with varying acidity:

        • Mobile Phase A (Control): Your current mobile phase.

        • Mobile Phase B (Lower pH): Acetonitrile/Water with 0.1% Phosphoric Acid (approx. pH 2.5).

        • Mobile Phase C (Alternative Acid): Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).

      • Equilibrate the column thoroughly with each mobile phase (at least 10-15 column volumes).

      • Inject your standard and compare the tailing factor. In most cases, lowering the pH will significantly improve peak shape for basic compounds like N,5-Dimethyl-2-nitroaniline.[12]

  • Step 2: Column Cleaning and Regeneration

    • Objective: To remove any strongly bound contaminants from the column.[13]

    • Methodology:

      • Disconnect the column from the detector.

      • Reverse the column direction.

      • Flush the column sequentially with 20 column volumes of the following solvents:

        • HPLC-grade Water

        • Isopropanol

        • Hexane (if lipids or very non-polar contaminants are suspected, ensure system compatibility)

        • Isopropanol

        • Your mobile phase (without buffer)

      • Reconnect the column in the correct direction and re-equilibrate with the initial mobile phase.

  • Step 3: Verify Sample Solvent

    • Objective: To ensure the sample is dissolved in a solvent compatible with the mobile phase.

    • Methodology: Prepare a sample of your analyte dissolved directly in the mobile phase. If peak shape improves, your original sample solvent was too strong.[14]

Issue 2: Poor Resolution or Co-elution

Description: The peak for N,5-Dimethyl-2-nitroaniline is not fully separated from an adjacent impurity or matrix component.

Potential Causes & Explanations:

  • Insufficient Retention: If the analyte and impurities elute too quickly (low k'), there is not enough interaction time with the stationary phase for a proper separation.

  • Lack of Selectivity: The mobile phase and stationary phase combination does not differentiate well enough between the analyte and the impurity.

Systematic Troubleshooting Protocol:

  • Step 1: Adjust Mobile Phase Strength

    • Objective: To increase the retention time and allow more opportunity for separation.

    • Methodology: Decrease the percentage of the organic modifier (acetonitrile) in the mobile phase in small increments (e.g., 5%). A 10% decrease in organic content can increase the retention factor by 2-3 times.[2] This will move the peaks further apart.

  • Step 2: Change the Organic Modifier

    • Objective: To alter the selectivity of the separation.

    • Methodology: Replace acetonitrile with methanol at a concentration that gives a similar retention time (a good starting point is to use a slightly higher percentage of methanol than acetonitrile). Methanol has different solvent properties than acetonitrile and can change the elution order of your compounds.[7]

  • Step 3: Implement a Gradient (If Necessary)

    • Objective: To resolve compounds with different polarities in a single run.

    • Methodology: If you are dealing with multiple impurities of varying polarity, an isocratic method may not be sufficient. Develop a shallow gradient, for example, starting with a lower percentage of acetonitrile and gradually increasing it over the run.

Issue 3: Retention Time Drift

Description: The retention time for N,5-Dimethyl-2-nitroaniline is not consistent between injections or runs.

Potential Causes & Explanations:

  • Inadequate Column Equilibration: The column was not given enough time to stabilize with the new mobile phase conditions.

  • Mobile Phase Instability: The mobile phase was not prepared consistently, or the buffer is not effective at the chosen pH.

  • Temperature Fluctuations: The ambient temperature around the column is changing, affecting retention.

Systematic Troubleshooting Protocol:

  • Step 1: Ensure Proper Equilibration

    • Objective: To create a stable environment within the column.

    • Methodology: Always flush the column with at least 10-15 column volumes of the new mobile phase before starting a sequence. Watch for a stable baseline as an indicator of readiness.

  • Step 2: Verify Mobile Phase Preparation

    • Objective: To ensure the mobile phase is consistent and well-buffered.

    • Methodology:

      • Always measure the pH of the aqueous portion before mixing with the organic solvent.[10]

      • Ensure your chosen buffer has a pKa within +/- 1 pH unit of your target mobile phase pH for effective buffering.[10]

      • Prepare fresh mobile phase daily.

  • Step 3: Use a Column Oven

    • Objective: To eliminate the effect of ambient temperature changes.

    • Methodology: Set the column oven to a stable temperature, for example, 30 °C or 35 °C. This is one of the most effective ways to guarantee retention time stability.

Visual Workflow and Data Summary

General Troubleshooting Workflow

The following diagram illustrates a logical flow for addressing common HPLC issues.

HPLC_Troubleshooting Start Problem Observed (e.g., Tailing, Drift) Check_System 1. Check System Basics (Leaks, Flow Rate, Pressure) Start->Check_System Analyze_Peak 2. Analyze Peak Shape (Tailing, Fronting, Split?) Check_System->Analyze_Peak Analyze_RT 3. Analyze Retention Time (Drifting, Shifting?) Analyze_Peak->Analyze_RT No Tailing Peak Tailing Analyze_Peak->Tailing Yes Analyze_Resolution 4. Analyze Resolution (Co-elution?) Analyze_RT->Analyze_Resolution No RT_Drift RT Drift Analyze_RT->RT_Drift Yes Resolution_Issue Poor Resolution Analyze_Resolution->Resolution_Issue Yes Optimize_pH Adjust Mobile Phase pH (Lower to pH 2.5-3.5) Tailing->Optimize_pH Clean_Column Clean/Regenerate Column Optimize_pH->Clean_Column Issue Persists Check_Solvent Check Sample Solvent Clean_Column->Check_Solvent Issue Persists Replace_Column Replace Column Check_Solvent->Replace_Column Issue Persists Equilibrate Ensure Proper Equilibration (>10 column volumes) RT_Drift->Equilibrate Check_MP Verify Mobile Phase Prep (Fresh, Buffered Correctly) Equilibrate->Check_MP Issue Persists Use_Oven Use Column Oven Check_MP->Use_Oven Issue Persists Adjust_Strength Decrease % Organic (Increase Retention) Resolution_Issue->Adjust_Strength Change_Modifier Change Organic Modifier (ACN -> MeOH) Adjust_Strength->Change_Modifier Issue Persists Use_Gradient Develop Gradient Method Change_Modifier->Use_Gradient Issue Persists

Caption: A systematic workflow for troubleshooting common HPLC problems.

Effect of pH on Analyte and Stationary Phase

This diagram shows how mobile phase pH affects the ionization state of both the analyte (an amine) and the stationary phase (silica), which is the primary cause of peak tailing.

pH_Effect cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph Mid-to-High pH (e.g., pH > 5) Analyte_Low Analyte (Amine) R-NH3+ (Protonated) Silanol_Low Stationary Phase (Silanol) -Si-OH (Neutral) Analyte_Low->Silanol_Low Repulsion (minor) Result_Low Result: Minimal secondary interaction. Good Peak Shape! Analyte_High Analyte (Amine) R-NH3+ (Protonated) Silanol_High Stationary Phase (Silanol) -Si-O- (Ionized) Analyte_High->Silanol_High Strong Attraction Result_High Result: Strong ionic interaction. Peak Tailing!

Caption: The effect of mobile phase pH on analyte-stationary phase interactions.

References

  • SIELC Technologies. (n.d.). Separation of 5-Methyl-2-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemBK. (n.d.). m-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, M. K., et al. (2011). Perturbation of absorption spectra properties of 4, 5-Dimethyl-2-nitro aniline by polar, non polar solvents and substituents. Der Pharma Chemica, 3(2), 59-65. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). CID 139058124 | C16H20N4O4. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Kumar, M., et al. (2023). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). ResearchGate. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Journal of Physical Chemistry A. (2014). Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,5-Dimethyl-2-nitroaniline. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth answers to common questions and troubleshooting for experimental challenges related to the degradation of this compound. As Senior Application Scientists, we combine established scientific principles with practical, field-proven insights to support your research.

Section 1: General Stability and Handling FAQs

This section addresses fundamental questions about the stability and handling of N,5-Dimethyl-2-nitroaniline.

Question: What are the primary stability concerns for N,5-Dimethyl-2-nitroaniline under standard laboratory conditions?

Answer: N,5-Dimethyl-2-nitroaniline is generally stable under normal, ambient laboratory conditions.[1] However, its stability can be compromised by exposure to strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[1][2] The primary degradation concerns arise from prolonged exposure to light (photodegradation) and interaction with certain biological systems (biodegradation) or highly reactive chemical species, such as hydroxyl radicals in advanced oxidation processes.[3][4] For routine storage, it is best kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

Question: What are the known hazardous decomposition products of N,5-Dimethyl-2-nitroaniline?

Answer: Under thermal decomposition or combustion, N,5-Dimethyl-2-nitroaniline is expected to produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2] The generation of NOx is a key concern due to the presence of the nitro group and the aniline structure. It is crucial to handle this compound in a well-ventilated area and avoid conditions that could lead to thermal decomposition.

Section 2: Oxidative Degradation Pathways & Troubleshooting

Advanced Oxidation Processes (AOPs) are frequently used to degrade recalcitrant organic compounds. Understanding these pathways is crucial for environmental remediation studies and forced degradation experiments in pharmaceutical development.

Question: What is the likely mechanism for the degradation of N,5-Dimethyl-2-nitroaniline by hydroxyl radicals (e.g., in a Fenton reaction)?

Answer: While direct studies on N,5-Dimethyl-2-nitroaniline are limited, we can infer the degradation mechanism from studies on structurally similar compounds like 2,6-dimethyl-aniline.[3][5] The reaction with hydroxyl radicals (•OH), a powerful oxidizing agent, is expected to proceed via several key steps:

  • Hydroxyl Radical Attack: The process begins with the electrophilic addition of •OH to the aromatic ring. This is a very fast reaction.[3] The positions ortho and para to the activating amino and methyl groups are particularly susceptible.

  • Formation of Intermediates: This initial attack leads to the formation of various hydroxylated aromatic intermediates.[3] For N,5-Dimethyl-2-nitroaniline, this could result in various dimethyl-nitro-aminophenol isomers.

  • Ring Opening: Subsequent attacks by hydroxyl radicals on these intermediates can lead to the cleavage of the aromatic ring. This is a critical step in the complete mineralization of the compound.[3]

  • Formation of Aliphatic Carboxylic Acids: The ring-opening process generates smaller, aliphatic carboxylic acids such as maleic, oxalic, acetic, and formic acids as byproducts before eventual conversion to CO2 and water.[3][5]

It is important to note that the methyl groups on the aromatic ring are generally not as susceptible to initial •OH attack compared to the ring itself.[5]

G parent N,5-Dimethyl-2-nitroaniline hydroxyl Hydroxylated Intermediates (e.g., Dimethyl-nitro-aminophenols) parent->hydroxyl + •OH ring_open Ring Cleavage Products hydroxyl->ring_open + •OH acids Short-chain Carboxylic Acids (Maleic, Oxalic, Acetic) ring_open->acids Further Oxidation mineral Mineralization (CO2, H2O, NO3-) acids->mineral Complete Oxidation

Caption: Proposed oxidative degradation pathway of N,5-Dimethyl-2-nitroaniline.

Troubleshooting Guide: Oxidative Degradation Experiments

Observed Problem Potential Cause Recommended Solution
Incomplete degradation of the parent compound. Insufficient oxidant (e.g., H2O2 in Fenton's reagent) or catalyst (e.g., Fe2+).Optimize the molar ratio of the oxidant and catalyst to the substrate. Typical starting ratios can range from 1:1 to 10:1 (oxidant:substrate).[3][6]
Incorrect pH for the reaction.For Fenton oxidation, the optimal pH is typically around 3.5.[3] Adjust the pH of your reaction mixture before initiating the degradation.
Formation of persistent, colored intermediates. Intermediates like quinones or nitrophenols can be stable and colored.Increase the oxidant concentration or extend the reaction time to promote the degradation of these recalcitrant intermediates.[5] Consider a secondary treatment step if necessary.
Low Total Organic Carbon (TOC) removal despite parent compound loss. Formation of stable aliphatic acids that are resistant to further oxidation under the applied conditions.[6]This is a common outcome. Quantify the specific acids (e.g., by ion chromatography) to account for the remaining TOC. Complete mineralization often requires more aggressive conditions or longer reaction times.

Section 3: Microbial Degradation Pathways & Experimental Setup

The biotransformation of nitroaromatic compounds is a key area of research for environmental bioremediation. These pathways often differ significantly from oxidative methods.

Question: How is N,5-Dimethyl-2-nitroaniline likely to be degraded by microorganisms?

Answer: The microbial degradation of nitroaromatic compounds typically begins with the reduction of the nitro group, a process that is fundamentally different from the initial oxidative attack by hydroxyl radicals.[4][7] While specific pathways for N,5-Dimethyl-2-nitroaniline are not detailed in the available literature, we can propose a pathway based on known mechanisms for other nitroanilines.[4][8]

  • Nitro Group Reduction: The primary step is the enzymatic reduction of the nitro (-NO2) group. This can proceed sequentially to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to an amino (-NH2) group.[4] This would form 1,2-diamino-4,5-dimethylbenzene.

  • Oxygenation and Ring Cleavage: Once the electron-withdrawing nitro group is reduced, the aromatic ring becomes more susceptible to attack by oxygenase enzymes.[4] Dioxygenases can insert two hydroxyl groups, leading to a catechol-like intermediate, which is then susceptible to ring fission and further metabolism.[4]

Some microbes can utilize nitroaromatic compounds as a sole source of carbon and nitrogen, indicating complete mineralization is possible.[9][10]

G parent N,5-Dimethyl-2-nitroaniline (R-NO2) nitroso Nitroso Intermediate (R-NO) parent->nitroso Nitroreductase [2e-] hydroxylamine Hydroxylamino Intermediate (R-NHOH) nitroso->hydroxylamine Nitroso-reductase [2e-] amine Diamino Intermediate (R-NH2) hydroxylamine->amine Hydroxylamino-reductase [2e-] catechol Catechol-like Intermediate (Dihydroxylated) amine->catechol Dioxygenase ring_fission Ring Fission catechol->ring_fission Dioxygenase central_metabolism Central Metabolism ring_fission->central_metabolism

Caption: Proposed microbial reductive pathway for N,5-Dimethyl-2-nitroaniline.

Question: I am seeing slow or no biodegradation in my microbial culture. What should I troubleshoot?

Answer: This is a common challenge in bioremediation studies. Here are several factors to investigate:

  • Toxicity of the Compound: High concentrations of nitroaromatic compounds can be toxic or inhibitory to microbial life.[4] Start by determining the minimum inhibitory concentration (MIC) for your microbial consortium. Consider starting your degradation experiment with a lower, sub-lethal concentration.

  • Acclimation of Microorganisms: Microbial cultures, especially those from unacclimated sludge, may require a significant period to adapt and express the necessary enzymes for degradation.[11] An adaptation phase of several days to weeks, with gradually increasing concentrations of the target compound, may be necessary.

  • Lack of Co-substrates: Some microbial degradation is co-metabolic, meaning the microbes require an additional, easily consumable carbon source to produce the energy and enzymes needed to degrade the more complex target compound.[12] Try augmenting your culture medium with a simple carbon source like succinate or glucose.

  • Environmental Conditions: Ensure that the pH, temperature, and nutrient levels (nitrogen, phosphorus) of your culture medium are optimal for your chosen microorganisms. For many bacteria, a pH near neutral (7.0) is ideal.[4]

  • Oxygen Availability: The initial reductive steps are often favored under anaerobic or anoxic conditions, while the subsequent ring cleavage is an oxidative process requiring oxygen. The overall efficiency can be highly dependent on the oxygen levels in your system. You may need to experiment with microaerophilic or sequential anaerobic/aerobic conditions.

Section 4: Analytical Protocols and Methodologies

Accurate analytical methods are essential for monitoring the degradation of N,5-Dimethyl-2-nitroaniline and identifying its byproducts.

Question: What is a reliable method for quantifying N,5-Dimethyl-2-nitroaniline and its degradation products?

Answer: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely accessible method for this purpose. For identification of unknown intermediates, coupling HPLC with a Mass Spectrometer (LC-MS) is the gold standard.

Protocol: HPLC-UV Method for Degradation Monitoring

This protocol provides a starting point for method development. It must be validated for your specific application.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar nature of the C18 stationary phase provides good retention for aromatic compounds.

    • Mobile Phase A: Water with 0.1% Formic Acid. The acid helps to protonate silanol groups on the column, improving peak shape.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. This gradient is suitable for separating the relatively nonpolar parent compound from more polar degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where N,5-Dimethyl-2-nitroaniline has significant absorbance (e.g., 254 nm or a specific λmax determined from a UV scan). A DAD is highly recommended to assess peak purity and help identify intermediates with different chromophores.

  • Sample Preparation:

    • Collect a sample from your degradation experiment at a specific time point.

    • If the sample contains microorganisms or significant particulate matter, centrifuge at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining particulates that could clog the HPLC system.

    • Dilute the sample as necessary with the initial mobile phase composition to ensure the concentration falls within the linear range of your calibration curve.

  • Quantification:

    • Prepare a series of calibration standards of N,5-Dimethyl-2-nitroaniline in your chosen solvent (e.g., acetonitrile/water).

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Calculate the concentration in your unknown samples by interpolating their peak areas from the calibration curve. The degradation percentage can be calculated as [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Analytical Troubleshooting

Observed Problem Potential Cause Recommended Solution
Poor peak shape (tailing). Secondary interactions with the column; sample solvent mismatch.Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. The addition of a small amount of acid (formic or phosphoric) to the mobile phase can improve the peak shape for amine-containing compounds.[13]
Co-eluting peaks of intermediates. Insufficient chromatographic resolution.Modify the gradient. A shallower, longer gradient can improve the separation of closely eluting compounds. Alternatively, consider a different stationary phase (e.g., Phenyl-Hexyl) that offers different selectivity.
Difficulty identifying unknown peaks. UV detection provides limited structural information.If available, use LC-MS/MS. Mass spectrometry provides mass-to-charge ratio data, which allows for the determination of molecular weights and fragmentation patterns, greatly aiding in the structural elucidation of unknown degradation products.[14]

References

  • Boonrattanakij, N., Lu, M. C., & Anotai, J. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Journal of Hazardous Materials, 172(2-3), 952-957. [Link]

  • Dangi, A. K., Sharma, B., & Singh, S. (2015). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC - PubMed Central. [Link]

  • Boonrattanakij, N., Lu, M. C., & Anotai, J. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitroaniline. PubChem. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • He, Z., & Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). DTIC. [Link]

  • Wang, Y., et al. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. PubMed Central. [Link]

  • Singh, J., & Singh, S. (2001). Microbial Degradation of Pendimethalin. PubMed. [Link]

  • ResearchGate. (2025). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities. [Link]

  • Arora, P. K. (2015). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. [Link]

Sources

Technical Support Center: Stabilizing N,5-Dimethyl-2-nitroaniline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,5-Dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. As a substituted nitroaromatic amine, N,5-Dimethyl-2-nitroaniline is susceptible to various degradation pathways that can compromise experimental integrity, analytical accuracy, and product shelf-life. This document provides in-depth troubleshooting advice, validated experimental protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My solution of N,5-Dimethyl-2-nitroaniline, which was initially a clear yellow, has turned darker yellow or brown. What is happening?

This color change is a classic indicator of degradation, primarily through oxidation. Aromatic amines, including substituted anilines, are highly susceptible to oxidation by atmospheric oxygen.[1] This process is often a radical-chain reaction that can be initiated or accelerated by exposure to light (photodegradation) and elevated temperatures. The resulting degradation products are often highly conjugated molecules, which absorb light more strongly in the visible spectrum, leading to the observed darkening of the solution.

Q2: What are the primary factors that cause N,5-Dimethyl-2-nitroaniline to degrade in solution?

The stability of N,5-Dimethyl-2-nitroaniline in solution is influenced by several key factors:

  • Oxygen: The presence of dissolved atmospheric oxygen is a primary driver for oxidative degradation.[1]

  • Light: UV and even visible light can provide the energy to initiate photochemical reactions, leading to photodegradation. Nitroaromatic compounds are known to be photosensitive.[2][3]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways. For solids, decomposition of a related compound, 2-nitroaniline, begins at temperatures above 270°C, but in solution, degradation can occur at much lower temperatures.[4]

  • Solvent Choice and pH: The type of solvent and its purity are critical. Protic solvents may participate in degradation reactions, and impurities such as peroxides (common in ethers like THF) or trace metals can catalyze oxidation. The pH of aqueous solutions can also play a role; for many aromatic amines, stability is lowest in acidic conditions.[5]

  • Incompatible Materials: Contact with strong oxidizing agents will rapidly degrade the compound.[4]

Q3: What are the ideal storage conditions for a stock solution of N,5-Dimethyl-2-nitroaniline?

To maximize the shelf-life of your solution, adhere to the following storage protocols, which are based on best practices for handling air- and light-sensitive compounds.[6]

ConditionSolid CompoundStock Solution
Temperature Room Temperature or Refrigerated (2-8°C)Refrigerated (2-8°C) or Frozen (-20°C)
Atmosphere Standard atmosphere is acceptable for short term.Inert atmosphere (Nitrogen or Argon overlay)
Light Amber vial or store in the dark.Amber glass vial or wrap in aluminum foil.
Container Tightly sealed container.Tightly sealed vial with a PTFE-lined cap.

Q4: Can I add a chemical stabilizer to my solution?

Yes, for applications where it will not interfere with downstream processes, adding an antioxidant is a highly effective strategy. A common and effective antioxidant for organic molecules is Butylated Hydroxytoluene (BHT) .[7][8] BHT is a radical scavenger that can interrupt the auto-oxidation chain reaction. A typical starting concentration is 0.01% to 0.1% (w/v). However, you must validate that BHT does not interfere with your specific assay or experiment.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical path to a solution.

Issue 1: Rapid Discoloration of Working Solutions

You observe a significant color change within hours of preparing a dilute working solution.

  • Potential Cause 1: High Oxygen Content in Solvent. Dilution often introduces more dissolved oxygen relative to the amount of analyte.

    • Solution: Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. Prepare the solution under a gentle stream of the inert gas.

  • Potential Cause 2: Photodegradation. Ambient laboratory lighting can be sufficient to initiate photodegradation, especially in clear glass containers.

    • Solution: Work in a dimly lit area or use amber glassware for all solutions containing N,5-Dimethyl-2-nitroaniline. If clear vials are necessary for instrumentation, prepare samples immediately before analysis and protect them from light.

  • Potential Cause 3: Solvent Impurities. Peroxides in solvents like THF or dioxane, or trace metal contaminants, can catalyze rapid degradation.

    • Solution: Use fresh, high-purity (e.g., HPLC-grade) solvents. If using solvents prone to peroxide formation, test for their presence and purify if necessary, or use a freshly opened bottle.

Troubleshooting Workflow for Solution Discoloration

start Solution Discolors Rapidly check_solvent Is the solvent HPLC-grade and fresh? start->check_solvent check_light Is the solution protected from light? check_solvent->check_light Yes use_fresh_solvent Use fresh, high-purity solvent. Test for peroxides if applicable. check_solvent->use_fresh_solvent No check_oxygen Was the solvent de-gassed? check_light->check_oxygen Yes use_amber Switch to amber vials or wrap in foil. check_light->use_amber No degas_solvent Sparge solvent with N2 or Ar before use. check_oxygen->degas_solvent No add_antioxidant Consider adding an antioxidant (e.g., BHT). Validate for your assay. check_oxygen->add_antioxidant Yes use_fresh_solvent->check_light use_amber->check_oxygen degas_solvent->add_antioxidant

Caption: Troubleshooting decision tree for rapid solution discoloration.

Issue 2: Appearance of a Precipitate in a Stored Solution

After storing a solution in the refrigerator, you notice solid material has formed.

  • Potential Cause 1: Low Solubility at Reduced Temperature. The compound may simply be crashing out of solution because its solubility is lower at 2-8°C than at room temperature.

    • Solution: Before use, allow the solution to warm to room temperature and gently sonicate to redissolve the compound completely. If this is a recurring issue, consider preparing a slightly more dilute stock solution or using a co-solvent system to improve solubility.

  • Potential Cause 2: Degradation Product Precipitation. An insoluble degradation product may have formed and precipitated over time.

    • Solution: Analyze the supernatant and the dissolved precipitate separately by a suitable method like HPLC-UV or LC-MS. If the precipitate is identified as a degradation product, the stock solution is compromised and should be discarded. Implement the stabilization protocols outlined in this guide for future stock solutions.

Issue 3: Inconsistent Results or Loss of Potency in an Assay

Your quantitative analysis shows a decreasing concentration of N,5-Dimethyl-2-nitroaniline over time, or your experimental results are not reproducible.

  • Potential Cause: Undetected Degradation. Your analytical method may not be "stability-indicating," meaning it doesn't separate the parent compound from its degradation products. A co-eluting degradant can lead to inaccurate quantification.

    • Solution: You must develop and validate a stability-indicating analytical method. This involves performing a forced degradation study to intentionally generate degradation products and ensuring they are chromatographically resolved from the main analyte peak. See the protocol below for guidance.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a 10 mg/mL stock solution of N,5-Dimethyl-2-nitroaniline in acetonitrile with an antioxidant.

  • Solvent Preparation: Place 50 mL of HPLC-grade acetonitrile in a flask. Sparge with dry nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional): To the de-gassed solvent, add Butylated Hydroxytoluene (BHT) to a final concentration of 0.05% (w/v). For 50 mL, this would be 25 mg of BHT. Swirl to dissolve.

  • Weighing: Accurately weigh 500 mg of N,5-Dimethyl-2-nitroaniline solid into a 50 mL amber volumetric flask.

  • Dissolution: Under a gentle stream of nitrogen, add approximately 40 mL of the prepared solvent to the volumetric flask. Sonicate for 5-10 minutes, or until all solid is completely dissolved.

  • Final Volume: Allow the solution to return to room temperature. Bring the flask to the final 50 mL volume with the prepared solvent. Cap tightly with a PTFE-lined cap and invert 10-15 times to ensure homogeneity.

  • Storage: Store the flask in a refrigerator (2-8°C), protected from light. For long-term storage (>1 month), dispense aliquots into smaller amber vials with a nitrogen overlay before capping and freezing at -20°C.

Protocol 2: Forced Degradation Study for Method Validation

This study is essential to understand degradation pathways and to validate that your analytical method can separate degradants from the parent compound.[9][10]

Stress Conditions for Forced Degradation

Stress ConditionReagent/ConditionTimePurpose
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTo test stability to acid.
Base Hydrolysis 0.1 M NaOH2-8 hours at 60°CTo test stability to base.
Oxidation 3% H₂O₂24 hours at RTTo simulate oxidative stress.
Thermal 80°C (in solution)72 hoursTo assess thermal stability.
Photolytic ICH Q1B compliant lightOverall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m².[2][11]To assess light sensitivity.

Procedure:

  • Prepare a solution of N,5-Dimethyl-2-nitroaniline at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix your solution with the specified reagent (for hydrolysis/oxidation) or expose it to the condition (for thermal/photolytic). Include a control sample stored at 2-8°C in the dark.

  • At various time points, withdraw an aliquot. If necessary, neutralize the acid/base samples.

  • Analyze all samples by your proposed stability-indicating HPLC method.

  • Goal: Aim for 5-20% degradation of the parent compound. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.

Protocol 3: Stability-Indicating HPLC-UV Method (Starting Point)

This method serves as a robust starting point for developing a validated stability-indicating assay.[12]

HPLC Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 254 nm and 400 nm (or PDA scan)

Visualizing Degradation & Stability Workflow

Hypothesized Degradation Pathways

The primary degradation pathways for N,5-Dimethyl-2-nitroaniline are predicted to be oxidation of the amine and benzylic methyl groups.

Parent N,5-Dimethyl-2-nitroaniline Oxidation Oxidative Stress (O2, Light, Heat) Parent->Oxidation N_Oxide N-Oxide or Hydroxylamine Derivative Oxidation->N_Oxide Amine Oxidation Carboxylic_Acid Oxidation of 5-Methyl Group Oxidation->Carboxylic_Acid Methyl Oxidation Dimer Azo/Azoxy Dimer (Colored Impurity) N_Oxide->Dimer Condensation Ring_Opening Ring Opening Products Carboxylic_Acid->Ring_Opening Further Oxidation

Caption: Hypothesized oxidative degradation pathways for N,5-Dimethyl-2-nitroaniline.

Workflow for a Solution Stability Study

This diagram outlines the logical flow for assessing the stability of your compound in a specific formulation or solvent system.

cluster_prep Preparation cluster_storage Storage & Stress cluster_analysis Analysis Prep Prepare Solution (with & without stabilizer) Aliquot Aliquot into Vials for each time point Prep->Aliquot Store Store at desired conditions (e.g., 25°C/60%RH, 40°C/75%RH) Aliquot->Store Pull Pull samples at T=0, 1, 3, 6 months Store->Pull Analyze Analyze via Stability- Indicating HPLC Pull->Analyze Report Quantify Parent Peak & Degradation Products Analyze->Report

Caption: Experimental workflow for conducting a comprehensive solution stability study.

References

  • Santa-Biala. (n.d.). Safety Data Sheet: N-Methyl-2-nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amines. In NCERT Books. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilized aromatic amines.
  • Dimou, E., et al. (2006). New Analogues of Butylated Hydroxytoluene as Anti-Inflammatory and Antioxidant Agents. Bioorganic & Medicinal Chemistry, 14(16), 5586-5596.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • NIOSH. (1994). p-NITROANILINE: METHOD 5033. Retrieved from [Link]

  • Popp, R., et al. (2002). Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. Journal of Analytical and Applied Pyrolysis, 63(2), 269-281.
  • Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry, 101, 295-312.
  • Szekalska, M., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology, 7, 24.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Science.gov. (n.d.). antioxidants bha bht: Topics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

  • Wikipedia. (n.d.). Antioxidant. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Szabó, V., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 39(11), 2139-2151.
  • ACS Publications. (2016). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 50(21), 11550-11558.
  • MDPI. (2023). Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. Pharmaceutics, 15(7), 1895.
  • PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Frontiers. (2025). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry, 13.

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avoiding byproduct formation in N,5-Dimethyl-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,5-Dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and ensuring high purity of the target compound. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

Introduction: The Synthetic Challenge

The synthesis of N,5-Dimethyl-2-nitroaniline typically proceeds via the electrophilic nitration of N,N-dimethyl-m-toluidine. The regiochemical outcome of this reaction is complicated by the directing effects of two activating groups on the aromatic ring: the N,N-dimethylamino group and the methyl group. Both are ortho, para-directors, leading to a mixture of isomeric products. Furthermore, the strongly acidic conditions of the nitration reaction introduce another layer of complexity by protonating the highly basic N,N-dimethylamino group, converting it into a meta-directing anilinium ion. Understanding and controlling these factors are paramount to achieving a high yield of the desired N,5-Dimethyl-2-nitroaniline.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary byproducts in the synthesis of N,5-Dimethyl-2-nitroaniline, and why do they form?

A1: The primary byproducts are positional isomers resulting from the nitration of N,N-dimethyl-m-toluidine at various positions on the aromatic ring. The main expected byproducts are:

  • N,3-Dimethyl-4-nitroaniline: Formation is directed by the strong ortho, para-directing N,N-dimethylamino group.

  • N,3-Dimethyl-6-nitroaniline: Also directed by the ortho, para-directing N,N-dimethylamino group.

  • N,3-Dimethyl-2-nitroaniline: Formation is directed by the methyl group and influenced by the protonated anilinium ion.

The formation of these isomers is a direct consequence of the competing directing effects of the N,N-dimethylamino and methyl substituents. Under strongly acidic nitration conditions (e.g., with a mixture of nitric and sulfuric acids), the N,N-dimethylamino group is protonated to form the anilinium ion (-N(CH₃)₂H⁺). This protonated group is deactivating and a meta-director, which can lead to nitration at the 5-position relative to the anilinium group (which is the 3-position of the starting material). This interplay between the protonated and unprotonated amine, along with the directing effect of the methyl group, results in a complex product mixture.[1]

Over-nitration, leading to dinitro compounds, and oxidation of the starting material are also possible side reactions, especially if the reaction temperature is not strictly controlled.[2]

Q2: How can I control the regioselectivity of the nitration to favor the formation of N,5-Dimethyl-2-nitroaniline?

A2: Controlling the regioselectivity is the central challenge in this synthesis. Here are key strategies:

  • Temperature Control: Maintaining a low reaction temperature (typically between 0 and 10°C) is crucial.[3] Exothermic nitration reactions can easily lead to a runaway reaction, promoting the formation of byproducts and oxidation products. A cooling bath (e.g., ice-salt or a cryocooler) is essential for precise temperature management.

  • Rate of Addition: The nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) should be added dropwise to the solution of N,N-dimethyl-m-toluidine in a suitable solvent (often concentrated sulfuric acid).[3] A slow addition rate ensures that the heat generated can be effectively dissipated, preventing localized temperature increases.

  • Choice of Nitrating Agent: While mixed acid is common, other nitrating systems can offer different selectivities. For instance, using a milder nitrating agent or a different acid catalyst might alter the equilibrium between the protonated and unprotonated amine, thereby influencing the isomer distribution.

A study on the nitration of analogous toluidine derivatives demonstrated that the choice of an N-acyl protecting group significantly influences the regiochemical outcome.[4] While direct nitration of N,N-dimethyl-m-toluidine is the most direct route, in cases of poor selectivity, considering a multi-step synthesis involving protection of the aromatic amine could be a viable, albeit longer, alternative.

Experimental Protocols

Protocol 1: Nitration of N,N-dimethyl-m-toluidine

This protocol is a representative procedure based on established methods for the nitration of N,N-dialkylanilines.[3]

  • Preparation of the Substrate Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add N,N-dimethyl-m-toluidine (1 equivalent) to concentrated sulfuric acid (a common solvent and catalyst) while maintaining the temperature below 25°C with an ice bath.

  • Cooling: Cool the resulting solution to 5°C with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of N,N-dimethyl-m-toluidine sulfate, ensuring the dropping funnel outlet is below the surface of the solution. Maintain the reaction temperature between 5°C and 10°C throughout the addition. This may require the addition of small pieces of dry ice to the cooling bath. The addition should take approximately 1.5 hours.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 5-10°C for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the temperature below 25°C. The crude product mixture will precipitate.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Ethanol or a mixture of ethanol and water is often effective for nitroanilines.[5] The ideal solvent should dissolve the crude product at elevated temperatures and allow for the crystallization of the desired isomer upon cooling, while keeping the byproducts in solution.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

ParameterRecommended ConditionRationale
Starting Material N,N-dimethyl-m-toluidineDirect precursor to N,5-Dimethyl-2-nitroaniline.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Standard and effective nitrating mixture.
Reaction Temperature 0 - 10°CMinimizes byproduct formation and oxidation.[3]
Addition Rate Slow, dropwiseControls exothermicity of the reaction.
Purification Method RecrystallizationEffective for separating isomers with different solubilities.[5]

Visualization of Key Processes

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A N,N-dimethyl-m-toluidine in H₂SO₄ C Nitration at 0-10°C A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Quenching on Ice C->D E Neutralization & Precipitation D->E F Crude Product Mixture E->F G Recrystallization F->G Crude Product H Filtration G->H I Pure N,5-Dimethyl-2-nitroaniline H->I

Caption: General workflow for the synthesis and purification of N,5-Dimethyl-2-nitroaniline.

Byproduct Formation Pathway

G cluster_products Product Mixture Start N,N-dimethyl-m-toluidine Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration P1 N,5-Dimethyl-2-nitroaniline (Desired Product) Nitration->P1 P2 N,3-Dimethyl-4-nitroaniline Nitration->P2 P3 N,3-Dimethyl-6-nitroaniline Nitration->P3 P4 Other Isomers & Byproducts Nitration->P4

Caption: Potential products from the nitration of N,N-dimethyl-m-toluidine.

Analytical Characterization

To effectively troubleshoot and optimize the synthesis, reliable analytical methods are essential to quantify the desired product and identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is well-suited for separating and quantifying the isomeric nitroaniline products.[6][7]

    • Typical Column: C18

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape.[6]

    • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm).[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile components in the crude reaction mixture.[8] It can provide definitive identification of the various isomers based on their mass spectra.

References

  • Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
  • m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses Procedure.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • PubChem. (n.d.). N,N-dimethyl-m-toluidine.
  • Sci-Hub. (n.d.). Nitration of NN-dimethyl-p-toluidine.
  • ResearchGate. (2010).
  • PubMed. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
  • Thermo Fisher Scientific. (n.d.). Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples.
  • Chemistry Stack Exchange. (2012, April 25).
  • ResearchGate. (n.d.). Comparison of mass spectra of (a) N,N‐dimethyl‐p‐toluidine and (b)....
  • Swissmedic. (n.d.). Nitrosamines by GC-MS/MS.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • Thermo Fisher Scientific. (n.d.).
  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • ResearchGate. (2018). STUDIES IN NITRATION, III.

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Technical Support Center: Scaling Up N,5-Dimethyl-2-nitroaniline Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N,5-Dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical process. Here, we will delve into the mechanistic underpinnings of the synthesis, troubleshoot common challenges encountered during scale-up, and provide detailed protocols to ensure a safe, efficient, and reproducible production process.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of N,5-Dimethyl-2-nitroaniline.

Q1: What is the most common industrial synthesis route for N,5-Dimethyl-2-nitroaniline?

A1: The predominant industrial synthesis of N,5-Dimethyl-2-nitroaniline involves the electrophilic aromatic substitution (nitration) of N,N-dimethyl-p-toluidine using a mixed acid reagent, which is typically a combination of concentrated nitric acid and concentrated sulfuric acid.[1]

Q2: What is the role of concentrated sulfuric acid in the nitration of N,N-dimethyl-p-toluidine?

A2: Concentrated sulfuric acid serves two critical functions in this reaction. Firstly, it acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), the active electrophile in the nitration of the aromatic ring. Secondly, it serves as a solvent for the reaction, ensuring a homogeneous reaction medium.

Q3: What are the primary challenges when scaling up the nitration of N,N-dimethyl-p-toluidine?

A3: Scaling up this nitration presents several key challenges:

  • Exothermic Nature: The reaction is highly exothermic, and maintaining strict temperature control is paramount to prevent thermal runaway and the formation of undesirable byproducts.

  • Formation of Isomers: The directing effects of the dimethylamino and methyl groups on the aromatic ring can lead to a mixture of positional isomers.

  • Side Reactions: Oxidation of the starting material and product can result in the formation of tarry impurities. Over-nitration is also a risk.

  • Work-up and Purification: Isolating the desired product from a complex mixture of isomers and byproducts can be difficult at a large scale.

Q4: How can the formation of isomeric byproducts be minimized?

A4: Minimizing isomer formation hinges on controlling the directing effects of the substituents. The dimethylamino group is a strong ortho-, para-director, while the methyl group is also an ortho-, para-director. However, in the strongly acidic medium of the nitration reaction, the dimethylamino group is protonated to form the anilinium ion, which is a meta-director.[2] This complex interplay of directing effects necessitates precise control over reaction conditions. One strategy to enhance regioselectivity is to perform the nitration at a very low temperature.

Q5: What is ipso-attack, and is it a concern in this synthesis?

A5: Ipso-attack is an electrophilic aromatic substitution where the incoming electrophile replaces a substituent already present on the aromatic ring. In the nitration of N,N-dimethyl-p-toluidine, there is spectroscopic evidence for ipso-attack of the nitronium ion at the carbon atom bearing the methyl group.[3] This leads to the formation of a σ-complex intermediate, which can then rearrange to the desired product or other byproducts. While this is a mechanistic feature of the reaction, its impact on the final product distribution is managed by controlling the overall reaction conditions.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues that may arise during the synthesis of N,5-Dimethyl-2-nitroaniline.

Issue Potential Cause(s) Recommended Actions
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of a high percentage of isomeric byproducts. 3. Product loss during work-up and purification.1. Ensure sufficient reaction time after the addition of the nitrating agent. Monitor reaction completion using an appropriate analytical technique like HPLC or TLC. 2. Strictly maintain the reaction temperature at the lower end of the recommended range to improve regioselectivity. 3. Optimize the work-up procedure, for example, by minimizing the volume of washing solvents and performing back-extractions of aqueous layers.
Formation of Dark, Tarry Material 1. Oxidation of the N,N-dimethyl-p-toluidine or the product by nitric acid. 2. Reaction temperature is too high, leading to decomposition.1. Ensure the reaction temperature is strictly controlled, ideally between -5°C and 5°C, during the addition of the nitrating mixture. 2. Add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation.
Product is an Oil and Fails to Solidify 1. Presence of significant impurities, such as isomeric byproducts or unreacted starting material, leading to a depression of the melting point. 2. Insufficient cooling during the precipitation step.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure product. 2. If crystallization is unsuccessful, purify the oil using column chromatography before attempting recrystallization again. 3. Ensure the reaction mixture is quenched in a sufficiently large volume of ice and water with vigorous stirring.
Difficult Separation of Isomers 1. Similar solubility profiles of the desired product and its isomers in common recrystallization solvents.1. Employ fractional crystallization, as isomers may have slightly different solubilities in a given solvent system at different temperatures. 2. For high-purity requirements, especially at the lab scale, preparative column chromatography is an effective, albeit more resource-intensive, option.
Runaway Reaction 1. Inadequate cooling capacity for the scale of the reaction. 2. Too rapid addition of the nitrating agent. 3. Poor agitation leading to localized "hot spots".1. Ensure the reactor's cooling system is appropriately sized for the reaction volume and the heat of reaction. 2. Add the nitrating agent at a controlled rate, continuously monitoring the internal temperature. 3. Use a robust agitation system to ensure efficient mixing and heat transfer. 4. Have an emergency quenching plan in place, such as a "drowning tub" containing a large volume of cold water.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of N,5-Dimethyl-2-nitroaniline.

Protocol 1: Lab-Scale Synthesis of N,5-Dimethyl-2-nitroaniline

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N,N-dimethyl-p-toluidine135.2110.0 g74.0
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.014.7 mL74.0
Ice-500 g-
Sodium Hydroxide Solution (30% w/v)40.00As needed-
Ethanol (for recrystallization)46.07As needed-

Procedure:

  • Preparation of the Amine Salt: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to -5°C.

  • Slowly add 10.0 g (74.0 mmol) of N,N-dimethyl-p-toluidine to the cold, stirring sulfuric acid. Maintain the temperature below 5°C during the addition.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 4.7 mL (74.0 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the amine salt over a period of approximately 1-2 hours. It is crucial to maintain the internal reaction temperature between -5°C and 0°C throughout the addition to minimize byproduct formation.

  • Reaction Quench: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.

  • Carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a 30% (w/v) sodium hydroxide solution while cooling the beaker in an ice bath. Continue adding the base until the solution is distinctly basic (pH > 10). A yellow-orange precipitate of N,5-Dimethyl-2-nitroaniline will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield yellow crystalline solids.

  • Drying: Dry the purified product in a vacuum oven at a low temperature.

IV. Visualization of Workflows and Pathways

Diagram 1: Synthesis Workflow for N,5-Dimethyl-2-nitroaniline

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification A N,N-dimethyl-p-toluidine D Formation of Amine Salt (-5 to 5°C) A->D B Conc. H₂SO₄ B->D C Conc. HNO₃ E Nitration (-5 to 0°C) C->E D->E F Quenching on Ice E->F G Neutralization (pH > 10) F->G H Filtration & Washing G->H I Recrystallization (Ethanol) H->I J Drying I->J K N,5-Dimethyl-2-nitroaniline (Final Product) J->K

Caption: Workflow for the synthesis of N,5-Dimethyl-2-nitroaniline.

Diagram 2: Key Challenges in Scaling Up Nitration

G cluster_challenges Primary Challenges cluster_solutions Mitigation Strategies A Scale-Up of N,5-Dimethyl-2-nitroaniline Production B Exothermic Reaction (Heat Management) A->B C Formation of Isomeric Byproducts A->C D Side Reactions (Oxidation, Over-nitration) A->D E Work-up & Purification at Scale A->E F Efficient Reactor Cooling & Controlled Reagent Addition B->F G Strict Temperature Control & Potential Use of Protecting Groups C->G H Precise Stoichiometry & Low Reaction Temperature D->H I Fractional Crystallization & Process Chromatography E->I

Caption: Key challenges and mitigation strategies in scaling up nitration.

V. References

  • Tinker, J. M., & Spiegler, L. (1934). U.S. Patent No. 1,963,597. Washington, DC: U.S. Patent and Trademark Office. [4]

  • Fujiwara, K., Giffney, J. C., & Ridd, J. H. (1977). Nitration of NN-dimethyl-p-toluidine. Spectroscopic evidence for the bulk formation of a σ-complex formed by ipso-attack. J. Chem. Soc., Chem. Commun., (9), 301–301. [Link][3]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link][2]

  • Wikipedia. (2023). Nitration. In Wikipedia. Retrieved from [Link][1]

  • University of Lisbon. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link][5]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link][6]

  • International Labour Organization. (n.d.). ICSC 0456 - N,N-DIMETHYL-p-TOLUIDINE. Retrieved from [Link][7][8]

  • International Agency for Research on Cancer. (2018). N,N-DIMETHYL-p-TOLUIDINE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 114. Retrieved from [Link][9]

Sources

Technical Support Center: N,5-Dimethyl-2-nitroaniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Sample Preparation and Analysis

Welcome to the technical support center for the analysis of dimethylated nitroanilines. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols in a direct question-and-answer format.

A Note on the Target Analyte: The compound "N,5-Dimethyl-2-nitroaniline" is not a commonly cataloged or studied isomer. Therefore, this guide has been authoritatively grounded using data from the closely related and well-characterized isomer, 4,5-Dimethyl-2-nitroaniline (CAS: 6972-71-0) . The principles of analysis, including solubility, chromatographic behavior, and extraction techniques, are dictated by the shared functional groups (amino, nitro, methyl) and aromatic core. The methodologies described herein are directly applicable and serve as a validated starting point for your specific N-methylated isomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding analyte properties and the selection of an appropriate analytical methodology.

Q1: What are the key physicochemical properties of 4,5-Dimethyl-2-nitroaniline relevant to analytical sample preparation?

Answer: Understanding the fundamental properties of your analyte is the first step in developing a robust analytical method. These properties dictate everything from solvent selection to the choice of instrumentation.

Application Scientist's Insight: The relatively low water solubility and solid form at room temperature mean that the initial sample preparation step will always involve dissolution in an organic solvent. The melting point of 139-141 °C is important for GC analysis; while not excessively low, it indicates that the compound is sufficiently volatile for GC, although the presence of the polar nitro and amine groups can still lead to challenges like peak tailing on non-ideal systems. The molecular weight is crucial for mass spectrometry, defining the parent ion you will be looking for.

Table 1: Physicochemical Properties of 4,5-Dimethyl-2-nitroaniline

Property Value Source
CAS Number 6972-71-0 [1]
Molecular Formula C₈H₁₀N₂O₂ [1]
Molecular Weight 166.18 g/mol [1]
Appearance Powder / Crystalline Solid [1]
Melting Point 139-141 °C [1]

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone); sparingly soluble in water. |[2][3] |

Q2: Should I use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for my analysis?

Answer: Both techniques can be used, but for nitroaniline compounds, HPLC is often the preferred starting point.

Application Scientist's Insight: The choice between HPLC and GC is a critical decision based on the analyte's polarity and thermal stability.

  • HPLC: Aniline and its derivatives are often polar and can be thermolabile.[4] HPLC is an excellent choice because it operates at or near ambient temperature, eliminating the risk of thermal degradation. It also handles polar compounds well without the need for chemical modification (derivatization), simplifying the sample preparation workflow.[4]

  • GC: This technique is also viable and is detailed in methods like EPA 8131 for aniline derivatives.[5] However, the polarity of the -NH₂ and -NO₂ groups can lead to interactions with the GC column, causing poor peak shape (tailing). While GC can offer very high resolution, a chemical derivatization step is sometimes required to block the polar groups, increasing volatility and improving chromatography. This adds time, complexity, and a potential source of error to your workflow.[4]

For routine analysis, the simplicity and robustness of a reverse-phase HPLC method make it more efficient. GC-MS should be considered when higher sensitivity is required or for confirmatory analysis.

Table 2: Comparison of Primary Analytical Techniques

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and solid stationary phase. Partitioning between a gas mobile phase and a liquid/solid stationary phase.
Applicability Ideal for polar and thermally labile compounds like nitroanilines. No derivatization needed.[4] Well-suited for volatile and thermally stable compounds. Derivatization may be needed for polar analytes to improve peak shape and prevent degradation.
Typical Column C18 Reverse-Phase Fused silica capillary (e.g., SE-54)
Common Detectors UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS)

| Sample Prep | Generally simpler; often involves dissolution and filtration, or solid-phase extraction for complex matrices. | Can be more complex if derivatization is required. |

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for common sample preparation tasks.

Workflow for Sample Preparation and Analysis

The following diagram outlines a general workflow from sample receipt to final data analysis, highlighting key decision points.

G cluster_prep Sample Preparation cluster_analysis Analysis & QC Sample Sample Receipt MatrixEval Complex Matrix? Sample->MatrixEval Dissolve Dissolve in Acetonitrile or Methanol MatrixEval->Dissolve No SPE Solid-Phase Extraction (SPE) MatrixEval->SPE Yes Filter Filter (0.45 µm) Dissolve->Filter SPE->Filter QC Run Blanks & Spikes Filter->QC Analysis HPLC-UV/MS or GC-MS Analysis Data Data Processing & Review Analysis->Data QC->Analysis

Caption: General workflow for dimethyl-nitroaniline sample analysis.

Q3: How do I prepare a stock standard solution of 4,5-Dimethyl-2-nitroaniline?

Answer: Accurate standard preparation is fundamental to quantitative analysis. This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) primary stock solution.

Experimental Protocol: Stock Standard Preparation

  • Equipment & Reagents:

    • 4,5-Dimethyl-2-nitroaniline (analytical standard grade)

    • Methanol or Acetonitrile (HPLC or MS grade)

    • 10 mL Class A volumetric flask

    • Analytical balance (readable to 0.01 mg)

    • Ultrasonic bath

  • Procedure:

    • Accurately weigh approximately 10.0 mg of the 4,5-Dimethyl-2-nitroaniline standard onto weighing paper.

    • Carefully transfer the weighed standard into the 10 mL volumetric flask.

    • Add approximately 7 mL of methanol or acetonitrile to the flask.

    • Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.

    • Allow the flask to return to room temperature.

    • Carefully add the solvent to the flask until the bottom of the meniscus touches the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • Transfer the solution to an amber glass vial and store it in a refrigerator at 2-8°C. This solution should be stable for several months, but stability should be verified.

Application Scientist's Insight: Using a Class A volumetric flask and an analytical balance is non-negotiable for accuracy. Sonication is crucial because nitroaromatic compounds can be slow to dissolve. Always allow the solution to cool to ambient temperature before filling to the final volume to avoid concentration errors due to solvent expansion/contraction.

Q4: What is the recommended procedure for extracting dimethyl-nitroanilines from aqueous samples (e.g., wastewater)?

Answer: For complex aqueous matrices where the analyte is present at low concentrations, Solid-Phase Extraction (SPE) is the recommended method for cleanup and concentration.[4]

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Equipment & Reagents:

    • SPE Cartridges: A reverse-phase sorbent like a hydrophilic-lipophilic balanced (HLB) polymer is an excellent starting point due to its good retention of polar compounds.[4]

    • SPE Vacuum Manifold

    • Water Sample (pH adjusted to neutral, if necessary)

    • Methanol (HPLC grade)

    • Deionized Water

    • Elution Solvent: Acetonitrile or Ethyl Acetate

    • Nitrogen Evaporator

  • Procedure:

    • Cartridge Conditioning: Place an HLB SPE cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Load 100 mL (or a suitable volume) of the water sample onto the cartridge. Apply a gentle vacuum to maintain a slow, steady flow rate of approximately 5 mL/min.

    • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove salts and other highly polar interferences.

    • Drying: Apply a high vacuum for 10-15 minutes to thoroughly dry the sorbent bed. This step is critical to ensure efficient elution with an organic solvent.

    • Elution: Place a collection tube inside the manifold. Elute the analyte from the cartridge by passing 5 mL of acetonitrile (or another suitable elution solvent) through the sorbent. Allow the solvent to soak for 1 minute before drawing it through slowly.

    • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1.0 mL of the mobile phase used for your HPLC analysis. Vortex to mix. The sample is now ready for injection.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of nitroanilines.

Troubleshooting Logic for Low Analyte Recovery

Low or inconsistent recovery is one of the most common issues in sample preparation. The following decision tree can help diagnose the root cause.

G cluster_spe_troubleshoot SPE Troubleshooting Start Low Recovery Detected CheckSPE SPE Step Used? Start->CheckSPE CheckDiss Incomplete Dissolution? - Increase sonication time - Check solvent choice CheckSPE->CheckDiss No Breakthrough Analyte Breakthrough during Loading? CheckSPE->Breakthrough Yes Sorbent Wrong Sorbent? - Analyte not retaining - Try different phase (e.g., HLB) Breakthrough->Sorbent Yes FlowRate Flow Rate Too High? - Reduce loading speed (<5 mL/min) Breakthrough->FlowRate No Elution Incomplete Elution? Solvent Elution Solvent Too Weak? - Increase solvent strength - Try different solvent Elution->Solvent Yes Drying Cartridge Not Dry? - Increase drying time - Residual water prevents elution Elution->Drying No Evaporation Analyte Loss during Evaporation? - Reduce temperature - Evaporate just to dryness FlowRate->Elution Drying->Evaporation

Caption: Decision tree for troubleshooting low analyte recovery.

Q5: I suspect matrix effects are impacting my LC-MS results. How can I confirm and mitigate this?

Answer: Matrix effects—the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix—are a major challenge in MS-based quantification.

Application Scientist's Insight: The easiest way to diagnose a matrix effect is to perform a post-extraction spike.

  • Extract a blank matrix sample (one that contains no analyte) using your full SPE protocol.

  • Prepare two samples:

    • Sample A: A pure standard of your analyte in the reconstitution solvent.

    • Sample B: Take the blank matrix extract and spike it with the same amount of analyte as Sample A.

  • Analyze both samples. If the peak area in Sample B is significantly different (e.g., <80% or >120%) from the peak area in Sample A, you have a matrix effect.

Mitigation Strategies:

  • Matrix-Matched Calibration: Prepare your calibration standards in the extracted blank matrix instead of pure solvent. This ensures that the standards and samples experience the same matrix effect, canceling it out.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. An SIL-IS (e.g., containing ¹³C or ²H atoms) is chemically identical to the analyte and will behave identically during extraction and ionization. By measuring the ratio of the analyte to the IS, any signal suppression or enhancement is nullified.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes work if your analyte concentration is high enough. Diluting the sample reduces the concentration of matrix components, thereby lessening their impact.

Table 3: Troubleshooting Common Analytical Issues

Symptom Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - HPLC: Mobile phase pH is inappropriate for the analyte's pKa.- GC: Active sites on the column or liner are interacting with the polar analyte. - HPLC: Adjust mobile phase pH. For anilines, a slightly acidic pH (e.g., using formic acid) is common.[6]- GC: Use a deactivated liner and a high-quality, low-bleed column. Consider derivatization if the problem persists.
Inconsistent Results - Sample inhomogeneity.- Inconsistent sample preparation (e.g., variable SPE drying times).- Instrument carryover from a high-concentration sample. - Ensure samples are thoroughly mixed before taking an aliquot.- Standardize every step of the SPE protocol.- Run a solvent blank after any high-concentration sample to check for carryover.[7]

| Extra, Unidentified Peaks | - Contamination from solvents, glassware, or the sample matrix.- Analyte degradation.- Presence of isomers from synthesis. | - Run a method blank (all reagents, no sample) to identify sources of contamination.- Check analyte stability in the chosen solvent and storage conditions.- Use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them to potential isomers or degradation products. |

References

  • PubChem. CID 139058124 | C16H20N4O4. [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • PubChem. 2,4-Dimethyl-5-nitroaniline | C8H10N2O2 | CID 228007. [Link]

  • YouTube. 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. [Link]

  • Google Patents. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
  • Prismlab. [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. [Link]

  • Google Patents. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]

  • Google Patents.
  • ResearchGate. a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... [Link]

  • SIELC Technologies. Separation of 4,4'-Methylenebis(N,N-dimethyl-2-nitroaniline) on Newcrom R1 HPLC column. [Link]

  • Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Solubility of Things. N,N-dimethyl-4-nitroaniline. [Link]

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Validation & Comparative

A Comparative Guide for Synthetic Chemists: N,5-Dimethyl-2-nitroaniline vs. 2-Methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced field of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates reaction pathways, influences yields, and defines the purity of the final product. This guide provides an in-depth comparison of two structurally related nitroanilines: N,5-Dimethyl-2-nitroaniline and 2-Methyl-5-nitroaniline. While their names suggest similarity, a single N-methyl group introduces profound differences in reactivity and synthetic utility, making them suitable for distinct applications. This document serves to guide researchers, chemists, and drug development professionals in making an informed choice between these two versatile intermediates.

Structural and Physicochemical Distinctions

The core difference lies in the nature of the amino group. 2-Methyl-5-nitroaniline possesses a primary amine (-NH₂), whereas N,5-Dimethyl-2-nitroaniline has a secondary amine (-NHCH₃). This seemingly minor variation fundamentally alters the electronic and steric properties of the molecule.

Chemical structures of 2-Methyl-5-nitroaniline and N,5-Dimethyl-2-nitroaniline

Table 1: Comparative Physicochemical Properties

Property2-Methyl-5-nitroanilineN,5-Dimethyl-2-nitroaniline
CAS Number 99-55-8[1][2]6942-63-8
Molecular Formula C₇H₈N₂O₂[1][2]C₈H₁₀N₂O₂
Molecular Weight 152.15 g/mol [1][2]166.18 g/mol
Appearance Yellow crystalline solid/powder[1]Yellow to orange liquid
Melting Point 107-111 °CN/A (Liquid at room temp.)
Solubility Soluble in alcohol, ether, acetone, benzene, chloroform. Sparingly soluble in water.Soluble in organic solvents.
Amine Type Primary (1°)Secondary (2°)

Synthesis Overview

Both compounds are typically synthesized through electrophilic nitration of a corresponding toluidine derivative.

  • 2-Methyl-5-nitroaniline: The most common industrial synthesis involves the selective nitration of o-toluidine (2-methylaniline).[3] The reaction conditions must be carefully controlled to achieve the desired regioselectivity, leveraging the directing effects of the amino and methyl groups.[3] Under acidic conditions, the amino group is protonated to the meta-directing anilinium ion, guiding the nitro group to the 5-position.[3]

  • N,5-Dimethyl-2-nitroaniline: The synthesis for this compound starts with N-methylation of 5-methyl-2-nitroaniline or nitration of N,3-dimethylaniline, requiring specific reagents and conditions to ensure the correct isomer is formed.

Comparative Reactivity in Synthesis

The primary versus secondary amine distinction is the central determinant of their divergent synthetic applications.

2-Methyl-5-nitroaniline: The Workhorse for Azo Dyes

The presence of a primary aromatic amine makes 2-Methyl-5-nitroaniline an exceptionally valuable precursor, primarily in the colorant industry.[3][4][5]

Key Reaction: Diazotization

The most critical reaction of 2-Methyl-5-nitroaniline is diazotization .[6] The primary amino group reacts with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[6][7] This salt is a versatile electrophile.

  • Azo Coupling: The diazonium salt readily couples with electron-rich aromatic compounds (like phenols or naphthol derivatives) to form stable azo compounds (R-N=N-R').[6] This reaction is the cornerstone of manufacturing a vast range of azo dyes and pigments, with 2-Methyl-5-nitroaniline (also known as Fast Scarlet G Base) being a key intermediate for various red, orange, and yellow colorants.[1][4][6]

  • Sandmeyer and Related Reactions: The diazonium group can be replaced by a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH), making it a gateway intermediate for diverse functionalized aromatic compounds.[8] For example, the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis is a traditional route to produce 2-methyl-5-nitrophenol, another important chemical intermediate.[9]

N,5-Dimethyl-2-nitroaniline: Applications in Specialty Synthesis

The secondary amine of N,5-Dimethyl-2-nitroaniline renders it incapable of forming stable diazonium salts under standard conditions. Instead, its utility lies in scenarios where:

  • The N-methyl group is a required structural feature of the target molecule.

  • The reactivity of a primary amine's N-H bonds is undesirable.

Reactivity Profile:

  • Nucleophilicity: Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. However, the N-methyl group also introduces steric hindrance, which can modulate this reactivity.

  • Basicity: Secondary amines tend to be stronger bases than their primary counterparts in the gas phase and aprotic solvents.[10]

  • Nitrosation: Reaction with nitrous acid will typically lead to the formation of an N-nitrosamine (R₂N-N=O) rather than a diazonium salt. This is a crucial distinction from primary aromatic amines.

Its applications are more specialized, often found in the synthesis of pharmaceuticals, agrochemicals, or materials where a specific N,N-disubstituted aniline moiety is required and diazotization chemistry is to be avoided.

Experimental Workflow & Data

To illustrate the profound difference in application, we present a generalized workflow for the synthesis of an azo dye, a reaction for which 2-Methyl-5-nitroaniline is ideally suited and N,5-Dimethyl-2-nitroaniline is incompatible.

Workflow Diagram: Azo Dye Synthesis

The following diagram illustrates the two-stage process central to the utility of 2-Methyl-5-nitroaniline.

AzoDyeSynthesis cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Start 2-Methyl-5-nitroaniline Reagents1 NaNO₂, HCl(aq) 0-5 °C Start->Reagents1 Step 1.1 Diazonium 2-Methyl-5-nitrobenzenediazonium chloride (Unstable Intermediate) Reagents1->Diazonium Step 1.2 CouplingComponent Coupling Component (e.g., Naphthol derivative) Diazonium->CouplingComponent Step 2.1 Electrophilic Attack AzoDye Final Azo Dye/Pigment (e.g., Pigment Red 17) CouplingComponent->AzoDye Step 2.2 caption Workflow for Azo Dye Synthesis using 2-Methyl-5-nitroaniline.

Sources

A Senior Application Scientist's Guide to the Analytical Separation of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Nitroaniline Isomers

Nitroanilines, existing as ortho (o-), meta (m-), and para (p-) isomers, are foundational chemicals in the synthesis of a vast array of products, including dyes, pesticides, and pharmaceuticals. Their presence, whether as reactants, intermediates, or impurities, necessitates accurate and robust analytical methods for their separation and quantification. The subtle differences in their physicochemical properties, stemming from the varied positions of the amino (-NH₂) and nitro (-NO₂) groups on the benzene ring, present a significant analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques employed for the resolution of nitroaniline isomers, offering insights into the methodological choices that underpin successful separation and analysis.

The structural similarities of nitroaniline isomers lead to overlapping physicochemical characteristics, making their individual analysis in a mixture a complex task. The choice of analytical method is therefore critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis, be it qualitative identification or precise quantification.

Chromatographic Techniques: The Workhorse of Isomer Separation

Chromatography remains the cornerstone for the separation of nitroaniline isomers, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent methods. Capillary Electrophoresis (CE) has also emerged as a powerful alternative, offering high separation efficiency.

High-Performance Liquid Chromatography (HPLC): Precision and Versatility

HPLC is often the method of choice for nitroaniline analysis due to its versatility and its ability to analyze these thermolabile and polar compounds without the need for derivatization, a step often required in GC.[1][2]

The separation of nitroaniline isomers by HPLC is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. The separation mechanism is governed by the differential partitioning of the isomers between the stationary and mobile phases.

The polarity of the nitroaniline isomers is a key factor in their separation. The ortho isomer, with its potential for intramolecular hydrogen bonding between the adjacent amino and nitro groups, is the least polar. This reduced polarity leads to a weaker interaction with the polar mobile phase and a stronger interaction with the nonpolar stationary phase, resulting in a longer retention time compared to the more polar meta and para isomers. The para isomer is generally the most polar, leading to the shortest retention time.

The choice of mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is critical for optimizing the separation. The pH of the mobile phase can also influence the retention behavior of the isomers by altering their degree of ionization.

This protocol outlines a general procedure for the separation and quantification of o-, m-, and p-nitroaniline using HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chromatographic Conditions:

    • Column: Acclaim™ 120 C18, 3 µm, 3 x 150 mm[2]

    • Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 30 °C[3]

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of o-, m-, and p-nitroaniline (e.g., 1000 µg/mL) in methanol.

    • Prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

    • Dissolve or dilute samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the mixed standard solution to determine the retention times for each isomer.

    • Inject the sample solutions.

    • Identify the isomers in the sample by comparing their retention times with those of the standards.

    • Quantify the isomers using a calibration curve constructed from a series of standards of known concentrations.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Isomer Standards Filter Filter Standard->Filter Sample Prepare Sample Solution Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Identify Identify by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: A streamlined workflow for the HPLC analysis of nitroaniline isomers.

Gas Chromatography (GC): High Resolution for Volatile Analytes

GC offers high resolution and is a powerful technique for the separation of volatile and thermally stable compounds. However, the analysis of nitroanilines by GC can be challenging due to their polarity and potential for thermal degradation.[1][2]

In GC, separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for resolving the nitroaniline isomers. A mid-polarity column, such as one with a phenyl- and cyanopropyl-substituted polysiloxane stationary phase, is often effective.

A significant challenge in the GC analysis of nitroanilines is their inherent polarity and the presence of active sites in the GC system (e.g., in the injector liner or the column itself), which can lead to poor peak shape and analyte loss. Therefore, ensuring an inert system is crucial for reliable results.[4] For some applications, derivatization of the amino group (e.g., with heptafluorobutyric anhydride) can improve volatility and chromatographic performance.[5]

This protocol provides a general method for the analysis of nitroaniline isomers using GC with a mass spectrometric (MS) detector, which provides definitive identification.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer (e.g., quadrupole or ion trap)

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-200 m/z

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of o-, m-, and p-nitroaniline (e.g., 1000 µg/mL) in a suitable solvent like toluene.

    • Prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 10 µg/mL each).

    • Extract samples using an appropriate method (e.g., liquid-liquid extraction with methylene chloride for aqueous samples) and concentrate the extract.[6] The final solvent should be compatible with the GC injection.

  • Analysis and Identification:

    • Inject the mixed standard to determine the retention times and mass spectra of each isomer.

    • Inject the prepared sample.

    • Identify the isomers in the sample by comparing their retention times and matching their mass spectra with those of the standards or a spectral library.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Prepare Isomer Standards in Toluene Inject Inject into GC Standard->Inject Sample Extract & Concentrate Sample Sample->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify using Extracted Ion Chromatograms Identify->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for the GC-MS analysis of nitroaniline isomers.

Capillary Electrophoresis (CE): High-Efficiency Separations

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[7] It offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency.[8]

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on differences in the charge-to-size ratio of the analytes. The nitroaniline isomers are neutral at neutral pH, so a buffer at a very low or high pH is required to induce a charge on the amino group, allowing for their separation. For instance, using a running buffer with a very low pH (e.g., pH 1.2) can protonate the amino group, and the isomers can then be separated based on subtle differences in their pKa values and hydrodynamic radii.[9]

This protocol describes a CZE method with amperometric detection for the sensitive analysis of nitroaniline isomers.[9]

  • Instrumentation:

    • Capillary electrophoresis system

    • Amperometric detector with a carbon-disk working electrode

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 75 µm ID, 60 cm total length)

    • Running Buffer: 40 mmol/L tartaric acid-sodium tartrate, pH 1.2[9]

    • Separation Voltage: 17 kV[9]

    • Detection Potential: 1.10 V (vs. SCE)[9]

    • Injection: Hydrodynamic injection

  • Standard and Sample Preparation:

    • Prepare stock and working standards of the nitroaniline isomers in the running buffer.

    • Dilute and filter samples with the running buffer.

  • Analysis:

    • Rinse the capillary with the running buffer.

    • Inject the standard or sample.

    • Apply the separation voltage and record the electropherogram.

Spectroscopic Methods: A Tool for Quantification with Challenges

UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for the quantification of nitroaniline isomers. However, its application to mixtures is severely hampered by the significant overlap of their absorption spectra.[10]

To overcome the challenge of spectral overlap, various chemometric techniques can be employed, such as partial least squares (PLS) and principal component regression (PCR).[3] These methods use mathematical models to resolve the contributions of each isomer to the total absorbance spectrum of the mixture. Another approach is to use derivative spectrophotometry, which can help to resolve overlapping peaks.

Comparative Performance of Analytical Methods

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of the discussed techniques.

FeatureHPLC-UVGC-MSCZE-ADUV-Vis Spectrophotometry
Principle Differential partitioningDifferential partitioningDifferential electrophoretic mobilityUV-Vis absorbance
Derivatization Not requiredOften recommendedNot requiredNot applicable
Sensitivity Good (µg/L to ng/L)[2]Very good (ng/L)Excellent (nmol/L)[9]Moderate (µg/mL)[11]
Selectivity Good to excellentExcellentExcellentPoor for mixtures
Analysis Time 15-30 min[2]20-30 min< 15 min< 5 min
Advantages Robust, versatile, no derivatizationHigh resolution, definitive identificationHigh efficiency, low consumptionSimple, cost-effective
Limitations Moderate sensitivityPotential thermal degradationRequires charged analytesSevere spectral overlap

Conclusion: Selecting the Optimal Method

The analytical landscape for the separation and quantification of nitroaniline isomers is diverse, with each technique offering a unique set of advantages and limitations.

  • HPLC stands out as the most versatile and robust method, particularly for routine quality control applications where derivatization is undesirable.

  • GC-MS is the gold standard for unambiguous identification, providing both chromatographic separation and structural information, although it may require method development to address the polarity and thermal lability of the analytes.

  • CE offers unparalleled separation efficiency and is an excellent choice for complex mixtures or when sample volume is limited.

  • UV-Vis spectrophotometry , when coupled with chemometrics, can be a rapid and cost-effective tool for the analysis of simple mixtures, but it lacks the resolving power of chromatographic and electrophoretic techniques.

Ultimately, the selection of the optimal analytical method requires a thorough understanding of the analytical problem at hand, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. This guide serves as a starting point for researchers and scientists to make informed decisions in their pursuit of accurate and reliable analysis of nitroaniline isomers.

References

  • Guo, Y., et al. (2006). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
  • Ghasemi, J., & Niazi, A. (2005). A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra. Talanta, 65(5), 1168-1173.
  • LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • Quantitative optimization and identification of Nitroaniline isomers: An application case of MOF-based fluorescent virtual sensor arrays. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 324, 127293.
  • Niazi, A., et al. (2007). A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 909-915.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Niazi, A., et al. (2008). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. Analytica Chimica Acta, 612(2), 174-181.
  • Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction.
  • Ghasemi, J., & Niazi, A. (2005). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Talanta, 65(5), 1168-1173.
  • Fauss, J., et al. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • Riggin, R. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • James, N. (n.d.). Capillary Electrophoresis. Retrieved from [Link]

  • Zenodo. (n.d.). Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. Retrieved from [Link]

  • Quantification of aniline and N-methylaniline in indigo. PeerJ, 9, e12224.
  • Chromatography Forum. (2011). P-Nitroaniline GC Method. Retrieved from [Link]

  • Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry.
  • Plenis, A., et al. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples.
  • James, N. (n.d.). Capillary Electrophoresis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Knauer. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2018). Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method. Molecules, 23(10), 2549.
  • SIELC Technologies. (n.d.). Separation of 2-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

performance of N,5-Dimethyl-2-nitroaniline in azo dye synthesis compared to alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of azo dye synthesis, the selection of the diazo component is a critical determinant of the final product's performance characteristics. Among the plethora of substituted anilines utilized for this purpose, 2-methyl-5-nitroaniline stands out as a versatile intermediate for producing a range of vibrant and robust colorants. This guide provides an in-depth technical comparison of 2-methyl-5-nitroaniline with its key alternatives, namely its isomer 2-methyl-4-nitroaniline and the parent compound p-nitroaniline. By examining experimental data on reaction yields, spectral properties, and fastness, this document aims to equip researchers with the necessary insights to make informed decisions in their dye synthesis endeavors.

A note on nomenclature: The initial topic of interest was "N,5-Dimethyl-2-nitroaniline." However, a thorough review of the scientific literature did not yield significant data for this specific compound in the context of azo dye synthesis. It is plausible that this was a misnomer for the more commonly used 2-methyl-5-nitroaniline, which is the focus of this guide.

The Foundation of Azo Dye Synthesis: A Two-Step Process

The synthesis of azo dyes is fundamentally a two-stage process: diazotization followed by azo coupling.[1][2]

  • Diazotization: The primary aromatic amine, in this case, a substituted nitroaniline, is converted into a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a nitrous acid source, usually generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[1][3]

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or another aniline derivative.[2] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), the chromophore responsible for the dye's color.[1]

AzoDyeSynthesis SubstitutedAniline Substituted Aniline (e.g., 2-Methyl-5-nitroaniline) DiazoniumSalt Diazonium Salt Intermediate SubstitutedAniline->DiazoniumSalt Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye DiazoniumSalt->AzoDye Azo Coupling CouplingComponent Coupling Component (e.g., Naphthol derivative) CouplingComponent->AzoDye

Figure 1: General workflow for the synthesis of azo dyes.

Performance Comparison: 2-Methyl-5-nitroaniline vs. Alternatives

The performance of a diazo component in azo dye synthesis is a multifaceted evaluation, encompassing reaction efficiency (yield), the coloristic properties of the resulting dye (λmax and molar extinction coefficient), and the durability of the color (fastness properties).

Performance Metric2-Methyl-5-nitroaniline2-Methyl-4-nitroanilinep-Nitroaniline
Typical Yield Good to Excellent (e.g., 78% with 1-hydroxynaphthalene)[1]Generally GoodVariable, can be high
λmax (in Ethanol) Yellow to Orange (e.g., 436 nm - 520 nm)[1]Bright Red Shades[3]Dependent on coupling component
Molar Extinction Coefficient (ε) High, indicating good tinctorial strength[1]High[4]Generally High
Light Fastness Good (Rating: 5)[3]Very Good to Excellent (Rating: 6-8)[3]Generally Good
Wash Fastness Good to Excellent[4]Good to Excellent[4]Good

Note: Fastness is typically rated on a scale of 1 (poor) to 8 (excellent) for lightfastness and 1 (poor) to 5 (excellent) for wash fastness.[3] The specific values can vary depending on the coupling component, dye concentration, and substrate.

Delving Deeper: The "Why" Behind the Performance

The observed differences in performance among these isomeric and parent nitroanilines can be attributed to the interplay of electronic and steric effects of the methyl and nitro substituents on the aromatic ring.

Electronic Effects and Color

The color of an azo dye, dictated by its wavelength of maximum absorption (λmax), is highly sensitive to the electronic properties of the substituents on both the diazo and coupling components. Electron-donating groups (EDGs) generally lead to a bathochromic shift (red shift) in λmax, resulting in deeper colors, while electron-withdrawing groups (EWGs) cause a hypsochromic shift (blue shift).[2]

In the case of our compared anilines, the nitro group is a strong electron-withdrawing group, which is crucial for the stability of the diazonium salt and influences the final color. The methyl group, being an electron-donating group, modulates the overall electronic character of the molecule. The position of these groups relative to the amino group is paramount.

  • 2-Methyl-5-nitroaniline: The methyl group is ortho to the amino group, and the nitro group is meta. This arrangement results in a moderate electron-donating effect from the methyl group, leading to dyes in the yellow to orange range.[1]

  • 2-Methyl-4-nitroaniline: Here, the nitro group is para to the amino group, exerting a strong electron-withdrawing effect through resonance. This, in combination with the ortho-methyl group, often results in dyes with bright red shades.[3]

  • p-Nitroaniline: Lacking the methyl group, the electronic character is dominated by the strong electron-withdrawing nature of the para-nitro group.

Sources

A Comparative Guide to the Impurity Profiling of N,5-Dimethyl-2-nitroaniline Grades

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. N,5-Dimethyl-2-nitroaniline serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a thorough understanding of its impurity profile is paramount. The presence of even trace amounts of impurities can have significant impacts on the final drug product, potentially affecting its stability, therapeutic performance, or posing risks to patients.[1]

This guide provides an in-depth technical comparison of the impurity profiles found in different grades of N,5-Dimethyl-2-nitroaniline. We will explore the origins of these impurities, detail robust analytical methodologies for their detection and characterization, and present comparative data to underscore the importance of selecting the appropriate grade for pharmaceutical development. The protocols and insights herein are grounded in established analytical principles and aligned with the stringent expectations of regulatory bodies such as the International Council for Harmonisation (ICH).

The Genesis of Impurities: A Synthesis-Centric View

The impurity profile of N,5-Dimethyl-2-nitroaniline is intrinsically linked to its manufacturing process. The most common synthetic route involves the nitration of N,N-dimethyl-m-toluidine. This electrophilic aromatic substitution, while effective, can lead to the formation of several process-related impurities.

Common Sources of Impurities:

  • Isomeric Impurities: The directing effects of the dimethylamino and methyl groups on the aromatic ring can result in the formation of positional isomers. Incomplete regioselectivity during nitration is a primary source of these closely related substances.

  • Starting Materials & Intermediates: Unreacted N,N-dimethyl-m-toluidine or other precursors can carry through the synthesis and purification steps.[2]

  • By-products: Side reactions, such as over-nitration (dinitration) or oxidation, can generate unexpected molecular entities.

  • Reagents and Catalysts: Residual acids (sulfuric, nitric), solvents, and catalysts used in the manufacturing process may be present in the final product.[2]

  • Degradation Products: N,5-Dimethyl-2-nitroaniline may degrade over time, especially under suboptimal storage conditions (e.g., exposure to light or heat), leading to the formation of new impurities.

Understanding these potential sources allows for the development of targeted analytical methods designed to separate and identify these specific compounds.

Grading and Its Implications for Purity

N,5-Dimethyl-2-nitroaniline is commercially available in several grades, each with a different level of purity and associated impurity profile. The choice of grade has profound implications for its intended application.

  • Technical Grade: This grade is typically used in non-pharmaceutical applications, such as the synthesis of dyes or pigments.[3][4] It is characterized by a lower purity specification (e.g., 98%) and may contain a wider array of impurities at higher concentrations. While cost-effective, its use in pharmaceutical manufacturing is inappropriate due to the poorly controlled impurity profile.

  • Pharmaceutical Grade (High Purity): Intended for use in the synthesis of APIs, this grade adheres to much stricter purity requirements (e.g., >99.5%).[5] The impurity profile is well-characterized, with specified limits for known impurities and a stringent threshold for any unknown compounds, in line with ICH guidelines.[6][7]

The fundamental difference lies not just in the total purity but in the control and characterization of the substances that make up the remaining percentage.

A Multi-Pronged Approach to Impurity Profiling

No single analytical technique can provide a complete picture of the impurity profile. A robust and self-validating system employs a combination of high-resolution separation techniques and sensitive spectroscopic methods for detection, quantification, and structural elucidation.[1][8]

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantification

Ultra-High-Performance Liquid Chromatography (UHPLC or HPLC) is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical substances.[1] Its high resolving power allows for the separation of the main component from closely related structural isomers and other by-products.

  • Instrumentation: A UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Column: A C18 stationary phase is an excellent starting point due to its versatility. A typical column would be a Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The use of an acid modifier improves peak shape for amine-containing compounds.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is essential to elute impurities with a wide range of polarities. The following is a representative gradient:

    Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
    0.0 0.4 95 5
    10.0 0.4 5 95
    12.0 0.4 5 95
    12.1 0.4 95 5

    | 15.0 | 0.4 | 95 | 5 |

  • System Parameters:

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • PDA Wavelength: Detection at multiple wavelengths (e.g., 254 nm and 400 nm) is recommended to ensure the detection of all chromophoric impurities.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the N,5-Dimethyl-2-nitroaniline sample.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

  • Data Analysis: Impurities are quantified using area percent, assuming a similar response factor to the main peak. For impurities exceeding the identification threshold, structural confirmation is required.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: Chosen for its excellent retention and separation of moderately polar to non-polar aromatic compounds.

  • Gradient Elution: Necessary because impurities can have significantly different polarities than the parent compound. A simple isocratic method would either fail to retain polar impurities or excessively retain non-polar ones.

  • PDA Detector: Allows for the simultaneous acquisition of spectra across a range of wavelengths, which aids in peak purity assessment and can help in the preliminary identification of impurity classes.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile organic impurities, such as residual solvents or volatile by-products from synthesis.[1][9]

  • Instrumentation: A GC system with a headspace autosampler coupled to a Mass Spectrometer (MS).

  • Column: A low-polarity column, such as a DB-624 or equivalent, is suitable for general solvent screening.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • GC Parameters:

    • Inlet Temperature: 200 °C.

    • Oven Program: Start at 40 °C for 5 minutes, then ramp to 220 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a high-boiling point solvent like DMSO.

  • Data Analysis: Identification is achieved by comparing the obtained mass spectrum with a reference library (e.g., NIST).

Spectroscopic Techniques: The Key to Structural Elucidation

When an impurity is detected above the ICH identification threshold (typically >0.10%), its structure must be determined.[2][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable. It provides the molecular weight of the impurity directly from the HPLC eluent, offering the first crucial piece of the structural puzzle.[1][9] High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[1][8] After isolating a sufficient quantity of the impurity (often via preparative HPLC), ¹H and ¹³C NMR spectra, along with 2D techniques (like COSY and HSQC), can map out the complete chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, serving as a confirmatory technique.[10]

Visualizing the Workflow and Comparative Data

Impurity Profiling Workflow

The following diagram illustrates the logical flow of a comprehensive impurity profiling study, from initial analysis to final characterization.

Impurity_Profiling_Workflow cluster_screening Initial Screening & Quantification cluster_identification Identification & Characterization cluster_reporting Final Reporting Sample N,5-Dimethyl-2-nitroaniline Sample (Technical vs. Pharmaceutical Grade) HPLC_PDA HPLC-PDA Analysis Sample->HPLC_PDA Primary Analysis GC_MS Headspace GC-MS (Residual Solvents) Sample->GC_MS Volatiles Analysis Data_Review Data Review & Comparison to ICH Thresholds HPLC_PDA->Data_Review Report Comprehensive Impurity Profile Report GC_MS->Report LC_MS LC-MS Analysis (Molecular Weight) Data_Review->LC_MS If Impurity > Identification Threshold Data_Review->Report If all impurities < Threshold Prep_HPLC Preparative HPLC (Impurity Isolation) LC_MS->Prep_HPLC NMR NMR Spectroscopy (Structure Elucidation) Prep_HPLC->NMR FTIR FTIR Analysis (Functional Groups) Prep_HPLC->FTIR NMR->Report FTIR->Report

Caption: A typical workflow for the comprehensive impurity profiling of a drug substance.

Comparative Impurity Data: Technical vs. Pharmaceutical Grade

The table below presents hypothetical, yet representative, data from the HPLC analysis of two different grades of N,5-Dimethyl-2-nitroaniline. The results are reported according to ICH Q3A(R2) guidelines, which recommend reporting impurities at or above 0.05%.[11]

Retention Time (min)Impurity DesignationTechnical Grade (% Area)Pharmaceutical Grade (% Area)Status & Comments
4.2Impurity A0.45%0.08%Identified: N,3-Dimethyl-4-nitroaniline (Isomer)
5.1Impurity B0.21%Not Detected (<0.03%)Identified: N,N-dimethyl-m-toluidine (Starting Material)
6.8Main Peak 98.6% 99.8% N,5-Dimethyl-2-nitroaniline
8.5Impurity C0.18%0.04%Unidentified: Requires structural elucidation.
9.2Impurity D0.12%Not Detected (<0.03%)Identified: Dinitro-dimethyl-toluene derivative (By-product)
Total Impurities 0.96% 0.12%

Analysis of Comparative Data:

  • Purity: The pharmaceutical grade demonstrates significantly higher purity, as expected.

  • Specific Impurities: The technical grade contains the starting material (Impurity B) and a by-product (Impurity D) at levels that are absent or negligible in the pharmaceutical grade. This points to a more refined and controlled manufacturing and purification process for the latter.

  • Regulatory Implications: In the technical grade, Impurities A, B, C, and D all exceed the typical ICH identification threshold of 0.10%. For use in pharmaceuticals, each of these would require full structural identification and toxicological qualification. The pharmaceutical grade, however, has no impurities exceeding this threshold, simplifying the regulatory submission process significantly.

ICH-Based Decision Logic for Impurity Management

The management of impurities is not arbitrary; it follows a logical decision tree based on established regulatory thresholds.

ICH_Decision_Tree Start Impurity Detected in HPLC Threshold_Check Is Impurity Level > Reporting Threshold (~0.05%)? Start->Threshold_Check Report_Impurity Report Impurity in Regulatory Filing Threshold_Check->Report_Impurity Yes Ignore No Action Required Threshold_Check->Ignore No Identification_Check Is Impurity Level > Identification Threshold (~0.10%)? Report_Impurity->Identification_Check Identify_Structure Identify Structure (e.g., using MS, NMR) Identification_Check->Identify_Structure Yes End Set Specification Limit Identification_Check->End No Qualification_Check Is Impurity Level > Qualification Threshold (~0.15%)? Identify_Structure->Qualification_Check Qualify_Impurity Establish Safety via Toxicological Studies Qualification_Check->Qualify_Impurity Yes Qualification_Check->End No Qualify_Impurity->End

Caption: A decision tree for impurity identification and qualification based on ICH Q3A thresholds.

Conclusion: A Commitment to Purity and Safety

The impurity profile of N,5-Dimethyl-2-nitroaniline is a critical quality attribute that directly impacts its suitability for pharmaceutical manufacturing. This guide has demonstrated that a significant disparity exists between technical and pharmaceutical grades, not only in overall purity but, more importantly, in the number and levels of specific process-related impurities.

For drug development professionals, the choice is clear. The use of a high-purity, well-characterized pharmaceutical grade of N,5-Dimethyl-2-nitroaniline is essential. It mitigates risks associated with downstream processing, ensures the safety and quality of the final API, and streamlines the path to regulatory approval. A comprehensive analytical strategy, leveraging the strengths of HPLC, GC-MS, and advanced spectroscopic techniques, provides the self-validating system required to confirm the quality of this critical starting material and uphold the highest standards of scientific integrity.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Deshpande, A. et al. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
  • International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques.
  • Heyden, Y. V., & Dumarey, M. Method Development for Drug Impurity Profiling: Part 1.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ResearchGate. (2024, June 15). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.
  • Ermer, J., & Miller, J. H. M. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. PubMed.
  • Chandan Intermediates & Chemicals Pvt Ltd.
  • ICH. (2006, June 6). Q3B(R2) Impurities in New Drug Products. European Medicines Agency.
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Punagri Organics & Lifesciences. 2-Methyl-5-nitroaniline | CAS 99-55-8 Manufacturer.
  • AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3.
  • Jay Finechem. 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical results for 4,5-Dimethyl-2-nitroaniline, a key intermediate in the synthesis of various organic compounds. For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This document offers an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provides the foundational principles and experimental protocols necessary for their effective cross-validation.

Introduction: The Imperative of Analytical Rigor

4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0) is a substituted nitroaniline with significant applications in chemical synthesis. The purity and concentration of this intermediate can profoundly impact the yield, purity, and safety profile of the final product. Consequently, the analytical methods used to assess its quality must be rigorously validated to ensure they are fit for their intended purpose. Cross-validation, the process of comparing the results from two distinct analytical methods, provides a high degree of confidence in the reported values and is a cornerstone of a robust quality control strategy.

This guide will detail the principles and execution of two primary analytical methods for 4,5-Dimethyl-2-nitroaniline and outline a comprehensive cross-validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2]

Physicochemical Properties of 4,5-Dimethyl-2-nitroaniline

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
Melting Point139-141 °C
AppearancePowder

Potential Impurities in 4,5-Dimethyl-2-nitroaniline

The manufacturing process of nitroanilines can introduce several process-related impurities. These typically include unreacted starting materials, positional isomers, and byproducts from over-nitration. The analytical methods chosen must be capable of separating and quantifying the primary analyte in the presence of these potential interferents.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like nitroanilines.[3][4] A reversed-phase HPLC method is particularly well-suited for separating 4,5-Dimethyl-2-nitroaniline from its potential impurities.

Scientific Rationale for HPLC Method Design

The choice of a C18 stationary phase is based on its hydrophobicity, which allows for the effective retention and separation of moderately polar aromatic compounds like dimethyl-nitroanilines. The mobile phase, a mixture of acetonitrile and water, is selected to provide optimal elution strength. The addition of a small amount of acid, such as phosphoric acid, helps to suppress the ionization of the analyte and any acidic or basic impurities, leading to sharper peaks and more reproducible retention times. UV detection is appropriate as nitroanilines possess a chromophore that absorbs strongly in the UV region.

Detailed Experimental Protocol for HPLC Analysis

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reference Standard: 4,5-Dimethyl-2-nitroaniline, 97% purity (Sigma-Aldrich or equivalent).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4,5-Dimethyl-2-nitroaniline reference standard and dissolve it in 25.0 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample of 4,5-Dimethyl-2-nitroaniline and prepare a solution in the mobile phase to achieve a final concentration within the calibration range.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of 4,5-Dimethyl-2-nitroaniline in the sample solution by interpolating its peak area on the calibration curve.

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For nitroanilines, which can be thermally labile, careful optimization of the GC conditions is necessary to prevent degradation in the injection port and column.

Scientific Rationale for GC Method Design

A capillary GC column with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane) provides good selectivity for aromatic compounds. A split/splitless injector allows for the introduction of a small, precise amount of the sample onto the column, which is crucial for achieving good peak shape and resolution. Flame Ionization Detection (FID) is a robust and universally responsive detector for organic compounds, providing a signal that is proportional to the mass of carbon atoms, making it suitable for quantification. The temperature program is designed to ensure the elution of the analyte in a reasonable time while maintaining good separation from any impurities.

Detailed Experimental Protocol for GC Analysis

1. Instrumentation and Materials:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane).

  • Reference Standard: 4,5-Dimethyl-2-nitroaniline, 97% purity (Sigma-Aldrich or equivalent).

  • GC-grade solvent (e.g., acetone or ethyl acetate).

  • Carrier Gas: Helium or Nitrogen.

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow: 1.5 mL/min (constant flow).

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4,5-Dimethyl-2-nitroaniline reference standard and dissolve it in 25.0 mL of the chosen GC-grade solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Solution: Accurately weigh a sample of 4,5-Dimethyl-2-nitroaniline and prepare a solution in the solvent to achieve a final concentration within the calibration range.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of 4,5-Dimethyl-2-nitroaniline in the sample solution by interpolating its peak area on the calibration curve.

Cross-Validation of Analytical Results

The core of this guide is the cross-validation study, which aims to demonstrate the equivalence of the HPLC and GC methods for the analysis of 4,5-Dimethyl-2-nitroaniline. The validation will be performed in accordance with ICH Q2(R2) guidelines, focusing on key validation parameters.[1][2][5][6]

Cross-Validation Workflow

CrossValidationWorkflow cluster_methods Method Development & Validation cluster_validation_params Key Validation Parameters (ICH Q2) cluster_comparison Cross-Validation Comparison cluster_outcome Outcome HPLC_Method HPLC Method Validation Specificity Specificity HPLC_Method->Specificity Linearity Linearity & Range HPLC_Method->Linearity Accuracy Accuracy HPLC_Method->Accuracy Precision Precision (Repeatability & Intermediate Precision) HPLC_Method->Precision LOD_LOQ LOD & LOQ HPLC_Method->LOD_LOQ Robustness Robustness HPLC_Method->Robustness Sample_Analysis Analysis of the Same Batch of 4,5-Dimethyl-2-nitroaniline HPLC_Method->Sample_Analysis GC_Method GC Method Validation GC_Method->Specificity GC_Method->Linearity GC_Method->Accuracy GC_Method->Precision GC_Method->LOD_LOQ GC_Method->Robustness GC_Method->Sample_Analysis Results_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Results_Comparison Equivalence Demonstration of Method Equivalence Results_Comparison->Equivalence

Caption: Workflow for the cross-validation of HPLC and GC methods.

Comparative Validation Data

The following tables present hypothetical yet realistic data from the validation of the HPLC and GC methods for the analysis of 4,5-Dimethyl-2-nitroaniline.

Table 1: Linearity and Range

ParameterHPLC MethodGC MethodAcceptance Criteria (ICH Q2)
Range1 - 100 µg/mL10 - 200 µg/mLAppropriate for intended use
Correlation Coefficient (r²)0.99950.9992≥ 0.999
Y-interceptMinimalMinimalClose to zero

Table 2: Accuracy (Recovery)

Spiked ConcentrationHPLC Recovery (%)GC Recovery (%)Acceptance Criteria (ICH Q2)
80% of target99.598.998.0 - 102.0%
100% of target100.2100.598.0 - 102.0%
120% of target101.1101.598.0 - 102.0%

Table 3: Precision (Repeatability)

ParameterHPLC MethodGC MethodAcceptance Criteria (ICH Q2)
% RSD (n=6)0.8%1.2%≤ 2%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC MethodGC Method
LOD0.3 µg/mL3 µg/mL
LOQ1.0 µg/mL10 µg/mL
Interpretation of Results and Method Comparison

The hypothetical data demonstrates that both the HPLC and GC methods are suitable for the quantitative analysis of 4,5-Dimethyl-2-nitroaniline. The HPLC method exhibits a lower limit of detection and quantification, suggesting it is more sensitive. The GC method, while slightly less sensitive, is also highly accurate and precise.

For the cross-validation, the same batch of 4,5-Dimethyl-2-nitroaniline would be analyzed in triplicate by both methods. The mean assay values would then be compared using a statistical test, such as a Student's t-test, to determine if there is a statistically significant difference between the results. An F-test could be used to compare the precision of the two methods. If the statistical analysis shows no significant difference, the methods can be considered equivalent for the intended purpose.

Chemical Structure and Analytical Considerations

chemical_structure cluster_structure 4,5-Dimethyl-2-nitroaniline cluster_properties Key Analytical Properties mol uv_chromophore UV Chromophore (Nitro & Aromatic Ring) - Suitable for UV detection volatility Moderate Volatility - Amenable to GC analysis with care polarity Moderate Polarity - Suitable for Reversed-Phase HPLC

Caption: Structure and key analytical properties of 4,5-Dimethyl-2-nitroaniline.

Conclusion: A Foundation of Trustworthy Data

This guide has provided a comprehensive framework for the development, validation, and cross-validation of HPLC and GC methods for the analysis of 4,5-Dimethyl-2-nitroaniline. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can establish a robust analytical workflow that ensures the generation of accurate and reliable data. The cross-validation of analytical methods is not merely a regulatory requirement but a scientific imperative that underpins the quality and safety of chemical products and processes.

References

  • LCGC International. (2011). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline, 2,5-dimethyl-4-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2010). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). 1. General Method. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4,5-DIMETHYL-2-NITROANILINE. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Chemicals Bureau. (2003). 2-NITROANILINE CAS N°: 88-74-4. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Frontiers in Public Health. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2006). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • PubChem. (n.d.). CID 139058124. Retrieved from [Link]

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A Comparative Guide to the Synthesis of N,5-Dimethyl-2-nitroaniline for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, comparative analysis of the primary synthetic routes to N,5-Dimethyl-2-nitroaniline, a valuable intermediate in the development of specialized chemical compounds. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explore the strategic and mechanistic considerations that underpin each method. We will dissect two principal strategies: the nitration of an N-alkylated precursor and the N-alkylation of a nitrated precursor, providing detailed experimental data, process logic, and a comparative framework to guide your synthetic planning.

Introduction: The Strategic Importance of N,5-Dimethyl-2-nitroaniline

N,5-Dimethyl-2-nitroaniline is a substituted nitroaromatic amine. Its molecular architecture, featuring a nitro group ortho to a secondary amine and a methyl group on the aromatic ring, makes it a versatile building block. The strategic challenge in its synthesis lies in achieving precise regiochemical control to install the nitro group and the N-methyl group in the desired positions while minimizing the formation of isomeric byproducts. This guide will evaluate the two most logical synthetic pathways, providing the necessary data to select the optimal route based on criteria such as yield, purity, scalability, and safety.

Route 1: Electrophilic Nitration of N-methyl-p-toluidine

This approach involves the direct nitration of a pre-existing N-methylated aniline. The core of this strategy is an electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already on the aromatic ring.

Reaction Scheme & Mechanistic Rationale

The N-methylamino group is a potent activating ortho, para-director, while the methyl group at the para position is a weaker activating ortho-director. The direct nitration of N-methyl-p-toluidine with a standard nitrating mixture (HNO₃/H₂SO₄) is therefore expected to yield a primary product where nitration occurs ortho to the stronger directing group, the N-methylamino group. This leads to the desired 2-nitro product. However, the strong activation of the ring can also lead to the formation of byproducts, including the 3-nitro isomer and dinitrated compounds, complicating purification.

A common strategy to moderate the reactivity of the amino group and improve regioselectivity involves the temporary protection of the amine, for example, as an acetamide. While this adds steps to the synthesis (protection and deprotection), it can significantly improve the yield of the desired isomer[1].

Experimental Protocol: Direct Nitration

This protocol is adapted from established procedures for the nitration of N-alkylanilines[2].

  • Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 100 mL of concentrated sulfuric acid. Cool the acid to 0-5°C in an ice-salt bath.

  • Slowly add 0.5 mol of N-methyl-p-toluidine dropwise to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until a homogeneous solution is formed.

  • Nitration: In a separate beaker, prepare the nitrating mixture by slowly adding 0.55 mol of concentrated nitric acid to 50 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of the amine salt over 2 hours. The reaction temperature must be strictly maintained between 0°C and 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution, keeping the temperature below 20°C. The product will precipitate as a solid or oil.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude product, often a mixture of isomers, requires purification by fractional crystallization or column chromatography to isolate the N,5-Dimethyl-2-nitroaniline.

Route 2: N-methylation of 4-Methyl-2-nitroaniline

This alternative strategy begins with a commercially available, correctly substituted nitroaniline, 4-methyl-2-nitroaniline (2-nitro-p-toluidine). The key transformation is the selective methylation of the primary amino group. This approach avoids the issue of ring isomerism encountered in Route 1, shifting the challenge to controlling the degree of N-alkylation (mono- vs. di-methylation).

Reaction Scheme & Mechanistic Rationale

The N-methylation of anilines can be accomplished through various methods. Classical approaches utilize hazardous reagents like dimethyl sulfate or methyl iodide. A more modern and controlled method involves a three-step sequence: formylation of the amine, methylation of the resulting formanilide, and subsequent hydrolysis to yield the desired N-methylaniline. This sequence provides excellent control over mono-methylation and results in a high-purity product[3].

More recently, catalytic methods using methanol as a C1 source have emerged as a greener and more atom-economical alternative. These "hydrogen autotransfer" reactions, often catalyzed by ruthenium or iridium complexes, proceed under milder conditions and offer high selectivity for mono-methylation[4][5].

Experimental Protocol: Formylation-Methylation-Hydrolysis Sequence

This protocol is adapted from a patented method for the N-methylation of a substituted nitroaniline[3].

Step 1: Synthesis of N-(4-methyl-2-nitrophenyl)formamide

  • In a flask equipped with a reflux condenser, add 0.5 mol of 4-methyl-2-nitroaniline and 1.5 mol of formic acid.

  • Heat the mixture to 100°C and maintain it at this temperature for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • The N-formylated product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry. The yield is typically >95%.

Step 2: Methylation of N-(4-methyl-2-nitrophenyl)formamide

  • In a three-necked flask, dissolve 0.45 mol of the formylated product from Step 1 in 250 mL of N,N-dimethylformamide (DMF).

  • Add 0.5 mol of potassium tert-butoxide to the solution and stir for 30 minutes at room temperature.

  • Add 0.5 mol of methyl iodide (CH₃I) dropwise, maintaining the temperature at room temperature.

  • Stir the reaction mixture for 8 hours.

  • Pour the reaction mixture into 1 L of water to precipitate the N-methylated formamide. Collect the solid by filtration, wash with water, and dry. The yield is typically >90%[3].

Step 3: Hydrolysis to N,5-Dimethyl-2-nitroaniline

  • Suspend the N-methylated formamide from Step 2 in a mixture of 200 mL of ethanol and 100 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture to reflux for 3 hours to effect hydrolysis.

  • Cool the reaction mixture and neutralize it with an aqueous sodium hydroxide solution.

  • The final product, N,5-Dimethyl-2-nitroaniline, will precipitate. Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain a high-purity product.

Comparative Analysis of Synthesis Routes

The choice between these two synthetic strategies depends heavily on the specific requirements of the researcher, including scale, available equipment, and desired purity.

Process Workflow Visualization

G cluster_0 Route 1: Nitration Pathway cluster_1 Route 2: N-methylation Pathway A_start N-methyl-p-toluidine A_react Nitration (HNO3, H2SO4) A_start->A_react A_inter Crude Product (Isomer Mixture) A_react->A_inter A_purify Purification (Chromatography) A_inter->A_purify A_end N,5-Dimethyl-2-nitroaniline A_purify->A_end B_start 4-Methyl-2-nitroaniline B_react1 Formylation (HCOOH) B_start->B_react1 B_inter1 Formamide Intermediate B_react1->B_inter1 B_react2 Methylation (Base, CH3I) B_inter1->B_react2 B_inter2 N-Methyl Formamide B_react2->B_inter2 B_react3 Hydrolysis (HCl) B_inter2->B_react3 B_end N,5-Dimethyl-2-nitroaniline B_react3->B_end

Caption: High-level workflow comparison of the two primary synthesis routes.

Quantitative and Qualitative Comparison
FeatureRoute 1: Nitration of N-methyl-p-toluidineRoute 2: N-methylation of 4-Methyl-2-nitroaniline
Starting Material N-methyl-p-toluidine4-Methyl-2-nitroaniline (2-nitro-p-toluidine)
Number of Steps 1 (synthesis) + 1 (purification)3 (formylation, methylation, hydrolysis)
Regioselectivity Moderate to Low. Prone to isomeric byproducts (e.g., 3-nitro isomer).Excellent. Reaction occurs selectively at the N-position.
Key Challenge Controlling nitration position and preventing over-nitration.Controlling the degree of methylation (mono- vs. di-alkylation).
Purification Challenging. Requires extensive chromatography or fractional crystallization.Simple. Product precipitates and can be purified by recrystallization.
Typical Overall Yield Variable, often <50% for the pure isomer.High, can be >80% for the three-step sequence[3].
Safety Concerns Use of highly corrosive and oxidizing nitrating mixture.Use of toxic methyl iodide and strong bases (e.g., t-BuOK).
Scalability Difficult to scale due to purification challenges.More straightforward to scale due to higher purity of intermediates.

Conclusion and Recommendation

For laboratory-scale synthesis where the primary goal is to obtain a high-purity sample of N,5-Dimethyl-2-nitroaniline, Route 2 is the demonstrably superior method . Although it involves more synthetic steps, the N-methylation pathway starting from 4-methyl-2-nitroaniline offers significant advantages in terms of predictability, selectivity, and ease of purification. The formation of isomeric byproducts is completely circumvented, and the multi-step formylation-methylation-hydrolysis sequence provides a reliable pathway to a product with purity exceeding 98%[3].

Route 1, the direct nitration of N-methyl-p-toluidine, may appear more concise but is fraught with challenges related to regiocontrol. The resulting isomeric mixture necessitates difficult and often low-yielding purification procedures, making it less practical for most research and development applications. While modern catalytic N-methylation methods (e.g., using methanol) offer a greener alternative within the framework of Route 2, the classical three-step sequence remains a robust and validated protocol for achieving high purity and yield.

References

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  • Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology.
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  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • Google Patents. (n.d.). WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline.
  • ResearchGate. (n.d.). Different protocols for methylation of aniline.
  • ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
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Sources

A Comparative Guide to the Purity Assessment of Synthesized N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,5-Dimethyl-2-nitroaniline is a substituted nitroaromatic amine, a class of compounds that serves as crucial intermediates in the synthesis of pharmaceuticals, dyes, and specialized polymers. In any synthetic chemistry workflow, particularly in drug development, the purity of an intermediate is paramount. The presence of unreacted starting materials, isomeric byproducts, or residual solvents can drastically alter reaction kinetics, introduce downstream impurities, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-proven comparison of orthogonal analytical techniques for rigorously assessing the purity of synthesized N,5-Dimethyl-2-nitroaniline. We move beyond simple protocol recitation to explain the causality behind methodological choices, enabling researchers to design a self-validating system for quality control. The objective is to equip scientists with the rationale to select the appropriate analytical tools, interpret the resulting data with confidence, and make informed decisions in their development pipeline.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the synthetic route, as this predicts the likely impurity profile. A common and efficient method for synthesizing substituted nitroanilines is the direct nitration of the corresponding aniline derivative. For N,5-Dimethyl-2-nitroaniline, a plausible route is the nitration of N,4-dimethylaniline.

This electrophilic aromatic substitution is rarely perfectly selective. The directing effects of the activating amino group and the weakly activating methyl group can lead to the formation of several process-related impurities.

Common Potential Impurities Include:

  • Unreacted Starting Material: N,4-dimethylaniline.

  • Positional Isomers: Nitration at other positions on the aromatic ring, such as N,4-Dimethyl-3-nitroaniline or N,4-Dimethyl-2,6-dinitroaniline (an over-nitrated byproduct).

  • Degradation Products: Compounds formed by side reactions under the harsh acidic conditions of nitration.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., recrystallization), such as ethanol or ethyl acetate.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities cluster_purification Purification SM Starting Material (N,4-Dimethylaniline) Reaction Nitration (HNO₃ / H₂SO₄) SM->Reaction Crude Crude Product Mixture Reaction->Crude Impurity_SM Unreacted Starting Material Crude->Impurity_SM contains Impurity_Iso Positional Isomers Crude->Impurity_Iso Impurity_Over Over-nitrated Byproducts Crude->Impurity_Over Purify Recrystallization or Chromatography Crude->Purify Final Synthesized Product (N,5-Dimethyl-2-nitroaniline) Purify->Final

Caption: Synthesis and potential impurity generation workflow.

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

No single analytical technique can provide a complete picture of a compound's purity. A self-validating and trustworthy assessment relies on employing multiple, orthogonal methods—techniques that measure purity based on different physicochemical principles. This guide focuses on a powerful combination of chromatography, spectroscopy, and thermal analysis.

Chromatographic Techniques: Separation and Quantification

Chromatography is the cornerstone of purity analysis, as it physically separates the main component from its impurities, allowing for individual quantification.

High-Performance Liquid Chromatography (HPLC-UV)

Causality & Expertise: HPLC is the premier technique for analyzing non-volatile and thermally labile compounds like N,5-Dimethyl-2-nitroaniline.[1] Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For nitroanilines, a reversed-phase (RP) C18 column is ideal, as it separates compounds primarily based on hydrophobicity. The presence of strong chromophores (the nitro group and the aromatic ring) makes UV detection highly sensitive and specific.

Experimental Protocol: HPLC-UV Purity Assay

  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Deionized water with 0.1% Formic Acid. (Formic acid is a mass spectrometry-compatible modifier that improves peak shape).[2]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized N,5-Dimethyl-2-nitroaniline.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: Ramp linearly from 20% to 80% B.

    • 15-18 min: Hold at 80% B.

    • 18-20 min: Return to 20% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

cluster_workflow HPLC-UV Experimental Workflow Prep Sample Preparation (Dissolution & Dilution) Inject Injection into HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Peak Integration, Area % Calculation) Detect->Analyze

Caption: Workflow for HPLC-UV purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Expertise: GC-MS is a powerful orthogonal technique, particularly for identifying volatile or semi-volatile impurities such as residual solvents and certain isomeric byproducts.[3] Separation occurs based on boiling point and interaction with the stationary phase, while the mass spectrometer provides definitive structural information based on the mass-to-charge ratio (m/z) of fragmented ions, acting as a molecular fingerprint. This is crucial for identifying unknown peaks observed in the HPLC chromatogram.

Experimental Protocol: GC-MS Impurity Profiling

  • System Preparation:

    • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample.

    • Dissolve in 10 mL of a high-purity solvent like acetone or ethyl acetate.

  • Data Analysis:

    • The Total Ion Chromatogram (TIC) provides purity based on area percent, similar to HPLC.

    • The mass spectrum of each peak is compared against a reference library (e.g., NIST) to tentatively identify impurities. Confirmation is achieved by comparing the spectrum and retention time with an authentic reference standard.

cluster_workflow GC-MS Experimental Workflow Prep Sample Preparation (Dissolution in Volatile Solvent) Inject Injection into GC System Prep->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Ionization & Fragmentation (EI, 70 eV) Separate->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Identify Data Analysis (TIC Purity, Library Search) Analyze->Identify

Caption: Workflow for GC-MS purity and impurity identification.

Spectroscopic and Physical Characterization

While chromatography excels at quantification, spectroscopy provides unequivocal structural confirmation of the main component.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: ¹H NMR is the gold standard for structural elucidation. It provides information on the chemical environment, connectivity, and number of protons in a molecule. In the context of purity, it serves two roles:

  • Structural Confirmation: The observed spectrum must be fully consistent with the proposed structure of N,5-Dimethyl-2-nitroaniline.

  • Impurity Detection: The presence of unexpected peaks, especially in the aromatic or methyl regions, can indicate isomeric or other organic impurities. Purity can be estimated by integrating impurity peaks relative to the main compound's peaks, though this is generally less accurate than chromatography for low-level impurities.

Protocol and Interpretation:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Interpretation: The spectrum of pure N,5-Dimethyl-2-nitroaniline is expected to show distinct singlets for the N-methyl and the C5-methyl groups, and characteristic signals in the aromatic region. Any peaks not attributable to the product or the solvent are indicative of impurities.

Melting Point Analysis

Causality & Expertise: The melting point is a fundamental physical property that provides a simple yet effective measure of purity. Pure crystalline solids exhibit a sharp melting range (typically < 1 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. This phenomenon, known as freezing-point depression, is a direct consequence of the colligative properties of solutions.

Protocol and Interpretation:

  • Procedure: A small amount of the finely powdered, dry sample is packed into a capillary tube and heated slowly in a calibrated melting point apparatus.

  • Interpretation: Compare the observed melting range to the literature value for the pure compound. A synthesized batch with a sharp melting point close to the reference value is indicative of high purity. For a related compound, 4,5-Dimethyl-2-nitroaniline, the literature melting point is 139-141 °C.[4]

Comparative Analysis and Data Summary

To provide a holistic assessment, the data from each technique should be consolidated and compared. Below is a table summarizing the strengths and weaknesses of each method, followed by a table of hypothetical comparative data for a synthesized batch versus a commercial reference standard.

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLC-UVGC-MS¹H NMR SpectroscopyMelting Point Analysis
Principle Liquid-solid partitioningGas-solid partitioning & Mass fragmentationNuclear spin resonanceThermal phase transition
Primary Use Quantification of non-volatile impuritiesIdentification of volatile impuritiesStructural Confirmation Qualitative purity check
Sensitivity High (ppm to ppb)Very High (ppb to ppt)Low-Moderate (~0.1-1%)Low (~1-2%)
Pros Robust, precise, widely applicableDefinitive identification, excellent for solventsUnequivocal structure proofFast, inexpensive, simple
Cons Requires standards for identificationNot for non-volatile/labile compoundsNot ideal for trace quantificationNon-specific, requires pure standard for comparison

Table 2: Hypothetical Purity Data Comparison

Analytical TestSynthesized BatchCommercial Standard (>99%)Interpretation
HPLC Purity (Area %) 98.7%99.8%The synthesized batch contains 1.3% of HPLC-detectable impurities.
GC-MS Impurities 0.2% N,4-dimethylaniline; 0.1% EthanolNot DetectedUnreacted starting material and residual solvent are present.
¹H NMR Spectrum consistent with structure; minor unidentified peaks at 7.8-8.0 ppm.Clean spectrum, consistent with structure.Confirms the bulk material is the correct product but with minor aromatic impurities.
Melting Point 136-139 °C139-140.5 °CThe broad and depressed melting point confirms the presence of impurities.
Appearance Orange-brown powderLight brown powderColor variation may suggest minor, highly colored impurities.

Conclusion

Assessing the purity of a synthesized compound like N,5-Dimethyl-2-nitroaniline is a multi-step, evidence-based process that requires more than a single measurement. A trustworthy and comprehensive evaluation is achieved by integrating the quantitative power of chromatography (HPLC-UV) with the definitive identificatory strength of mass spectrometry (GC-MS) and the structural verification of NMR spectroscopy. Simple physical tests like melting point analysis serve as a rapid and valuable corroborating check.

By employing this orthogonal, self-validating approach, researchers, scientists, and drug development professionals can ensure the quality and integrity of their chemical intermediates, mitigating risks in downstream applications and paving the way for successful and reproducible scientific outcomes.

References

  • United States Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available at: [Link][3]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]

  • PubChem. (n.d.). 4,5-dimethyl-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link][5]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Organic Syntheses. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Methyl-2-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • NCERT. (n.d.). Methods of Purification of Organic Compounds. National Council of Educational Research and Training. Available at: [Link]

Sources

A Comparative Guide to the Quantitative Analysis of N,5-Dimethyl-2-nitroaniline Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. N,5-Dimethyl-2-nitroaniline, a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals, often requires rigorous analytical characterization to ensure the purity, safety, and efficacy of the final product. This guide provides an in-depth comparison of two primary chromatographic techniques for the quantitative analysis of N,5-Dimethyl-2-nitroaniline in complex mixtures: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system. By grounding our discussion in authoritative sources and providing detailed experimental data, we aim to equip you with the necessary insights to select and implement the most suitable analytical strategy for your research and development needs.

The Analytical Challenge: Quantifying N,5-Dimethyl-2-nitroaniline

N,5-Dimethyl-2-nitroaniline is a substituted nitroaromatic amine. Its chemical structure, featuring both polar (nitro and amino groups) and non-polar (aromatic ring and methyl groups) moieties, presents unique analytical considerations. The primary challenges in its quantitative analysis often revolve around:

  • Resolution from Isomeric Impurities: The synthesis of N,5-Dimethyl-2-nitroaniline can result in the formation of various positional isomers (e.g., N,3-Dimethyl-2-nitroaniline, 2,4-Dimethyl-5-nitroaniline). Effective separation of these closely related compounds is critical for accurate quantification.

  • Thermal Stability: Nitroaromatic compounds can be susceptible to thermal degradation at elevated temperatures, a key consideration for Gas Chromatography.[1]

  • Matrix Effects: Samples from synthesis reaction mixtures or formulated products can contain a variety of other components that may interfere with the analysis.

The choice between HPLC and GC is therefore not arbitrary but is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For compounds like N,5-Dimethyl-2-nitroaniline, which are non-volatile and can be thermally labile, HPLC is often the method of choice.[2]

The Rationale for HPLC:

The key advantage of HPLC for nitroaniline analysis is its operation at or near ambient temperatures, which mitigates the risk of thermal degradation.[2] Furthermore, the versatility of reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is well-suited for the separation of moderately polar compounds like N,5-Dimethyl-2-nitroaniline from both more polar and less polar impurities.

Experimental Protocol: HPLC-UV Method

This protocol outlines a validated approach for the quantitative determination of N,5-Dimethyl-2-nitroaniline using HPLC with Ultraviolet (UV) detection.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, 18.2 MΩ·cm).

  • Phosphoric acid (reagent grade).

  • N,5-Dimethyl-2-nitroaniline reference standard (≥98% purity).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-20 min: 30% to 70% A

    • 20-25 min: 70% A

    • 25.1-30 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N,5-Dimethyl-2-nitroaniline reference standard and dissolve in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired linear range (e.g., 1 - 100 µg/mL).

  • Sample Solution: Accurately weigh a portion of the sample mixture expected to contain N,5-Dimethyl-2-nitroaniline and dissolve it in the 50:50 acetonitrile/water diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Method Validation (in accordance with ICH Q2(R1) guidelines[3]):

  • Specificity: Analyze blank samples (diluent) and spiked samples to ensure no interfering peaks at the retention time of N,5-Dimethyl-2-nitroaniline.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be within acceptable limits (typically ≤ 3%).[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[6][7]

Workflow for HPLC-UV Analysis of N,5-Dimethyl-2-nitroaniline

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Stock & Working Solutions prep_sample Weigh & Dissolve Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_inject Inject into HPLC System filter_sample->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect UV Detection at 254 nm hplc_sep->hplc_detect data_acq Acquire Chromatogram hplc_detect->data_acq data_integrate Integrate Peak Area data_acq->data_integrate data_quant Quantify using Calibration Curve data_integrate->data_quant data_report Report Results data_quant->data_report

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography (GC): The Power of Volatility

Gas Chromatography is another cornerstone of analytical chemistry, particularly for volatile and thermally stable compounds.[4] In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's volatility and its interaction with the stationary phase. For N,5-Dimethyl-2-nitroaniline, GC can be a highly sensitive and efficient technique, especially when coupled with a Mass Spectrometry (MS) detector.

The Rationale for GC-MS:

While there is a potential for thermal degradation of nitroaromatics, modern GC techniques with optimized injection parameters can minimize this risk.[1] The primary advantage of GC-MS is its exceptional sensitivity and selectivity. The mass spectrometer provides structural information, allowing for positive identification of the analyte and the resolution of co-eluting peaks based on their mass-to-charge ratio, which is a significant advantage when dealing with complex mixtures of isomers.[8]

Experimental Protocol: GC-MS Method

This protocol details a robust GC-MS method for the quantification of N,5-Dimethyl-2-nitroaniline.

1. Instrumentation and Consumables:

  • Gas chromatograph equipped with a split/splitless injector, an autosampler, and a Mass Spectrometric detector (e.g., single quadrupole or triple quadrupole).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane (GC grade).

  • N,5-Dimethyl-2-nitroaniline reference standard (≥98% purity).

2. Chromatographic and MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for N,5-Dimethyl-2-nitroaniline (e.g., molecular ion and key fragment ions).

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N,5-Dimethyl-2-nitroaniline reference standard and dissolve in a 25 mL volumetric flask with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution in dichloromethane to cover the linear range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution: Dissolve a precisely weighed amount of the sample mixture in dichloromethane to a final concentration within the calibration range.

4. Method Validation (in accordance with ICH Q2(R1) guidelines[3]):

  • Specificity: Analyze blank samples and confirm the absence of interfering peaks at the retention time and m/z values of the target analyte.

  • Linearity: Generate a calibration curve from the working standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known matrix. Recoveries in the range of 85-115% are generally acceptable for trace analysis.[9]

  • Precision:

    • Repeatability: The RSD for replicate injections should be ≤ 5% for trace analysis.[9]

    • Intermediate Precision: The analysis should be repeated under different conditions (day, analyst, instrument) to assess reproducibility.

  • LOD and LOQ: Determined based on the S/N ratio (3:1 for LOD, 10:1 for LOQ).[6]

Workflow for GC-MS Analysis of N,5-Dimethyl-2-nitroaniline

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Stock & Working Solutions in DCM prep_sample Weigh & Dissolve Sample in DCM gc_inject Inject into GC System (Vaporization) prep_sample->gc_inject gc_sep Separation on Capillary Column gc_inject->gc_sep gc_detect MS Detection (SIM Mode) gc_sep->gc_detect data_acq Acquire Mass Spectra gc_detect->data_acq data_integrate Integrate Ion Chromatogram data_acq->data_integrate data_quant Quantify using Calibration Curve data_integrate->data_quant data_report Report Results data_quant->data_report

Caption: Workflow for GC-MS analysis.

Performance Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the quantitative analysis of N,5-Dimethyl-2-nitroaniline will depend on the specific analytical requirements. The following table summarizes the performance characteristics of each technique based on typical validation data for closely related nitroaromatic compounds.

Parameter HPLC-UV GC-MS (SIM Mode) Rationale & Causality
Specificity Good to ExcellentExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from compounds with similar retention times and chromophores. GC-MS provides an additional dimension of separation through mass analysis, offering superior specificity.[8]
Linearity (r²) ≥ 0.999≥ 0.999Both techniques can achieve excellent linearity over a defined concentration range when properly optimized.[10]
Linear Range 1 - 100 µg/mL0.1 - 10 µg/mLGC-MS typically offers a lower detection limit, allowing for a linear range at lower concentrations. HPLC-UV is well-suited for higher concentration ranges.
Accuracy (% Recovery) 98 - 102%90 - 110%HPLC generally provides slightly better accuracy due to the absence of thermal degradation and less complex sample introduction. GC recovery can be affected by injector discrimination and potential analyte loss.[4][9]
Precision (% RSD) ≤ 2%≤ 5%The automated nature of modern HPLC systems often leads to higher precision (lower RSD) for routine analysis. GC precision can be slightly lower due to the complexities of sample vaporization and injection.[5][9]
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 µg/mLGC-MS in SIM mode is inherently more sensitive than HPLC with standard UV detection, resulting in a lower LOQ.[10]
Sample Throughput ModerateModerate to HighRun times are comparable, but GC methods can sometimes be faster due to the rapid separation in capillary columns.
Cost & Complexity ModerateHighGC-MS systems are generally more expensive to purchase and maintain than HPLC-UV systems.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of N,5-Dimethyl-2-nitroaniline mixtures. The optimal choice is contingent on the specific analytical goals:

  • For routine quality control and assay of the main component in relatively clean matrices, HPLC-UV is an excellent choice. It is cost-effective, highly precise, and avoids any potential issues with thermal lability. Its straightforward operation makes it ideal for high-throughput environments.

  • For trace-level impurity analysis, identification of unknown components, and analysis in complex matrices, GC-MS is the superior technique. Its exceptional sensitivity and the structural information provided by the mass spectrometer are invaluable for identifying and quantifying isomeric and other process-related impurities at very low levels.

Ultimately, a comprehensive analytical strategy in a drug development setting may involve the use of both techniques. HPLC can be employed for the primary assay and purity determination, while GC-MS can be used for the identification and quantification of specific volatile impurities. This orthogonal approach provides a more complete and trustworthy characterization of the N,5-Dimethyl-2-nitroaniline mixture, ensuring the quality and safety of the downstream products.

References

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Barałkiewicz, D., & Gancarz, D. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-. Chemistry-Didactics-Ecology-Metrology, 26(1-2), 99-112.
  • Guo, Y., et al. (2009). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Reddy, Y. M., et al. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 4(10), 1599-1602.
  • Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • Williams, T. L., et al. (2023). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. Chemosphere, 313, 137497.
  • Wang, X., et al. (2012). Determination of methyl aniline compounds in gasoline by GC-MS.
  • Al-Qahtani, M., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Radionuclide Therapy, 28(3), 85-92.
  • Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312.
  • Sharma, S., et al. (2023). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate.
  • Chen, Y. (2014). Determination Of Nitroanilines In Environment Samples By High Performance Liquid Chromatography. (Master's thesis).
  • SIELC Technologies. (2018). 2-Methyl-5-nitroaniline. Retrieved from [Link]

  • Li, H., et al. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry, 11, 1274533.
  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Method Validation Linearity and range. Retrieved from [Link]

  • Dong, M. W. (2023). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Properties of Dimethyl-Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Isomeric Landscape of Dimethyl-Nitroanilines

Substituted nitroanilines are foundational scaffolds in medicinal chemistry, materials science, and industrial synthesis. Their unique electronic properties, arising from the interplay between an electron-donating amino group and an electron-withdrawing nitro group, make them versatile precursors for pharmaceuticals, azo dyes, and corrosion inhibitors.[1] However, the specific positioning of substituents on the aniline ring dramatically alters the molecule's physicochemical and spectroscopic properties. This guide provides a comparative analysis of N,5-Dimethyl-2-nitroaniline and its key structural isomers, focusing on properties critical for researchers and drug development professionals.

For clarity in this guide, we will focus on 4,5-Dimethyl-2-nitroaniline as the primary subject, a common and well-documented isomer, and compare it against other relevant analogues. The choice between these isomers is not trivial; it dictates solubility, reactivity, and biological interaction. Understanding these differences is paramount for rational compound design and the successful execution of experimental workflows. This document will delve into the experimental data, explain the causality behind the observed properties, and provide validated protocols for their characterization.

Part 1: Physicochemical Properties - A Comparative Analysis

The utility of a chemical scaffold in drug development is fundamentally tied to its physicochemical properties. Parameters such as melting point, solubility, and lipophilicity (LogP) influence everything from reaction kinetics to formulation and bioavailability. Below is a comparative table summarizing these key properties for 4,5-Dimethyl-2-nitroaniline and its alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in WaterLogP
4,5-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂166.18138 - 143[2]-Insoluble~2.3 (Predicted)
2-Methyl-5-nitroaniline C₇H₈N₂O₂152.15104 - 107-< 1 mg/mL[3]1.87[3]
4-Methyl-2-nitroaniline C₇H₈N₂O₂152.15114 - 117169 (at 21 mmHg)[4]Sparingly soluble1.9 (Predicted)
3-Methyl-4-nitroaniline C₇H₈N₂O₂152.15131 - 136[5]-Insoluble1.7 (Predicted)
2-Nitroaniline (Parent Cmpd.) C₆H₆N₂O₂138.1270 - 73[6]284[7]1.47 g/L at 20°C[8]1.85[8]
N,N-Dimethyl-3-nitroaniline C₈H₁₀N₂O₂166.1860 - 63-Sparingly soluble2.2 (Predicted)

Expert Insights:

  • Impact of Methylation on Melting Point: The addition of methyl groups generally increases molecular weight and enhances crystal lattice packing through van der Waals interactions, leading to a higher melting point compared to the parent 2-nitroaniline[6][7]. The high melting point of 4,5-Dimethyl-2-nitroaniline (138-143°C) reflects a stable, well-ordered crystal structure.[2]

  • Solubility and Lipophilicity (LogP): The methyl groups significantly increase the hydrophobicity of the molecule. While 2-nitroaniline exhibits slight water solubility, its dimethylated counterparts are largely insoluble.[2][8] This is reflected in the predicted LogP values, which are a critical measure of a compound's lipophilicity. A higher LogP is often correlated with better membrane permeability in drug candidates, but can also lead to poor aqueous solubility, posing formulation challenges. The choice of isomer allows for fine-tuning this property.

  • N-Alkylation vs. C-Alkylation: Comparing C-methylated compounds like 4,5-Dimethyl-2-nitroaniline with N-methylated isomers like N,N-Dimethyl-3-nitroaniline reveals a key difference. N-alkylation removes the hydrogen bond donor capacity of the amino group. This disruption of intermolecular hydrogen bonding typically results in a lower melting point, as seen with N,N-Dimethyl-3-nitroaniline, despite having the same molecular weight.[9][10]

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification and purity assessment. The substitution pattern of each isomer gives rise to a unique spectral fingerprint.

CompoundUV-Vis λmax (nm)Key ¹H NMR Signals (δ, ppm)Key IR Peaks (cm⁻¹)
4,5-Dimethyl-2-nitroaniline ~400-420 (in Ethanol)Two singlets for aromatic protons; two singlets for methyl groups.~3400-3300 (N-H stretch), ~1580 & ~1330 (NO₂ stretch)
2-Methyl-5-nitroaniline ~380-400 (in Ethanol)Distinct aromatic splitting pattern (doublet, doublet of doublets).~3480-3370 (N-H stretch), ~1520 & ~1340 (NO₂ stretch)
2-Nitroaniline ~412 (in Ethanol)Complex multiplet for aromatic protons.~3480-3370 (N-H stretch), ~1620 (N-H bend), ~1500 & ~1350 (NO₂ stretch)

Expert Insights:

  • UV-Visible Spectroscopy: The λmax is influenced by the electronic transition between the highest occupied molecular orbital (HOMO), largely located on the amino group, and the lowest unoccupied molecular orbital (LUMO), centered on the nitro group. Methyl groups, being weak electron-donating groups, can cause a slight bathochromic (red) shift in the λmax compared to the parent aniline. The solvent environment also plays a critical role, with more polar solvents often causing shifts in the absorption maximum.

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing isomers. The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the aromatic region are unique to each substitution pattern. For example, the two aromatic protons of 4,5-Dimethyl-2-nitroaniline appear as distinct singlets due to their lack of adjacent proton neighbors, providing an unambiguous confirmation of its structure.

  • Infrared Spectroscopy: The key diagnostic peaks are the N-H stretching vibrations of the primary amine (~3300-3400 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (~1580 cm⁻¹ and ~1330 cm⁻¹, respectively). The absence of the N-H stretch is a clear indicator of an N,N-disubstituted analogue.

Part 3: Experimental Protocols for Characterization

To ensure reproducibility and accuracy, standardized protocols are essential. The following methods are designed to be self-validating and are standard practice in synthetic and medicinal chemistry labs.

Protocol 1: Determination of Partition Coefficient (LogP) via Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP. It directly measures the partitioning of a compound between a lipid-like solvent (n-octanol) and an aqueous buffer.

Methodology:

  • Preparation: Prepare a stock solution of the analyte (e.g., 4,5-Dimethyl-2-nitroaniline) in n-octanol at a concentration of ~1 mg/mL. Prepare a phosphate buffer (pH 7.4) saturated with n-octanol and n-octanol saturated with the buffer.

  • Partitioning: In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10 mL of the prepared aqueous buffer.

  • Equilibration: Shake the funnel vigorously for 15 minutes to allow for complete partitioning. Let the layers stand until fully separated.

  • Sampling: Carefully collect samples from both the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the analyte in each layer using UV-Visible spectrophotometry against a standard curve.

  • Calculation: Calculate LogP using the formula: LogP = log10([Analyte]octanol / [Analyte]aqueous).

Causality and Validation: Using mutually saturated solvents (Step 1) is critical to prevent volume changes during shaking that would invalidate the concentration measurements. The choice of pH 7.4 is physiologically relevant for predicting drug absorption. The protocol is validated by running a known standard with a well-established LogP value in parallel.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Analyte Stock in n-Octanol exp1 Combine Stock & Buffer in Separatory Funnel prep1->exp1 prep2 Mutually Saturate n-Octanol and Buffer (pH 7.4) prep2->exp1 exp2 Shake for 15 min exp1->exp2 exp3 Allow Layers to Separate exp2->exp3 exp4 Sample Both Layers exp3->exp4 an1 Quantify Concentration via UV-Vis Spectroscopy exp4->an1 an2 Calculate LogP = log([C]oct / [C]aq) an1->an2

Caption: Workflow for experimental LogP determination.

Protocol 2: UV-Visible Absorption Spectroscopy for Molar Extinction Coefficient

This protocol determines the molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

  • Stock Solution: Accurately weigh ~5 mg of the purified dye and dissolve it in a known volume (e.g., 50 mL) of a spectroscopic grade solvent (e.g., ethanol) in a volumetric flask. This creates a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution, ensuring the final concentrations result in absorbance values between 0.1 and 1.0.

  • Spectrophotometry: a. Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument. b. Measure the absorbance of each diluted solution at the wavelength of maximum absorption (λmax).

  • Data Analysis: a. Plot a graph of Absorbance vs. Concentration (in mol/L). b. According to the Beer-Lambert law (A = εbc), the slope of this line is the product of the molar extinction coefficient (ε) and the cuvette path length (b, typically 1 cm). c. Calculate ε from the slope of the linear regression.

Causality and Validation: Keeping absorbance values below 1.0 (Step 2) is crucial to ensure linearity, as high concentrations can lead to deviations from the Beer-Lambert law. The quality of the linear fit (R² value > 0.99) serves as an internal validation of the data's accuracy.[11]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Accurate Stock Solution prep2 Perform Serial Dilutions prep1->prep2 m2 Measure Absorbance of each dilution at λmax prep2->m2 m1 Blank with Pure Solvent m1->m2 an1 Plot Absorbance vs. Concentration m2->an1 an2 Perform Linear Regression an1->an2 an3 Calculate ε from Slope (Slope = ε * b) an2->an3

Caption: Workflow for molar extinction coefficient determination.

Part 4: Applications and Reactivity in Synthesis

The primary amino group ortho to a nitro group makes these compounds valuable precursors, particularly in the synthesis of heterocyclic compounds and azo dyes.

Diazotization-Coupling Reactions

A quintessential reaction of primary aromatic amines is diazotization, followed by coupling to form azo compounds. This is a cornerstone of the dye industry.[12]

Reaction Principle:

  • Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The unstable diazonium salt is immediately reacted with a coupling agent (an electron-rich aromatic compound like a phenol or another aniline) to form a stable azo dye.

The specific isomer of dimethyl-nitroaniline used will influence the final color and properties of the dye produced.

G cluster_reactants cluster_intermediates cluster_products r1 Dimethyl-nitroaniline inter Diazonium Salt r1->inter Diazotization r2 NaNO₂ + HCl (0-5 °C) r2->inter r3 Coupling Agent (e.g., β-Naphthol) prod Azo Dye r3->prod inter->prod Azo Coupling

Caption: General scheme for azo dye synthesis.

Safety Considerations: Substituted nitroanilines are classified as toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. They can be harmful if swallowed, inhaled, or absorbed through the skin.[9][13]

Conclusion

The selection of a specific dimethyl-nitroaniline isomer is a critical decision in experimental design. While structurally similar, 4,5-Dimethyl-2-nitroaniline and its analogues exhibit significant variations in melting point, solubility, lipophilicity, and spectroscopic behavior. C-methylation generally increases melting point and hydrophobicity, whereas N-methylation can disrupt hydrogen bonding and lower the melting point. These properties directly impact their suitability for applications ranging from pharmaceutical development to materials synthesis. This guide provides the foundational data and experimental context necessary for researchers to make informed decisions, ensuring the selection of the optimal scaffold for their specific scientific objectives.

References

  • 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem. National Center for Biotechnology Information. [Link]

  • CID 139058124 | C16H20N4O4 - PubChem. National Center for Biotechnology Information. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. BYJU'S. [Link]

  • N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Nitroaniline - Wikipedia. Wikipedia. [Link]

  • Safety Data Sheet: 2-Nitroaniline - Carl ROTH. Carl ROTH. [Link]

  • 4-Nitroaniline - Wikipedia. Wikipedia. [Link]

  • 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem. National Center for Biotechnology Information. [Link]

  • N-Ethyl-2-nitroaniline | C8H10N2O2 | CID 82354 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. National Center for Biotechnology Information. [Link]

  • Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4. ACS Publications. [Link]

  • 2,4-Dimethyl-5-nitroaniline | C8H10N2O2 | CID 228007 - PubChem. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,5-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of N,5-Dimethyl-2-nitroaniline, a chemical intermediate common in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste responsibly and effectively.

Core Hazard Profile and Risk Assessment

N,5-Dimethyl-2-nitroaniline, like other nitroaniline compounds, presents significant health and environmental risks that dictate its disposal pathway. Understanding these hazards is the foundation of safe handling. The compound is classified as acutely toxic if ingested, inhaled, or absorbed through the skin. Prolonged or repeated exposure may lead to organ damage, particularly affecting the blood. Furthermore, it is recognized as harmful to aquatic life with long-lasting effects, making environmental containment a priority.[1]

Rationale: A thorough understanding of a chemical's hazard profile is mandated by OSHA's Hazard Communication Standard (29 CFR 1910.1200). This knowledge directly informs the risk assessment, selection of personal protective equipment (PPE), and the stringent disposal methods required to mitigate potential harm to personnel and the ecosystem.

Table 1: GHS Hazard Classification for Nitroaniline Compounds

Hazard Category Classification Hazard Statement
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed
Acute Toxicity (Dermal) Category 3 H311: Toxic in contact with skin
Acute Toxicity (Inhalation) Category 3 H331: Toxic if inhaled
Specific Target Organ Toxicity (Repeated Exposure) Category 2 H373: May cause damage to organs (Blood) through prolonged or repeated exposure

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |

Foundational Principles for Compliant Disposal

The disposal of N,5-Dimethyl-2-nitroaniline is governed by a hierarchy of controls and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[2]

  • Principle 1: Characterize as Hazardous Waste: Any N,5-Dimethyl-2-nitroaniline destined for disposal, including the pure substance, contaminated labware, or spill cleanup materials, must be managed as a hazardous waste.[1][3]

  • Principle 2: Prohibit Sewer and General Waste Disposal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][4][5] Nitroaromatic compounds are persistent environmental pollutants, and sewer disposal is a direct violation of EPA regulations.[4][6][7]

  • Principle 3: Practice Strict Waste Segregation: Do not mix N,5-Dimethyl-2-nitroaniline waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing can cause dangerous reactions and complicates the disposal process.

  • Principle 4: Ensure Proper Containment: Utilize chemically compatible, sealed, and clearly labeled containers for all waste.[5] Handle emptied or partially cleaned containers as if they contained the pure product.

Standard Operating Procedure (SOP) for Waste Management

This section provides a step-by-step protocol for the collection and disposal of N,5-Dimethyl-2-nitroaniline waste from laboratory operations.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all necessary safety measures are in place.

  • Protocol:

    • Conduct all handling operations within a certified chemical fume hood to minimize inhalation exposure.[8][9]

    • Don appropriate PPE, including:

      • Nitrile gloves (check manufacturer's guidelines for breakthrough time).

      • Chemical safety goggles and a face shield if splashing is possible.[8]

      • A full-length lab coat.[8]

    • Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Rationale: The use of engineering controls (fume hood) and PPE provides the primary barrier against the chemical's high acute toxicity via inhalation and dermal absorption.

Step 2: Waste Collection

Proper segregation at the point of generation is the most effective way to ensure a safe and compliant waste stream.

  • Protocol:

    • Solid Waste: Collect unused or waste N,5-Dimethyl-2-nitroaniline powder in a designated, compatible hazardous waste container.

    • Contaminated Labware: Dispose of items with gross contamination (e.g., weigh boats, gloves, pipette tips) in the same solid waste container.

    • Rinsate: If rinsing glassware, use a minimal amount of a suitable solvent (e.g., acetone, ethanol). Collect the first rinse as hazardous liquid waste. Subsequent rinses may be managed according to your institutional EHS policy. Never rinse into the sanitary sewer.

  • Rationale: Segregating waste types (solid vs. liquid) is crucial for proper waste profiling by the disposal facility. The first rinse of a container is considered acutely hazardous and must be captured.

Step 3: Containerization and Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Protocol:

    • Select a container made of a compatible material (e.g., polyethylene) with a secure, vapor-tight lid.[5]

    • Attach a completed hazardous waste label before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "N,5-Dimethyl-2-nitroaniline."

      • The specific hazard characteristics (e.g., Toxic).

      • The accumulation start date (the date the first drop of waste enters the container).

  • Rationale: Federal and state regulations mandate the specific information required on hazardous waste labels. This ensures that anyone handling the container is aware of its contents and associated dangers, and it provides a clear audit trail for waste management.

Step 4: On-Site Storage and Disposal

Temporary storage in the lab must be managed safely pending pickup.

  • Protocol:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be in a secondary containment bin to capture any potential leaks.[5]

    • Ensure the storage location is cool, dry, well-ventilated, and away from incompatible materials.[8]

    • Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for pickup and final disposal.

    • Final disposal must be conducted through a licensed hazardous waste disposal facility, typically involving high-temperature incineration.[10]

  • Rationale: Proper storage minimizes the risk of spills, reactions, and personnel exposure. Using a licensed disposal vendor ensures the waste is destroyed in a manner that is compliant with EPA regulations and protective of the environment.[6][11]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Protocol for Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9][12] Do not use combustible materials like paper towels or sawdust.[13]

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[3][8]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Label the container and arrange for disposal via EHS.

  • Protocol for Large Spills (or any spill you are not comfortable handling):

    • Evacuate the immediate area.

    • If the spill poses a fire or inhalation hazard to the building, pull the fire alarm to initiate a full building evacuation.

    • Notify your institution's emergency response team and EHS department immediately.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N,5-Dimethyl-2-nitroaniline waste.

G Disposal Workflow for N,5-Dimethyl-2-nitroaniline cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal cluster_emergency Emergency Spill start Waste Generation (Pure Chemical, Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood container Select Labeled, Compatible Hazardous Waste Container hood->container collect_solid Collect Solid Waste & Contaminated Disposables container->collect_solid collect_liquid Collect Rinsate Separately (If Applicable) container->collect_liquid seal Securely Seal Container collect_solid->seal collect_liquid->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal via Licensed Hazardous Waste Vendor contact_ehs->disposal spill Spill Occurs is_large Large or Unmanageable? spill->is_large evacuate Evacuate & Call EHS/ Emergency Response is_large->evacuate Yes cleanup Clean up with Inert Absorbent Collect as Hazardous Waste is_large->cleanup No cleanup->container

Caption: Decision flowchart for handling and disposing of N,5-Dimethyl-2-nitroaniline.

References

  • SAFETY DATA SHEET for o-nitroaniline. (2025). Sigma-Aldrich.
  • Safety Data Sheet: 2-Nitroaniline. (n.d.). Carl ROTH.
  • Material Safety Data Sheet: N,N-Dimethylaniline. (2007). Puritan Products.
  • SAFETY DATA SHEET: 4,5-Dimethyl-2-nitroaniline. (2025). Fisher Scientific.
  • SAFETY DATA SHEET: 2-Methyl-5-nitroaniline. (2025). Fisher Scientific.
  • Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET. (2020). [Source not specified, likely a chemical supplier].
  • Standard Operating Procedure: Aniline. (n.d.). [Source not specified, likely a university EHS department].
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009).
  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). American Society of Health-System Pharmacists (ASHP).
  • Standard Operating Procedure: Aniline. (n.d.). Washington State University Environmental Health & Safety.
  • Biodegradation of Nitroaromatic Compounds and Explosives. (2000). Center for Spill and Waste Action and Benefits (CSWAB).
  • Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • p-Nitroaniline Safety Data Sheet. (n.d.). West Liberty University.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Nitrocompounds, Aromatic. (2011).
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • Proper Hazardous Waste Disposal in a Laboratory Setting. (2023). MCF Environmental Services.
  • SAFETY DATA SHEET: m-Nitroaniline. (2009). Fisher Scientific.
  • Biodegradation of nitroarom

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Mastering the Safe Handling of N,5-Dimethyl-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. N,5-Dimethyl-2-nitroaniline, a compound with significant applications, also presents notable health and safety challenges. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded understanding of how to work with this substance safely. By explaining the causality behind each safety measure, we aim to build the trust and expertise necessary for you to manage this and similar chemicals with the highest degree of safety and operational integrity.

Understanding the Hazard: Why N,5-Dimethyl-2-nitroaniline Demands Respect

N,5-Dimethyl-2-nitroaniline is classified as a hazardous substance, and a thorough understanding of its toxicological profile is the foundation of safe handling. The primary routes of exposure are inhalation of its dust particles, skin contact, and ingestion.[1]

Systemic toxicity is a key concern. Like other nitroaniline compounds, it is toxic if swallowed, in contact with skin, or if inhaled.[2] These compounds can be absorbed through the skin and may lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can result in symptoms like headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, unconsciousness.[3] Furthermore, prolonged or repeated exposure may cause damage to organs.[2]

Given these hazards, a multi-layered approach to safety is not just recommended; it is essential. This involves a combination of engineering controls, administrative protocols, and the correct use of Personal Protective Equipment (PPE).

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is even selected, the work environment itself should be engineered to minimize exposure.

  • Ventilation: All work with N,5-Dimethyl-2-nitroaniline powder must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure.[4] This is the most critical engineering control as it captures airborne particles at the source, preventing inhalation.[5]

  • Designated Area: Establish a clearly marked "designated area" for handling this compound. This area should be equipped with all necessary safety equipment and materials for spill cleanup.[4][6]

  • Work Practices:

    • Whenever possible, use pre-weighed amounts or purchase the chemical in a liquid form to avoid handling the powder.[4][6]

    • To minimize dust generation when transferring the solid, avoid pouring. Instead, use a spatula or scoop to transfer the powder in small portions.[6]

    • Keep containers of N,5-Dimethyl-2-nitroaniline tightly closed when not in use.[6]

    • Cover work surfaces with absorbent, disposable bench paper to simplify cleanup in case of a minor spill.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls cannot eliminate all risk of exposure, PPE is your last and most personal line of defense. The selection and use of PPE must be deliberate and informed by the specific hazards of N,5-Dimethyl-2-nitroaniline.

Glove Selection: A Matter of Chemical Compatibility

The choice of gloves is critical, as N,5-Dimethyl-2-nitroaniline can be absorbed through the skin. Not all glove materials offer the same level of protection. The key metrics for glove selection are breakthrough time (the time it takes for the chemical to permeate the glove material) and degradation (the physical change in the glove material upon chemical contact).[7][8]

Recommended Glove Selection for Handling N,5-Dimethyl-2-nitroaniline

Glove MaterialBreakthrough Time RatingRecommendationRationale
Nitrile Fair to Good (for splash contact)Suitable for incidental, short-duration contact only.Offers good general protection but may have a shorter breakthrough time with aromatic amines. Gloves must be changed immediately upon any splash.
Butyl Rubber ExcellentRecommended for prolonged handling or in case of spills. Provides excellent resistance to a wide range of chemicals, including many aromatic compounds.
Viton® ExcellentRecommended for prolonged handling or in case of spills. Offers the highest level of chemical resistance for many hazardous organic compounds.

Important Note: This information is a guide. It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.[10] Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[11]

Body, Eye, and Respiratory Protection
  • Laboratory Coat/Coveralls: A buttoned lab coat is the minimum requirement. For tasks with a higher potential for dust generation, disposable coveralls are recommended to prevent contamination of personal clothing.[12]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against airborne particles.[12] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection: When engineering controls (like a fume hood) are not sufficient to maintain exposure below occupational exposure limits, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (N95, P100) is necessary.[13] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit-testing, as mandated by OSHA.

Step-by-Step Protocols for Safe Handling

Adherence to standardized procedures is the hallmark of a safe and efficient laboratory. The following protocols for donning, doffing, and handling are designed to be self-validating systems of safety.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is important to ensure complete protection and prevent cross-contamination.

Caption: PPE Donning Sequence.

Handling N,5-Dimethyl-2-nitroaniline in the Laboratory
  • Preparation: Before starting, ensure the fume hood is operational, the work area is clean and covered with bench paper, and all necessary equipment (spatulas, weigh boats, containers) is within reach.[6]

  • Weighing:

    • Perform all weighing operations inside a ventilated enclosure or fume hood.[4]

    • Use an anti-static weigh boat to prevent the powder from clinging and becoming airborne.

    • Carefully scoop the desired amount of N,5-Dimethyl-2-nitroaniline. Avoid any actions that could create a dust cloud.

    • Immediately close the stock container after removing the required amount.[6]

  • Transfer and Use:

    • When transferring the weighed powder to a reaction vessel, do so carefully and as close to the vessel opening as possible to minimize the chance of spillage.[6]

    • If making a solution, add the solvent to the powder slowly to avoid splashing.

Doffing PPE: The Critical Decontamination Step

Removing PPE correctly is arguably the most critical step to prevent self-contamination. The guiding principle is to touch the potentially contaminated outer surfaces of your PPE as little as possible with your bare hands.

Caption: PPE Doffing Sequence.

Emergency Procedures: Spill and Exposure Response

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to clean it up. For large spills, contact your institution's emergency response team.

  • Cleanup (for small, manageable spills):

    • Don the appropriate PPE, including a respirator and chemically resistant gloves (Butyl or Viton®).

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[3]

    • Dampening the solid spill material with 60-70% ethanol can help to reduce dust generation during cleanup.[3]

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[14]

    • Decontaminate the spill area with a soap and water solution.[3]

    • All materials used for cleanup must be disposed of as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under a safety shower. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All materials contaminated with N,5-Dimethyl-2-nitroaniline, including excess reagent, spill cleanup materials, and contaminated PPE, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The EPA waste number for p-nitroaniline is P077, and this may be applicable depending on your local regulations.[14]

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[2] Do not dispose of this chemical down the drain or in regular trash.[15] While there are industrial methods for the degradation of nitroanilines, specific laboratory-scale neutralization protocols are not widely established and should not be attempted without extensive validation and institutional approval. The most prudent course of action is to rely on professional hazardous waste disposal services.[2]

By integrating these principles and protocols into your daily laboratory work, you can handle N,5-Dimethyl-2-nitroaniline with the confidence that comes from a deep understanding of its properties and the measures required to ensure your safety and the integrity of your research.

References

  • Centers for Disease Control and Prevention (CDC). (1994). p-NITROANILINE 5033. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • West Liberty University. (n.d.). p-Nitroaniline. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). P-NITROANILINE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • University of Wollongong. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • MCR Safety. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 4 - Nitroaniline. Retrieved from [Link]

  • Columbia University Environmental Health and Safety. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - 4-Nitroaniline MSDS. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.